molecular formula C24H16F2N4 B1677482 Org 48762-0 CAS No. 755753-89-0

Org 48762-0

Katalognummer: B1677482
CAS-Nummer: 755753-89-0
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: VMAKTIDYMSNPOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridinyl)-2H-pyrazolo[3,4-b]pyridine is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound belongs to the 1H-pyrazolo[3,4-b]pyridine family, a privileged heterocyclic system recognized for its strong potential in biomedical applications . The structure is characterized by specific substitutions at key positions, including 4-fluorophenyl groups at the C3 and C6 positions and a 4-pyridinyl group at the C5 position, which are strategically chosen to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile . The pyrazolo[3,4-b]pyridine core is a well-known bioisostere of purine bases, allowing it to interact effectively with a variety of enzyme active sites, particularly protein kinases . This makes it a valuable scaffold for developing inhibitors against targets like Cyclin-Dependent Kinase 2 (CDK2), Fibroblast Growth Factor Receptors (FGFR), and B-Raf, which are critical in oncology research . The presence of fluorine atoms on the phenyl rings is a common strategy in lead optimization to influence metabolic stability, membrane permeability, and lipophilicity . Researchers can utilize this compound as a key intermediate in multi-step synthetic routes, such as sequential Suzuki-Miyaura cross-coupling reactions, to generate a diverse array of more complex, functionalized molecules for high-throughput screening and structure-activity relationship (SAR) studies . Its defined structure serves as an excellent building block for constructing focused libraries aimed at probing novel biological targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Eigenschaften

IUPAC Name

4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N4/c1-30-14-20-21(15-2-6-18(25)7-3-15)22(16-10-12-27-13-11-16)23(28-24(20)29-30)17-4-8-19(26)9-5-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAKTIDYMSNPOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=C(C(=NC2=N1)C3=CC=C(C=C3)F)C4=CC=NC=C4)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755753-89-0
Record name ORG-48762-0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0755753890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ORG-48762-0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HE2MP5Y3G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Org 48762-0: An In-Depth Technical Guide on its Mechanism of Action as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 48762-0 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. Its mechanism of action centers on the suppression of inflammatory cytokine production, which is pivotal in the pathogenesis of various inflammatory diseases. By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade responsible for the transcription and translation of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β). This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, effects on signaling pathways, and supporting data from in vitro and in vivo studies. Detailed experimental protocols and quantitative pharmacological data are presented to facilitate further research and development.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

This compound exerts its pharmacological effects through the direct inhibition of p38α and p38β kinases. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Activation of this pathway leads to the production of pro-inflammatory cytokines, which are key mediators in autoimmune disorders such as rheumatoid arthritis.

The primary mechanism of this compound involves blocking the kinase activity of p38, thereby preventing the phosphorylation of its downstream substrates. One of the key downstream effects of p38 MAPK activation is the release of TNFα, a potent pro-inflammatory cytokine. This compound has been shown to potently reduce the release of TNFα induced by lipopolysaccharide (LPS).[1] Furthermore, it has demonstrated efficacy in animal models of inflammatory diseases, such as murine collagen-induced arthritis, where it protects against bone damage.[2]

Signaling Pathway

The signaling cascade initiated by inflammatory stimuli, such as LPS, involves the activation of upstream kinases that ultimately phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates various downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors. This leads to the stabilization of mRNA transcripts and enhanced translation of pro-inflammatory cytokines. This compound intervenes by inhibiting the catalytic activity of p38, thus disrupting this entire cascade.

p38_signaling_pathway LPS LPS / Inflammatory Stimuli TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK (α/β) MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF-2) p38->TranscriptionFactors Org48762_0 This compound Org48762_0->p38 mRNA_Stabilization mRNA Stabilization & Translation MK2->mRNA_Stabilization TranscriptionFactors->mRNA_Stabilization Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) mRNA_Stabilization->Cytokines

p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Pharmacological Data

The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound
AssayTarget/StimulusCell Type/SystemParameterValue (µM)Reference
p38α Kinase Assayp38αEnzyme Activity (IMAP)EC500.10 ± 0.01[2]
TNFα ReleaseLPSHuman PBMCEC500.06 ± 0.01
MK2 TranslocationAnisomycinBHK-ps1362cl.15B-FS cellsEC500.69 ± 0.12
Table 2: Kinase Selectivity of this compound
Kinase Target% Inhibition at 10 µM
p38α>95%
p38β>95%
Other kinases (panel of 48)<50%
Data derived from Mihara et al., 2008. This compound demonstrates high selectivity for p38α and p38β over a broad range of other human kinases.
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterIntravenous (1.6 mg/kg)Oral (4.0 mg/kg)
Bioavailability-85%
Vss (ml/kg)50.0-
CL (ml/h/kg)9.0-
Mean Residence Time (h)5.3-
Systemic Exposure (>1 µM)-Sustained for 24h
Data from Mihara et al., 2008.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

p38α Kinase Inhibition Assay (IMAP-based)

This protocol describes a representative Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay for measuring p38α kinase activity.

kinase_assay_workflow Start Start PrepareReagents Prepare Reagents: - p38α enzyme - Fluorescently labeled substrate - ATP - this compound dilutions Start->PrepareReagents Incubate Incubate kinase reaction mixture (enzyme, substrate, ATP, inhibitor) PrepareReagents->Incubate AddIMAP Add IMAP binding reagent (stops reaction and binds phosphorylated substrate) Incubate->AddIMAP ReadFP Read Fluorescence Polarization AddIMAP->ReadFP Analyze Analyze data and determine EC50 ReadFP->Analyze End End Analyze->End

Workflow for the p38α kinase inhibition IMAP assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of this compound in an appropriate buffer (e.g., DMSO). Prepare a kinase reaction mixture containing recombinant human p38α enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase reaction buffer.

  • Kinase Reaction: In a microplate, add the this compound dilutions. To initiate the reaction, add the kinase reaction mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination and Binding: Add the IMAP binding reagent, which contains trivalent metal-containing nanoparticles that bind to the phosphate groups of the phosphorylated substrate. This stops the kinase reaction.

  • Fluorescence Polarization Measurement: After a brief incubation with the binding reagent, measure the fluorescence polarization of each well using a suitable plate reader. An increase in fluorescence polarization indicates substrate phosphorylation.

  • Data Analysis: Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.

LPS-Induced TNFα Release in Human PBMCs

This protocol outlines the procedure for measuring the inhibitory effect of this compound on TNFα production in human peripheral blood mononuclear cells (PBMCs).

Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend the isolated PBMCs in a suitable culture medium (e.g., RPMI 1640 with 10% FBS) and plate them in a 96-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 30 minutes.

  • LPS Stimulation: Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNFα production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNFα Quantification: Measure the concentration of TNFα in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNFα release for each concentration of this compound and determine the EC50 value.

Murine Collagen-Induced Arthritis (CIA) Model

This in vivo model is used to assess the therapeutic efficacy of this compound in a model of rheumatoid arthritis.

Methodology:

  • Induction of Arthritis: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1) via intradermal injection at the base of the tail. A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically given 21 days later.

  • Treatment: Once arthritis is established (typically around day 21-28), begin daily oral administration of this compound or vehicle control.

  • Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling and erythema. Score the severity of arthritis based on a standardized clinical scoring system.

  • Histological and Radiological Analysis: At the end of the study, collect joints for histological analysis to assess inflammation, cartilage damage, and bone erosion. Perform radiological analysis (e.g., X-ray or micro-CT) to quantify bone damage.

  • Data Analysis: Compare the arthritis scores, histological parameters, and radiological scores between the treatment and control groups to evaluate the efficacy of this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of p38α/β MAPK. Its mechanism of action, centered on the inhibition of pro-inflammatory cytokine production, provides a strong rationale for its investigation in inflammatory diseases. The data presented in this technical guide, including its in vitro potency, selectivity, and in vivo efficacy, underscore its potential as a therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic applications of p38 MAPK inhibitors.

References

The p38 MAPK Signaling Pathway: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a highly conserved, intracellular signal transduction cascade crucial for mediating cellular responses to a wide array of extracellular stimuli. Primarily activated by inflammatory cytokines and environmental stressors, the p38 MAPK pathway plays a pivotal role in regulating a multitude of cellular processes, including inflammation, apoptosis, cell cycle progression, and differentiation.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of numerous human diseases, ranging from chronic inflammatory conditions and autoimmune disorders to cancer and neurodegenerative diseases, making it a prime target for therapeutic intervention.[3][4]

This technical guide provides an in-depth exploration of the core components of the p38 MAPK signaling pathway, its mechanism of activation, downstream targets, and its role in human health and disease. Furthermore, this guide details key experimental protocols for studying the p38 MAPK pathway and presents quantitative data on inhibitor potencies and protein-protein interactions to serve as a valuable resource for researchers in the field.

The Core Signaling Cascade

The p38 MAPK pathway is a three-tiered kinase cascade, comprising a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and the p38 MAP Kinase itself.[5]

Upstream Activators

A diverse range of extracellular signals can initiate the p38 MAPK cascade. These include:

  • Inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) are potent activators.

  • Environmental and Cellular Stresses:

    • Ultraviolet (UV) irradiation

    • Osmotic shock

    • Heat shock

    • Oxidative stress

    • Lipopolysaccharides (LPS)

These stimuli activate upstream sensors, which in turn engage the MAPKKKs.

MAP Kinase Kinase Kinases (MAPKKKs)

Several MAPKKKs can activate the p38 MAPK pathway, providing a point of signal integration. These include:

  • MEKKs (MAPK/ERK Kinase Kinases): Members of the MEKK family are prominent activators.

  • ASK1 (Apoptosis Signal-regulating Kinase 1): Activated by apoptotic stimuli.

  • TAK1 (Transforming growth factor-β-Activated Kinase 1)

  • MLKs (Mixed Lineage Kinases)

MAP Kinase Kinases (MKKs)

The MAPKKKs phosphorylate and activate the downstream MKKs. The primary MKKs responsible for p38 MAPK activation are:

  • MKK3 (MAPK Kinase 3)

  • MKK6 (MAPK Kinase 6)

These MKKs exhibit specificity for p38 MAPKs and dually phosphorylate them on conserved threonine and tyrosine residues.

p38 MAP Kinases

The final tier of the cascade consists of the p38 MAP Kinases. In mammals, four isoforms of p38 have been identified:

  • p38α (MAPK14)

  • p38β (MAPK11)

  • p38γ (MAPK12/ERK6)

  • p38δ (MAPK13/SAPK4)

Activation of p38 isoforms occurs through dual phosphorylation by MKK3 and/or MKK6 on the Thr-Gly-Tyr (TGY) motif within their activation loop (specifically at Thr180 and Tyr182 for p38α).

Downstream Targets and Cellular Responses

Once activated, p38 MAPKs phosphorylate a wide array of downstream substrates, leading to diverse cellular responses. These targets can be broadly categorized as protein kinases and transcription factors.

Protein Kinases
  • MAPKAPK-2 (MAPK-Activated Protein Kinase-2): A major substrate of p38, MAPKAPK-2 is involved in regulating cytokine production and cytoskeletal organization through phosphorylation of targets like Heat Shock Protein 27 (HSP27).

  • MSK1/2 (Mitogen- and Stress-Activated Protein Kinase 1/2): These kinases are involved in the phosphorylation of transcription factors such as CREB.

Transcription Factors

Activated p38 MAPKs can translocate to the nucleus and phosphorylate various transcription factors, thereby modulating gene expression. Key transcription factor targets include:

  • ATF2 (Activating Transcription Factor 2): Phosphorylation of ATF2 enhances its transcriptional activity.

  • MEF2 (Myocyte Enhancer Factor 2): Involved in cell differentiation.

  • p53: A critical tumor suppressor protein.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The p38 pathway can influence NF-κB activity, a key regulator of inflammation and cell survival.

The activation of these downstream targets culminates in a variety of cellular responses, including the production of pro-inflammatory cytokines like TNF-α and IL-6, cell cycle arrest, apoptosis, and cellular differentiation.

The p38 MAPK Signaling Pathway in Disease

The central role of the p38 MAPK pathway in inflammation and other stress responses means its dysregulation is a hallmark of many diseases.

  • Inflammatory Diseases: Chronic activation of the p38 pathway is a key driver of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

  • Cancer: The role of p38 MAPK in cancer is complex and context-dependent. It can act as a tumor suppressor by promoting apoptosis and cell cycle arrest. Conversely, in some cancers, it can promote cell survival and metastasis.

  • Neurodegenerative Diseases: The p38 MAPK pathway is implicated in the neuroinflammatory processes associated with diseases like Alzheimer's.

Quantitative Data on p38 MAPK Interactions

Inhibitor Potency (IC50 Values)

A significant effort has been made to develop small molecule inhibitors of p38 MAPK for therapeutic purposes. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

InhibitorTarget Isoform(s)IC50Cell Line/Assay Condition
Adezmapimod (SB203580)p38α0.3-0.5 µMTHP-1 cells
SB202190p38α/β50 nM/100 nMCell-free assays
Skepinone-Lp38α5 nMNot specified
TAK-715p38α7.1 nMCell-free assay
Pamapimod (R-1503)p38α / p38β0.014 µM / 0.48 µMEnzymatic assay
Pexmetinibp38 MAPK / Tie-24 nM / 18 nMHEK-293 cells
Doramapimod (BIRB 796)p38α / p38β / p38γ / p38δ38 nM / 65 nM / 200 nM / 520 nMNot specified
p38 MAP Kinase Inhibitor IIIp38 MAPK0.9 µMNot specified

Note: IC50 values can vary depending on the specific assay conditions.

Protein-Protein Interaction Affinities (Kd Values)

The affinity of protein-protein interactions within the pathway can be quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity.

Interacting ProteinsMethodDissociation Constant (Kd)
p38 and MKK6 KIM motif peptideIsothermal Titration Calorimetry (ITC)7 ± 2 µM

Experimental Protocols

Studying the p38 MAPK pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blot Analysis of p38 MAPK Activation

This protocol is used to detect the total and phosphorylated (activated) forms of p38 MAPK.

1. Cell Culture and Treatment: a. Culture cells to 80-90% confluency. b. Treat cells with an appropriate stimulus (e.g., 10 µg/mL anisomycin for 30 minutes) to activate the p38 MAPK pathway. Include an untreated control.

2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

4. Sample Preparation and SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes. b. Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

5. Protein Transfer: a. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

6. Immunoblotting: a. Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST. f. To detect total p38 MAPK, strip the membrane and re-probe with a primary antibody for total p38 MAPK, or run a parallel gel.

7. Detection: a. Detect the signal using a chemiluminescent substrate and an imaging system. b. Quantify band intensities using densitometry software.

Immunoprecipitation of p38 MAPK

This protocol is used to isolate p38 MAPK from a cell lysate.

1. Cell Lysate Preparation: a. Prepare cell lysates as described in the Western Blot protocol.

2. Pre-clearing the Lysate: a. Add Protein A/G agarose beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding. b. Centrifuge and transfer the supernatant to a fresh tube.

3. Immunoprecipitation: a. Add a primary antibody specific for p38 MAPK to the pre-cleared lysate. b. Incubate with gentle rotation for 2-4 hours at 4°C. c. Add Protein A/G agarose beads and continue to rotate for an additional 1-2 hours at 4°C.

4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads three times with ice-cold lysis buffer.

5. Elution: a. Resuspend the beads in Laemmli sample buffer and boil for 5 minutes to elute the protein. b. The eluted protein can be analyzed by Western blotting.

In Vitro Kinase Assay for p38 MAPK

This assay measures the enzymatic activity of p38 MAPK.

1. Immunoprecipitation of p38 MAPK: a. Immunoprecipitate p38 MAPK from cell lysates as described above.

2. Kinase Reaction: a. Wash the immunoprecipitated beads twice with kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2). b. Resuspend the beads in kinase assay buffer containing a known substrate (e.g., recombinant ATF2 protein) and ATP. c. Incubate the reaction mixture for 30 minutes at 30°C.

3. Termination and Detection: a. Terminate the reaction by adding Laemmli sample buffer and boiling for 5 minutes. b. Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody for the substrate (e.g., anti-phospho-ATF2).

siRNA-Mediated Knockdown of p38 MAPK

This protocol is used to specifically inhibit the expression of p38 MAPK.

1. Cell Seeding: a. Seed cells in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.

2. Transfection: a. Prepare a mixture of siRNA targeting p38 MAPK and a suitable transfection reagent in serum-free medium according to the manufacturer's instructions. b. Add the siRNA-transfection reagent complex to the cells. c. Incubate for 48-72 hours.

3. Validation of Knockdown: a. Harvest the cells and prepare lysates. b. Analyze the expression of p38 MAPK by Western blotting to confirm successful knockdown.

Luciferase Reporter Assay for Downstream Transcription Factor Activity

This assay is used to measure the transcriptional activity of downstream targets of the p38 MAPK pathway, such as those regulated by Serum Response Element (SRE) or NF-κB.

1. Plasmid Transfection: a. Co-transfect cells with a reporter plasmid containing the firefly luciferase gene under the control of a specific response element (e.g., SRE or NF-κB) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

2. Cell Treatment: a. After 24 hours of transfection, treat the cells with stimuli to activate the p38 MAPK pathway, or with inhibitors to block it.

3. Cell Lysis and Luciferase Assay: a. Lyse the cells using a passive lysis buffer. b. Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Visualizations

p38 MAPK Signaling Pathway Diagram

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_mapkkk MAPKKK cluster_mkk MKK cluster_mapk p38 MAPK cluster_downstream_kinases Downstream Kinases cluster_transcription_factors Transcription Factors cluster_response Cellular Response Cytokines Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK ASK1, TAK1, MEKKs Cytokines->MAPKKK Stress Environmental Stress (UV, Osmotic Shock) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38α, β, γ, δ MKK->p38 Phosphorylation (Thr180/Tyr182) DownstreamKinases MAPKAPK-2, MSK1/2 p38->DownstreamKinases Phosphorylation TranscriptionFactors ATF2, MEF2, p53, NF-κB p38->TranscriptionFactors Phosphorylation Response Inflammation, Apoptosis, Cell Cycle Arrest, Differentiation DownstreamKinases->Response TranscriptionFactors->Response

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Western Blotting

Western_Blot_Workflow cluster_workflow Western Blot Workflow for p38 MAPK Activation A 1. Cell Culture & Stimulation B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (Blotting) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Detection & Analysis F->G

Caption: Workflow for Western blot analysis.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow for p38 MAPK A 1. Immunoprecipitation of p38 MAPK B 2. Kinase Reaction (with Substrate & ATP) A->B C 3. Reaction Termination B->C D 4. Analysis of Substrate Phosphorylation (Western Blot) C->D

Caption: Workflow for in vitro kinase assay.

Conclusion

The p38 MAPK signaling pathway is a complex and highly regulated network that is fundamental to cellular homeostasis and the response to stress. Its intricate involvement in a wide range of physiological and pathological processes underscores its importance as a subject of intense research and a promising target for the development of novel therapeutics. This guide provides a comprehensive overview of the p38 MAPK pathway, along with detailed experimental protocols and quantitative data, to aid researchers and drug development professionals in their efforts to further elucidate the intricacies of this critical signaling cascade and harness its therapeutic potential.

References

The Biological Activity of Org 48762-0: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 48762-0 is a potent and selective, orally bioavailable small molecule inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the α and β isoforms.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows. The primary mechanism of action for this compound is the inhibition of the p38 MAPK signaling cascade, which plays a crucial role in the production of pro-inflammatory cytokines.[3] By inhibiting p38α and p38β, this compound effectively reduces the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[3] This activity profile suggests its therapeutic potential in inflammatory conditions, such as rheumatoid arthritis.

Core Biological Activity: Quantitative Data Summary

The biological activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its potency and selectivity.

Parameter Value (EC50/IC50) Assay System Reference
p38α Kinase Inhibition0.1 µM (EC50)Enzyme Activity IMAP Assay
LPS-induced TNFα Release0.06 µM (EC50)Human Peripheral Blood Mononuclear Cells (PBMCs)
Stress-induced MK2 Translocation0.69 µM (EC50)Cellular Assay

Table 1: Potency of this compound

Kinase % Inhibition at 10 µM Assay System Reference
p38αHighKinase Profiling Assay
p38βHighKinase Profiling Assay
Other Kinases (panel of 48)LowKinase Profiling Assay

Table 2: Selectivity of this compound

Mechanism of Action: p38 MAPK Signaling Pathway

This compound exerts its anti-inflammatory effects by directly inhibiting the p38 MAP kinase. The p38 MAPK signaling pathway is a key cascade in the cellular response to external and internal stresses, including inflammatory stimuli. Upon activation by upstream kinases (MKK3/6), p38 phosphorylates and activates a range of downstream targets, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines. This compound, by binding to and inhibiting p38α and p38β, blocks this downstream signaling, thereby reducing the inflammatory response.

p38_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular LPS LPS TLR4 TLR4 LPS->TLR4 binds MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38 p38α/β MKK3_6->p38 phosphorylates activates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors activates Org_48762_0 This compound Org_48762_0->p38 inhibits Cytokine_mRNA Pro-inflammatory Cytokine mRNA Transcription_Factors->Cytokine_mRNA induces transcription Cytokine_Protein Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) Cytokine_mRNA->Cytokine_Protein translation

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's biological activity.

In Vitro p38α Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of p38α kinase.

Methodology:

  • Assay Format: A common method is a filter-binding assay using a radioactive isotope or a fluorescence-based assay such as the IMAP (Immobilized Metal Affinity for Phosphochemicals) assay.

  • Reagents:

    • Recombinant human p38α kinase.

    • A specific peptide substrate for p38α (e.g., a derivative of MEF2A).

    • ATP (radiolabeled with ³³P or unlabeled, depending on the assay format).

    • This compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • The p38α kinase, peptide substrate, and varying concentrations of this compound are pre-incubated in the assay buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped.

    • The amount of phosphorylated substrate is quantified. In a filter-binding assay, this involves capturing the phosphorylated peptide on a filter and measuring radioactivity. In an IMAP assay, the phosphorylated peptide binds to nanoparticles, and the resulting change in fluorescence polarization is measured.

    • The EC50 value is calculated from the dose-response curve of this compound concentration versus kinase activity.

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents: p38α kinase, substrate, ATP, this compound Start->Prepare_Reagents Pre_incubation Pre-incubate kinase, substrate, and this compound Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate reaction with ATP Pre_incubation->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Quantify_Phosphorylation Quantify phosphorylated substrate Stop_Reaction->Quantify_Phosphorylation Calculate_EC50 Calculate EC50 Quantify_Phosphorylation->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for In Vitro p38α Kinase Inhibition Assay.

LPS-Induced TNFα Release in Human PBMCs

Objective: To assess the functional activity of this compound in a cellular context by measuring its effect on the production of a key pro-inflammatory cytokine.

Methodology:

  • Cell Source: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy human donors.

  • Reagents:

    • Isolated human PBMCs.

    • Lipopolysaccharide (LPS).

    • This compound at various concentrations.

    • Cell culture medium.

    • ELISA kit for human TNFα.

  • Procedure:

    • PBMCs are plated in a multi-well plate.

    • The cells are pre-treated with various concentrations of this compound for a short period (e.g., 30 minutes).

    • LPS is added to the wells to stimulate the cells.

    • The plate is incubated for a specified time (e.g., 4-18 hours) to allow for cytokine production and release into the supernatant.

    • The cell culture supernatant is collected.

    • The concentration of TNFα in the supernatant is measured using a specific ELISA kit according to the manufacturer's instructions.

    • The EC50 value for the inhibition of TNFα release is determined from the dose-response curve.

pbmc_assay_workflow Start Start Isolate_PBMCs Isolate Human PBMCs Start->Isolate_PBMCs Plate_Cells Plate PBMCs in multi-well plate Isolate_PBMCs->Plate_Cells Pre_treat Pre-treat with this compound Plate_Cells->Pre_treat Stimulate Stimulate with LPS Pre_treat->Stimulate Incubate Incubate for 4-18 hours Stimulate->Incubate Collect_Supernatant Collect supernatant Incubate->Collect_Supernatant Measure_TNFa Measure TNFα by ELISA Collect_Supernatant->Measure_TNFa Calculate_EC50 Calculate EC50 Measure_TNFa->Calculate_EC50 End End Calculate_EC50->End

Caption: Workflow for LPS-Induced TNFα Release Assay in PBMCs.

In Vivo Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a preclinical animal model of rheumatoid arthritis.

Methodology:

  • Animal Model: DBA/1 mice are typically used as they are susceptible to CIA.

  • Induction of Arthritis:

    • An initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is administered.

    • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is given approximately 21 days later.

  • Treatment:

    • Once arthritis is established, mice are randomized into treatment groups.

    • This compound is administered orally on a daily basis.

    • A vehicle control group and potentially a positive control group (e.g., a known anti-arthritic agent) are included.

  • Assessment of Arthritis:

    • Clinical Scoring: Arthritis severity is monitored regularly by visually scoring each paw for signs of inflammation (redness, swelling).

    • Histopathology: At the end of the study, joints are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess inflammation, pannus formation, and cartilage/bone erosion.

    • Radiological Analysis: X-rays of the joints can be taken to evaluate bone and joint damage.

  • Data Analysis: The clinical scores, histopathological scores, and radiological scores are compared between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a selective and potent inhibitor of p38α and p38β MAP kinases. Its biological activity is characterized by the effective suppression of pro-inflammatory cytokine production in vitro and the amelioration of disease in a preclinical model of rheumatoid arthritis. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar p38 MAPK inhibitors.

References

The Pivotal Role of p38 Inhibitors in Inflammation Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a cornerstone of the cellular response to inflammatory stimuli and environmental stress. Its activation triggers a cascade of events leading to the production of pro-inflammatory cytokines and other mediators, making it a critical therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth exploration of the role of p38 inhibitors in inflammation research, detailing their mechanism of action, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the intricate signaling networks.

The p38 MAPK Signaling Pathway in Inflammation

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Of these, p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[1] The activation of p38 is a tightly regulated process initiated by a variety of extracellular stimuli, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2]

This activation occurs through a three-tiered kinase cascade. Upstream MAP kinase kinases kinases (MAP3Ks), such as TAK1 and ASK1, phosphorylate and activate MAP kinase kinases (MAP2Ks), primarily MKK3 and MKK6. MKK3 and MKK6 then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38, leading to its activation. An alternative, MKK-independent activation mechanism involves the binding of TAB1 (TAK1-binding protein 1) directly to p38α, which promotes its autophosphorylation.

Once activated, p38 MAPK phosphorylates a diverse array of downstream substrates, including other protein kinases and transcription factors. Key downstream effectors in the inflammatory process include MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated kinases 1/2 (MSK1/2). The activation of these downstream kinases, along with transcription factors such as ATF2, CREB, and NF-κB, ultimately leads to the increased transcription and translation of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) that drive the inflammatory response.

p38_signaling_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors Inflammatory Cytokines Inflammatory Cytokines Stress Stress TAK1 TAK1 Stress->TAK1 MKK3_MKK6 MKK3/MKK6 TAK1->MKK3_MKK6 p38_MAPK p38 MAPK MKK3_MKK6->p38_MAPK Phosphorylation MK2 MK2 p38_MAPK->MK2 MSK1_2 MSK1/2 p38_MAPK->MSK1_2 Transcription_Factors Transcription Factors (ATF2, CREB, NF-κB) p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response (Cytokine Production, etc.) MK2->Inflammatory_Response MSK1_2->Inflammatory_Response Transcription_Factors->Inflammatory_Response p38_Inhibitor p38_Inhibitor p38_Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway in Inflammation.

Mechanism of Action of p38 Inhibitors

p38 inhibitors are small molecule compounds designed to block the activity of the p38 MAPK enzyme. The majority of these inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. By inhibiting p38 MAPK, these compounds effectively block the signaling cascade that leads to the production of pro-inflammatory cytokines and other inflammatory mediators. This makes them valuable tools for studying the role of the p38 pathway in inflammation and as potential therapeutic agents for inflammatory diseases.

Quantitative Data on p38 Inhibitors

The following tables summarize key quantitative data for a selection of p38 inhibitors, including their inhibitory concentrations (IC50) against p38 isoforms and their effects on cytokine production in various experimental models.

Table 1: IC50 Values of Selected p38 MAPK Inhibitors

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)Reference
SCIO-4699->1000>1000
VX-745140.48--
BIRB-796----
SD-0006Potent and selective for p38α/β-InactiveInactive
p38 MAP Kinase Inhibitor III900---
Compound 103370---
Compound 3i----
Compound 9c----
Compound 26146.2---

Note: '-' indicates data not available in the cited sources.

Table 2: Effect of p38 Inhibitors on Cytokine Production

InhibitorCell Type/ModelStimulusCytokine MeasuredInhibitionReference
SCIO-469Human whole bloodLPSTNF-αIC50 = 300 nM
RPR-200765AMononuclear phagocytesLPSTNF-αPotent inhibitor
SB203580Rheumatoid synovial tissue cells-TNF-α, IL-10Substantial decrease
SD-282Human lung macrophagesLPSTNF-αMaximal inhibition at 10 μM
SB239063Human lung macrophagesLPSTNF-αSignificant reduction
p38 MAP Kinase Inhibitor III--IL-1βIC50 = 0.37 μM
p38 MAP Kinase Inhibitor III--TNF-αIC50 = 0.044 μM
VX-702Rheumatoid Arthritis Patients-CRP, sTNFR p55, SAATransient reduction
PH-797804COPD Patients--Improvement in lung function
MW01-2-069A-SRMAlzheimer's disease mouse modelProinflammatory cytokinesAttenuation

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment of p38 inhibitor activity. The following sections provide step-by-step protocols for common assays used in inflammation studies.

In Vitro p38 Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of p38 MAPK.

Materials:

  • Recombinant active p38α kinase

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., ATF2)

  • ATP

  • Test inhibitor

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test inhibitor in kinase assay buffer.

  • In a 96-well plate, add the kinase assay buffer, the test inhibitor (or vehicle control), and the recombinant p38 MAPK enzyme.

  • Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., ATF2) and ATP.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Terminate the reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™, which generates a luminescent signal proportional to kinase activity.

  • Calculate the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot for Phosphorylated p38

This technique is used to determine the activation state of p38 MAPK within cells by detecting its phosphorylation.

Materials:

  • Cell culture reagents

  • Test inhibitor

  • Stimulating agent (e.g., LPS, anisomycin)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-p38 and anti-total-p38)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.

  • Stimulate the cells with a p38 activator (e.g., LPS) for a defined period.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated p38 (p-p38) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for total p38 as a loading control.

ELISA for Cytokine Measurement

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines (e.g., TNF-α) in biological samples.

Materials:

  • Cell culture supernatants or other biological samples

  • Human TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)

  • 96-well ELISA plates

  • Wash buffer

  • Assay diluent

  • Stop solution

  • Microplate reader

Procedure:

  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block non-specific binding sites.

  • Add standards and samples (e.g., cell culture supernatants) to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody, incubating for 1-2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP, incubating for 20-30 minutes at room temperature.

  • Wash the plate and add the TMB substrate solution, incubating in the dark until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for evaluating p38 inhibitors and the logical relationship of their mechanism of action.

experimental_workflow In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Cell_Based_Assay Cell-Based Assays (Phospho-p38 Western Blot, Cytokine ELISA) In_Vitro_Screening->Cell_Based_Assay Lead_Selection Lead Compound Selection Cell_Based_Assay->Lead_Selection In_Vivo_Studies In Vivo Animal Models (e.g., Arthritis, COPD) Lead_Selection->In_Vivo_Studies Active Compounds Start Start Lead_Selection->Start Inactive Compounds PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics In_Vivo_Studies->PK_PD_Analysis Clinical_Trials Clinical Trials PK_PD_Analysis->Clinical_Trials End End: New Therapeutic Clinical_Trials->End

Experimental Workflow for p38 Inhibitor Evaluation.

mechanism_of_action Upstream_Activation Activation of Upstream Kinases p38_Activation p38 MAPK Activation (Phosphorylation) Upstream_Activation->p38_Activation Downstream_Signaling Phosphorylation of Downstream Targets p38_Activation->Downstream_Signaling p38_Inhibitor p38 Inhibitor p38_Inhibitor->p38_Activation Blocks ATP Binding Gene_Expression Increased Gene Expression of Pro-inflammatory Mediators Downstream_Signaling->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

Mechanism of Action of p38 Inhibitors.

Conclusion

p38 MAPK inhibitors represent a critical class of pharmacological tools for dissecting the complexities of inflammatory signaling and hold significant promise as therapeutic agents. Their ability to potently and selectively block the production of key inflammatory mediators has been demonstrated in a wide range of preclinical models. While clinical development has faced challenges, the continued investigation into the nuanced roles of different p38 isoforms and the development of next-generation inhibitors offer hope for the future treatment of chronic inflammatory diseases. This guide provides a foundational resource for researchers and drug development professionals working to harness the therapeutic potential of p38 MAPK inhibition.

References

Kinase Selectivity Profile of Org 48762-0: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 48762-0, also known as UR13870, is a potent, orally bioavailable, and highly selective small-molecule inhibitor of p38 mitogen-activated protein kinases (MAPKs), specifically targeting the α and β isoforms.[1][2][3] This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, detailing its inhibitory activity, the experimental methodologies used for its characterization, and the key signaling pathways it modulates. The information presented is intended to support further research and development efforts in therapeutic areas where p38 MAPK signaling is a critical driver of pathology, such as rheumatoid arthritis and other inflammatory diseases.

Introduction

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[1] They are key components of signaling cascades that regulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Consequently, inhibitors of p38 MAPK, particularly the ubiquitously expressed p38α isoform, have been pursued as promising therapeutic agents for a range of inflammatory conditions. This compound has emerged as a valuable research tool and potential therapeutic candidate due to its high potency and exceptional selectivity for p38α and p38β kinases.

Kinase Selectivity Profile

This compound demonstrates potent inhibition of p38α kinase with a high degree of selectivity over other kinases. Its pharmacological activity has been characterized through various biochemical and cellular assays.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against its primary targets has been determined using enzymatic and cell-based assays. The key quantitative data are summarized in the table below.

TargetAssay TypeParameterValue (µM)Reference
p38α KinaseEnzyme Activity (IMAP)EC500.10 ± 0.01
p38α/β KinaseCellular (MK2 Translocation)EC500.69 ± 0.12
TNFα ReleaseCellular (LPS-stimulated PBMCs)EC500.06
Kinase Selectivity Panel

The selectivity of this compound was assessed against a panel of 50 human kinases. At a concentration of 10 µM, this compound exhibited potent inhibition of p38α and p38β. For the remaining 48 kinases in the panel, less than 25% inhibition was observed, demonstrating the high selectivity of the compound. This selectivity profile is a significant advantage, as off-target kinase inhibition can lead to undesirable side effects. The panel included key kinases from various families, such as c-Jun N-terminal kinases (JNKs), c-RAF, transforming growth factor-β-activated kinase-1 (TAK1), and IκB kinase (IKK) α/β.

Signaling Pathway Modulation

This compound exerts its biological effects by inhibiting the p38 MAPK signaling cascade. This pathway is a critical regulator of inflammatory responses.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade that is activated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress. Activation of the pathway leads to the phosphorylation and activation of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of numerous genes involved in inflammation and apoptosis.

p38_MAPK_Pathway stimuli Inflammatory Cytokines / Stress receptor Receptor stimuli->receptor map3k MAPKKK (e.g., TAK1, MEKKs) receptor->map3k map2k MKK3 / MKK6 map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream org48762 This compound org48762->p38 transcription Transcription Factors (e.g., AP-1, CREB) downstream->transcription cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) transcription->cytokines

p38 MAPK Signaling Pathway and Inhibition by this compound

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

p38α Kinase Activity Assay (IMAP)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of p38α kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.

IMAP_Assay_Workflow start Start prepare Prepare Reagents: p38α enzyme, fluorescently labeled peptide substrate, ATP, and this compound dilutions start->prepare dispense Dispense this compound dilutions and enzyme into microplate prepare->dispense incubate1 Pre-incubation dispense->incubate1 add_substrate Add substrate/ATP mixture to initiate reaction incubate1->add_substrate incubate2 Incubate to allow for phosphorylation add_substrate->incubate2 stop_reaction Add IMAP binding reagent to stop reaction and bind phosphorylated substrate incubate2->stop_reaction read Read fluorescence polarization stop_reaction->read analyze Analyze data to determine EC50 read->analyze end End analyze->end

Workflow for the p38α Kinase IMAP Assay

Methodology:

  • Reagent Preparation: All reagents are prepared in a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT, BSA). A fluorescently labeled peptide substrate for p38α is used.

  • Compound Dispensing: Serial dilutions of this compound are dispensed into the wells of a microplate.

  • Enzyme Addition: A solution containing purified recombinant human p38α kinase is added to each well.

  • Pre-incubation: The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.

  • Reaction Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at room temperature to allow for substrate phosphorylation.

  • Reaction Termination and Detection: The IMAP binding reagent, which contains nanoparticles coated with trivalent metal ions that bind to the phosphate group of the phosphorylated substrate, is added to stop the reaction.

  • Fluorescence Polarization Reading: The binding of the phosphorylated, fluorescently labeled substrate to the large nanoparticles slows its molecular rotation, leading to an increase in fluorescence polarization. The plate is read on a suitable fluorescence polarization reader.

  • Data Analysis: The fluorescence polarization values are plotted against the concentration of this compound, and the EC50 value is calculated using a non-linear regression model.

LPS-Induced TNFα Release in Human PBMCs

This cellular assay measures the ability of this compound to inhibit the production and release of TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Methodology:

  • PBMC Isolation: PBMCs are isolated from whole blood from healthy donors using standard density gradient centrifugation (e.g., Ficoll-Paque).

  • Cell Plating: The isolated PBMCs are washed, counted, and plated in a 96-well cell culture plate at a predetermined density (e.g., 2 x 10^5 cells/well).

  • Compound Treatment: The cells are pre-incubated with various concentrations of this compound for a specified time (e.g., 30-60 minutes).

  • LPS Stimulation: The cells are then stimulated with an optimal concentration of LPS (e.g., 10-100 ng/mL) to induce TNF-α production.

  • Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C in a humidified CO2 incubator.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • TNF-α Quantification: The concentration of TNF-α in the supernatants is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition of TNF-α release is calculated for each concentration of this compound, and the EC50 value is determined by plotting the inhibition percentage against the compound concentration.

Conclusion

This compound is a potent and highly selective inhibitor of p38α and p38β kinases. Its well-defined kinase selectivity profile, coupled with its demonstrated efficacy in cellular models of inflammation, underscores its value as a research tool for investigating the roles of p38 MAPK in health and disease. The detailed methodologies provided in this guide are intended to facilitate the replication and extension of these findings, thereby supporting the ongoing exploration of p38 MAPK inhibitors for therapeutic applications.

References

In-Depth Technical Guide: p38α and p38β Kinase Inhibition by Org 48762-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory action of Org 48762-0 on p38α and p38β kinases. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent and selective, orally active inhibitor of p38 mitogen-activated protein (MAP) kinases, specifically targeting the α and β isoforms.[1][2] The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to stress and inflammation, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α).[1] As such, inhibitors of p38 kinase are of significant interest for the therapeutic intervention in inflammatory diseases like rheumatoid arthritis.[1][2] this compound has demonstrated a high degree of kinase selectivity for p38α and p38β, making it a valuable tool for studying the roles of these specific isoforms and a potential candidate for drug development.

Quantitative Inhibition Data

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: Biochemical Inhibition of p38 Kinases by this compound
Target KinaseAssay TypeParameterValue (µM)Reference
p38αIMAPEC500.10 ± 0.01
p38βKinase Profiling% InhibitionPotent Inhibition (>100-fold selective vs. 48 other kinases)
Table 2: Cellular Activity of this compound
Cellular AssayCell TypeStimulusParameterValue (µM)Reference
TNFα Release InhibitionHuman PBMCsLPSEC500.06 ± 0.01
MK2 Translocation InhibitionBHK-ps1362cl. 15B-FSAnisomycinEC500.69 ± 0.12

Signaling Pathway and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of p38α and p38β. This prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the inflammatory signal.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) MKK3_6 MKK3 / MKK6 Stress_Stimuli->MKK3_6 Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory_Cytokines->MKK3_6 p38 p38α / p38β MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (ATF2, MEF2C) p38->Transcription_Factors phosphorylates Org_48762_0 This compound Org_48762_0->p38 inhibits Cytokine_Production Pro-inflammatory Cytokine Production MK2->Cytokine_Production Transcription_Factors->Cytokine_Production

p38 MAPK Signaling Pathway Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

p38α Kinase Inhibition Assay (IMAP)

The inhibitory potency of this compound on p38α kinase was determined using an Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP) assay. This is a non-radioactive, homogeneous assay that detects kinase-induced phosphorylation of a fluorescently labeled substrate.

Principle: A fluorescently labeled peptide substrate is phosphorylated by p38α. The IMAP binding reagent, which consists of nanoparticles with high affinity for phosphate groups, binds to the phosphorylated substrate. This binding event leads to a decrease in the rotational speed of the small fluorescent substrate, resulting in an increase in its fluorescence polarization. The degree of polarization is directly proportional to the extent of phosphorylation, and thus, the kinase activity.

Workflow:

IMAP_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - p38α enzyme - Fluorescent substrate - ATP - this compound dilutions Start->Prepare_Reagents Incubate Incubate enzyme, substrate, ATP, and inhibitor Prepare_Reagents->Incubate Add_IMAP Add IMAP Binding Reagent Incubate->Add_IMAP Read_FP Read Fluorescence Polarization Add_IMAP->Read_FP Analyze Analyze Data (EC50 determination) Read_FP->Analyze End End Analyze->End

Workflow for the p38α IMAP Kinase Assay.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO and create a dilution series in the appropriate assay buffer.

    • Dilute the p38α enzyme and the fluorescently labeled peptide substrate to their final concentrations in the kinase reaction buffer.

    • Prepare the ATP solution to the desired final concentration (e.g., 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add the diluted this compound or vehicle control.

    • Add the p38α enzyme to each well.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the IMAP Binding Reagent.

    • Incubate the plate at room temperature to allow for the binding to reach equilibrium.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Normalize the data to the enzyme activity in the absence of the inhibitor.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inhibition of LPS-Induced TNFα Release in Human PBMCs

This cellular assay quantifies the ability of this compound to inhibit the production of the pro-inflammatory cytokine TNFα in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).

Principle: LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on PBMCs, leading to the activation of the p38 MAPK pathway and subsequent production and release of TNFα. This compound, by inhibiting p38, is expected to reduce this TNFα release.

Workflow:

TNFa_Release_Workflow Isolate_PBMCs Isolate Human PBMCs from whole blood Pretreat Pre-treat PBMCs with This compound dilutions Isolate_PBMCs->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate Incubate for 4 hours Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Quantify_TNFa Quantify TNFα by ELISA Collect_Supernatant->Quantify_TNFa Analyze Analyze Data (EC50 determination) Quantify_TNFa->Analyze

Workflow for LPS-Induced TNFα Release Assay.

Detailed Methodology:

  • PBMC Isolation:

    • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs with sterile PBS and resuspend in complete RPMI-1640 medium.

  • Cell Plating and Treatment:

    • Plate the PBMCs in a 96-well plate at a density of 1 x 106 cells/ml.

    • Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C in a 5% CO2 incubator.

  • LPS Stimulation:

    • Add LPS to a final concentration of 100 ng/mL to stimulate TNFα production.

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.

  • TNFα Quantification:

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNFα in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the TNFα levels to those obtained in the absence of the inhibitor.

    • Plot the normalized data against the logarithm of the inhibitor concentration and determine the EC50 value using a sigmoidal dose-response curve.

Inhibition of MK2 Translocation

This assay measures the functional inhibition of the p38 kinase pathway by observing the cellular localization of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38.

Principle: In resting cells, MK2 is located in the nucleus. Upon activation by stress stimuli (e.g., anisomycin), p38α/β phosphorylates MK2, leading to its translocation from the nucleus to the cytoplasm. Inhibition of p38 by this compound will prevent this translocation, causing MK2 to remain in the nucleus. The assay utilizes a cell line (BHK-ps1362cl. 15B-FS) that overexpresses a green fluorescent protein (GFP)-MK2 fusion protein, allowing for the visualization of MK2 localization by fluorescence microscopy.

Workflow:

MK2_Translocation_Workflow Plate_Cells Plate BHK-GFP-MK2 cells Pretreat Pre-treat with This compound dilutions Plate_Cells->Pretreat Stimulate Stimulate with Anisomycin Pretreat->Stimulate Incubate Incubate Stimulate->Incubate Fix_and_Stain Fix cells and stain nuclei Incubate->Fix_and_Stain Image_Acquisition Acquire fluorescence images Fix_and_Stain->Image_Acquisition Analyze_Localization Analyze nuclear vs. cytoplasmic GFP signal Image_Acquisition->Analyze_Localization

Workflow for MK2 Translocation Assay.

Detailed Methodology:

  • Cell Culture and Plating:

    • Culture BHK-ps1362cl. 15B-FS cells expressing GFP-MK2 in appropriate growth medium.

    • Plate the cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with a range of concentrations of this compound for a specified pre-incubation time.

    • Induce MK2 translocation by adding a stress stimulus such as anisomycin.

    • Incubate for a period sufficient to induce translocation in control cells (e.g., 30 minutes).

  • Cell Fixation and Staining:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cell nuclei with a fluorescent nuclear stain (e.g., DAPI or Hoechst).

  • Imaging and Analysis:

    • Acquire images of the GFP and nuclear stain channels using a high-content imaging system.

    • Use image analysis software to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of inhibition of translocation for each concentration of this compound.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a potent and highly selective inhibitor of p38α and p38β kinases. Its ability to effectively block the p38 signaling pathway in cellular systems, as demonstrated by the inhibition of TNFα release and MK2 translocation, underscores its potential as a therapeutic agent for inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers working with this compound and in the broader field of p38 MAP kinase research.

References

An In-Depth Technical Guide to Early-Stage Research Involving Org 48762-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and preclinical evaluation of Org 48762-0, a potent and selective inhibitor of p38α mitogen-activated protein kinase (MAPK). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the core knowledge required to understand the compound's mechanism of action, pharmacological profile, and its therapeutic potential in inflammatory diseases, particularly rheumatoid arthritis.

Core Compound Properties and Mechanism of Action

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for p38α kinase, a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] By inhibiting p38α, this compound effectively reduces the release of critical inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] The compound exhibits a high degree of selectivity for p38α and p38β kinases over a broad range of other human kinases, minimizing off-target effects.[1]

Signaling Pathway

The p38 MAPK signaling pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This activation leads to a cascade of phosphorylation events, culminating in the activation of downstream targets that regulate the expression of inflammatory genes. This compound acts by binding to the ATP-binding pocket of p38α kinase, preventing its activation and the subsequent phosphorylation of downstream substrates like MAPKAPK-2 (MK2).[3] This blockade ultimately leads to a reduction in the production of pro-inflammatory cytokines.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38α MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK-2 (MK2) p38->MK2 phosphorylates Org48762_0 This compound Org48762_0->p38 inhibits TranscriptionFactors Transcription Factors (e.g., ATF-2) MK2->TranscriptionFactors activates Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) TranscriptionFactors->Cytokines induces transcription

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineParameterThis compoundSB203580 (Reference)
p38α Kinase Activity Assay (IMAP)p38α kinaseEC500.10 ± 0.01 µM0.10 ± 0.01 µM
LPS-induced TNFα ReleaseHuman PBMCsEC500.06 ± 0.01 µM0.28 ± 0.07 µM
Anisomycin-induced MK2 TranslocationBHK-ps1362cl.15B-FS cellsEC500.69 ± 0.12 µM4.67 ± 0.29 µM

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterRoute of AdministrationDoseValue
Oral BioavailabilityOral4.0 mg/kg85%
Volume of Distribution (Vss)Intravenous1.6 mg/kg50.0 ml/kg
Clearance (CL)Intravenous1.6 mg/kg9.0 ml/h/kg
Mean Residence TimeIntravenous1.6 mg/kg5.3 h

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

p38α Kinase Activity Assay (IMAP)

This assay quantifies the inhibitory potency of compounds against p38α kinase using the Immobilized Metal Ion Affinity-based Fluorescence Polarization (IMAP) technology.

Materials:

  • Recombinant human p38α kinase

  • Fluorescently labeled peptide substrate (e.g., FAM-labeled ATF-2 peptide)

  • ATP

  • IMAP binding reagent

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well microplates

  • Fluorescence polarization plate reader

Protocol:

  • Prepare serial dilutions of this compound and the reference compound in assay buffer.

  • In a 384-well plate, add the p38α kinase enzyme to each well.

  • Add the compound dilutions to the respective wells.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled substrate and ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding the IMAP binding reagent.

  • Incubate for an additional period to allow for binding of the phosphorylated substrate to the IMAP reagent.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the EC50 values by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

This cellular assay measures the ability of a compound to inhibit the production of TNFα from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human PBMCs, isolated from healthy donors

  • RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and reference compound

  • 96-well cell culture plates

  • Human TNFα ELISA kit

Protocol:

  • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Resuspend the cells in complete RPMI-1640 medium and determine the cell concentration.

  • Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells/well.

  • Prepare serial dilutions of this compound and the reference compound in culture medium.

  • Pre-incubate the cells with the compound dilutions for a specified time (e.g., 30 minutes).

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

  • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and collect the cell culture supernatants.

  • Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 values based on the inhibition of TNFα production.

Murine Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used in vivo model of rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • This compound formulation for oral administration

  • Calipers for paw thickness measurement

Protocol:

  • Immunization:

    • Emulsify bovine type II collagen in CFA.

    • On day 0, immunize mice intradermally at the base of the tail with 100 µL of the emulsion.

  • Booster:

    • On day 21, administer a booster injection of type II collagen emulsified in IFA.

  • Disease Assessment:

    • Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Treatment:

    • Once arthritis is established (e.g., clinical score ≥ 2), randomize the mice into treatment and vehicle control groups.

    • Administer this compound orally at the desired dose (e.g., 5 or 25 mg/kg) once daily for a specified duration (e.g., 14 days).

  • Outcome Measures:

    • Continue to monitor clinical scores and paw thickness throughout the treatment period.

    • At the end of the study, collect paws for histological analysis to assess joint inflammation, cartilage damage, and bone erosion.

CIA_Workflow Day0 Day 0: Primary Immunization (Collagen in CFA) Day21 Day 21: Booster Injection (Collagen in IFA) Day0->Day21 Monitoring Disease Monitoring (Clinical Score, Paw Thickness) Day21->Monitoring Treatment Treatment Initiation (e.g., Oral this compound) Monitoring->Treatment Onset of Arthritis Evaluation Final Evaluation (Histology, etc.) Treatment->Evaluation After Treatment Period

Caption: Experimental workflow for the murine collagen-induced arthritis (CIA) model.

Conclusion

The early-stage research on this compound demonstrates its potential as a therapeutic agent for inflammatory diseases. Its potent and selective inhibition of p38α kinase translates to a significant reduction in the production of key pro-inflammatory cytokines in both in vitro and in vivo models. The favorable pharmacokinetic profile in mice supports its potential for oral administration. Further investigation in clinical settings is warranted to fully elucidate the therapeutic efficacy and safety of this compound in patients with conditions such as rheumatoid arthritis.

References

Methodological & Application

Application Notes and Protocols for Org 48762-0 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 48762-0 is a potent and selective inhibitor of p38α and p38β mitogen-activated protein (MAP) kinases.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of therapeutics for inflammatory diseases such as rheumatoid arthritis.[2][3] this compound has demonstrated efficacy in cellular assays by reducing the release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), induced by lipopolysaccharide (LPS).

These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound and other potential p38 MAPK inhibitors. The included methodologies are for a p38α kinase activity assay, an LPS-induced TNFα release assay in peripheral blood mononuclear cells (PBMCs), and a stress-induced MAPK-activated protein kinase 2 (MK2) translocation assay.

Data Presentation

The following tables summarize the quantitative data for this compound in the described in vitro assays.

Table 1: this compound Activity in p38α Kinase IMAP Assay

CompoundEC50 (µM)
This compound0.10 ± 0.01
SB203580 (Reference)0.10 ± 0.01

Data represents the mean ± standard deviation from n=3 experiments.

Table 2: this compound Inhibition of LPS-Induced TNFα Release in Human PBMCs

CompoundEC50 (µM)
This compound0.06 ± 0.01
SB203580 (Reference)0.28 ± 0.07

Data represents the mean ± standard deviation from n=3 experiments.

Table 3: this compound Inhibition of Stress-Induced MK2 Translocation

CompoundEC50 (µM)
This compound0.69 ± 0.12
SB203580 (Reference)4.67 ± 0.29

Data represents the mean ± standard deviation from n=3 experiments.

Signaling Pathway

The following diagram illustrates the simplified p38 MAPK signaling pathway and the point of inhibition by this compound.

p38_pathway cluster_extracellular Extracellular cluster_cell Cell LPS LPS / Stress TLR4 TLR4 LPS->TLR4 binds p38 p38 MAPK TLR4->p38 activates MK2 MK2 (inactive, nuclear) p38->MK2 phosphorylates MK2_active MK2 (active, cytoplasmic) MK2->MK2_active translocates TNFa_mRNA TNFα mRNA MK2_active->TNFa_mRNA stabilizes TNFa_protein TNFα Protein (Release) TNFa_mRNA->TNFa_protein translates Org48762 This compound Org48762->p38 inhibits

p38 MAPK signaling pathway and inhibition by this compound.

Experimental Protocols

p38α Kinase Activity Assay (IMAP-FP)

This protocol describes a biochemical assay to measure the direct inhibitory effect of this compound on p38α kinase activity using Immobilized Metal Affinity-based Fluorescence Polarization (IMAP-FP).

Experimental Workflow:

imap_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare kinase, substrate, ATP, and inhibitor solutions plate Add inhibitor and kinase to 384-well plate reagents->plate start_reaction Add substrate/ATP mix to initiate reaction plate->start_reaction incubation Incubate at room temperature start_reaction->incubation add_imap Add IMAP binding reagent to stop reaction and bind phosphopeptides incubation->add_imap read_plate Read fluorescence polarization add_imap->read_plate

Workflow for the p38α Kinase Activity IMAP-FP Assay.

Materials:

  • Recombinant human p38α kinase

  • Fluorescently labeled peptide substrate (e.g., based on MEF2A)

  • ATP

  • Kinase reaction buffer

  • IMAP Progressive Binding System

  • This compound and reference compounds

  • 384-well black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound and a reference inhibitor (e.g., SB203580) in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.

  • Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with vehicle control (e.g., DMSO).

  • Add the p38α kinase to the wells containing the compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP.

  • Incubate the reaction for a defined period (e.g., 60-90 minutes) at room temperature.

  • Stop the reaction and initiate binding by adding the IMAP binding reagent.

  • Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

LPS-Induced TNFα Release Assay in Human PBMCs

This cell-based assay measures the ability of this compound to inhibit the production and release of TNFα from human PBMCs stimulated with LPS.

Experimental Workflow:

tnfa_workflow cluster_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis isolate_pbmc Isolate PBMCs from whole blood plate_cells Plate PBMCs in a 96-well plate isolate_pbmc->plate_cells add_inhibitor Pre-incubate cells with this compound plate_cells->add_inhibitor add_lps Stimulate with LPS add_inhibitor->add_lps incubate Incubate for 4-18 hours add_lps->incubate collect_supernatant Collect cell culture supernatant incubate->collect_supernatant elisa Measure TNFα concentration by ELISA collect_supernatant->elisa

Workflow for the LPS-Induced TNFα Release Assay in PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • This compound and reference compounds

  • 96-well cell culture plates

  • Human TNFα ELISA kit

Procedure:

  • Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.

  • Plate the PBMCs in a 96-well culture plate at a density of approximately 2 x 10^5 cells per well.

  • Prepare serial dilutions of this compound and a reference inhibitor in culture medium.

  • Pre-incubate the cells with the diluted compounds for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL. Include unstimulated control wells.

  • Incubate the plates for 4 to 18 hours at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Quantify the concentration of TNFα in the supernatant using a commercial human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNFα release for each compound concentration and determine the EC50 value.

Stress-Induced MK2 Translocation Assay

This high-content imaging assay measures the inhibition of the translocation of MK2, a downstream substrate of p38, from the nucleus to the cytoplasm upon cellular stress.

Experimental Workflow:

mk2_workflow cluster_prep Cell Culture cluster_treatment Treatment and Stress Induction cluster_imaging Imaging and Analysis plate_cells Plate U2OS cells stably expressing GFP-MK2 add_inhibitor Pre-treat with this compound plate_cells->add_inhibitor add_stressor Induce stress (e.g., anisomycin or sorbitol) add_inhibitor->add_stressor incubate Incubate for a short period add_stressor->incubate fix_stain Fix cells and stain nuclei (e.g., with Hoechst) incubate->fix_stain acquire_images Acquire images using a high-content imager fix_stain->acquire_images analyze_images Quantify nuclear and cytoplasmic GFP-MK2 fluorescence intensity acquire_images->analyze_images

Workflow for the Stress-Induced MK2 Translocation Assay.

Materials:

  • U2OS cell line stably expressing a GFP-MK2 fusion protein

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Stress-inducing agent (e.g., anisomycin or sorbitol)

  • This compound and reference compounds

  • 96- or 384-well imaging plates

  • Formaldehyde or other suitable fixative

  • Nuclear counterstain (e.g., Hoechst 33342)

  • High-content imaging system and analysis software

Procedure:

  • Plate the GFP-MK2 expressing U2OS cells in imaging-compatible microplates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or a reference inhibitor for 30-60 minutes.

  • Induce cellular stress by adding a pre-determined concentration of a stressor like anisomycin or sorbitol.

  • Incubate for a short period (e.g., 20-40 minutes) to allow for MK2 translocation.

  • Fix the cells with formaldehyde, and then permeabilize if necessary.

  • Stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342.

  • Acquire images of the GFP and nuclear channels using an automated high-content imaging system.

  • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell.

  • Quantify the mean fluorescence intensity of GFP-MK2 in both compartments.

  • Calculate the ratio of cytoplasmic to nuclear fluorescence intensity. An effective inhibitor will prevent the increase in this ratio upon stress induction.

  • Determine the EC50 value for the inhibition of MK2 translocation.

References

Application Notes and Protocols for Org 48762-0 in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 48762-0 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting the p38α and p38β isoforms.[1] The p38 MAPK pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), making it a key target for the development of anti-inflammatory therapeutics. These application notes provide detailed protocols for utilizing this compound in cellular assays to investigate its inhibitory effects on the p38 MAPK pathway.

Data Presentation

The inhibitory activity of this compound has been quantified in various cellular and biochemical assays. The following table summarizes the key quantitative data for easy comparison.

Assay TypeTargetCell Line/SystemStimulusEC50 / IC50Reference
Kinase Activity Assayp38αBiochemical-0.10 ± 0.01 µM[1]
TNF-α Release Assayp38 MAPKHuman PBMCsLPS0.06 ± 0.01 µM[1]
MK2 Redistribution Assayp38 MAPKCellularStress0.69 ± 0.12 µM

Signaling Pathway

The p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress. This leads to the activation of a tiered kinase cascade, culminating in the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases like MAPK-activated protein kinase 2 (MAPKAP-K2), leading to the production of inflammatory mediators. This compound exerts its effect by inhibiting the kinase activity of p38α and p38β.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli MKK3_6 MKK3/6 Inflammatory Stimuli->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38_MAPK p38 MAPK (α, β) MKK3_6->p38_MAPK phosphorylates MAPKAP_K2 MAPKAP-K2 p38_MAPK->MAPKAP_K2 phosphorylates Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (e.g., TNF-α production) MAPKAP_K2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Org_48762_0 This compound Org_48762_0->p38_MAPK inhibits

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

LPS-Induced TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes how to measure the inhibitory effect of this compound on the production of TNF-α in human PBMCs stimulated with lipopolysaccharide (LPS).

Experimental Workflow:

tnf_alpha_workflow Isolate_PBMCs 1. Isolate PBMCs from whole blood Seed_Cells 2. Seed PBMCs in a 96-well plate Isolate_PBMCs->Seed_Cells Pretreat 3. Pretreat with this compound (or vehicle control) Seed_Cells->Pretreat Stimulate 4. Stimulate with LPS Pretreat->Stimulate Incubate 5. Incubate for 4-6 hours Stimulate->Incubate Collect_Supernatant 6. Collect supernatant Incubate->Collect_Supernatant ELISA 7. Measure TNF-α concentration by ELISA Collect_Supernatant->ELISA Analyze 8. Analyze data and determine EC50 ELISA->Analyze

Caption: Workflow for the LPS-induced TNF-α release assay.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

  • Microplate reader

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.

  • Pre-treatment: Add the diluted this compound or vehicle control (medium with DMSO) to the wells containing PBMCs and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulation: Prepare a working solution of LPS in culture medium. Add the LPS solution to each well to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Western Blot Analysis of Phospho-p38 MAPK

This protocol is designed to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of p38 MAPK in a cellular context.

Experimental Workflow:

western_blot_workflow Seed_Cells 1. Seed cells (e.g., THP-1) in a 6-well plate Pretreat 2. Pretreat with this compound (or vehicle control) Seed_Cells->Pretreat Stimulate 3. Stimulate with Anisomycin or LPS Pretreat->Stimulate Lyse_Cells 4. Lyse cells and quantify protein Stimulate->Lyse_Cells SDS_PAGE 5. Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer 6. Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Immunoblot 7. Immunoblot with antibodies for p-p38 and total p38 Transfer->Immunoblot Detect 8. Detect and quantify band intensities Immunoblot->Detect

Caption: Workflow for Western blot analysis of p-p38 MAPK.

Materials:

  • This compound

  • THP-1 cells (or other suitable cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Anisomycin or LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Culture and Treatment: Seed THP-1 cells in 6-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

  • Stimulation: Stimulate the cells with a p38 MAPK activator, such as Anisomycin (10 µg/mL) or LPS (1 µg/mL), for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Normalize the protein concentrations and separate 20-30 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • After signal detection for p-p38, the membrane can be stripped and re-probed with an antibody against total p38 MAPK as a loading control.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the image using an imaging system. Quantify the band intensities and calculate the ratio of phospho-p38 to total p38 for each treatment condition.

Conclusion

This compound is a valuable research tool for investigating the role of the p38 MAPK pathway in various cellular processes, particularly in inflammation. The protocols provided here offer a framework for characterizing the cellular activity of this compound and similar p38 MAPK inhibitors. Researchers should optimize these protocols for their specific cell types and experimental conditions to ensure reliable and reproducible results.

References

Application Notes and Protocols for Org 48762-0 Administration in a Murine Collagen-Induced Arthritis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Org 48762-0, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in a murine model of collagen-induced arthritis (CIA). The CIA model is a widely used preclinical model that shares immunological and pathological features with human rheumatoid arthritis (RA)[1][2][3][4].

Introduction

This compound is a selective inhibitor of p38α and p38β kinases[5]. The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β), which are key mediators in the pathogenesis of rheumatoid arthritis. By inhibiting p38 kinase, this compound can effectively reduce the release of these cytokines, thereby mitigating the inflammatory response and protecting against joint damage in arthritis models. Studies have demonstrated that oral administration of this compound exhibits drug-like pharmacokinetic properties in mice and can significantly inhibit the development of arthritis and protect against bone damage in the CIA model.

Data Presentation

The following tables summarize the pharmacokinetic properties and therapeutic efficacy of this compound in mice.

Table 1: Pharmacokinetic Profile of this compound in Male Balb/c Mice

ParameterIntravenous Administration (1.6 mg/kg)Oral Administration (4.0 mg/kg)
Bioavailability -85%
Volume of Distribution (Vss) 50.0 ml/kg-
Clearance (CL) 9.0 ml/h/kg-
Mean Residence Time 5.3 h-
Systemic Exposure ->1 µM for 24 h

Table 2: Therapeutic Efficacy of this compound in Murine Collagen-Induced Arthritis

Treatment GroupDosageAdministration RouteMean Arthritis Score InhibitionRadiological Score of Knee and Ankle Joints
This compound 5 mg/kg, dailyOral (p.o.)~70%Protection against bone damage (statistically significant)
Prednisolone 1.5 mg/kg, dailyOral (p.o.)~90%Protection against bone damage
Anti-mTNFα Antibody -Intraperitoneal (i.p.), 3x/weekEqual inhibition to this compoundProtection against bone damage (not statistically significant)

Experimental Protocols

I. Murine Collagen-Induced Arthritis (CIA) Model Protocol

This protocol is adapted for genetically susceptible mouse strains such as DBA/1J.

Materials:

  • Male DBA/1J mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.05 M Acetic Acid

  • Anesthetic (e.g., Ketamine/Xylazine mixture)

Procedure:

  • Preparation of Collagen Emulsion (Day 0):

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gently stirring overnight at 4°C.

    • Prepare an emulsion by mixing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 0.1 mL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a second emulsion by mixing the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Anesthetize the mice.

    • Administer a booster injection of 0.1 mL of the collagen-IFA emulsion intradermally at a different site near the base of the tail.

  • Monitoring and Scoring of Arthritis:

    • Begin monitoring the mice for signs of arthritis around day 26-35 after the primary immunization.

    • Clinically score each paw based on the degree of inflammation (swelling and erythema) on a scale of 0-4. The maximum score per mouse is 16.

    • Paw swelling can be measured using a caliper, and the change in thickness from baseline is recorded.

II. This compound Administration Protocol

This protocol is based on the therapeutic administration of this compound in the CIA model.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% dimethyl sulfoxide and 0.5% cremophore in 5% mannitol aqueous solution)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in the vehicle to the desired concentration (e.g., for a 5 mg/kg dose).

  • Therapeutic Administration:

    • Initiate treatment upon the establishment of clinical signs of arthritis.

    • Administer this compound orally (p.o.) once daily for a period of 3 weeks.

    • A vehicle control group should be included in the experimental design.

  • Endpoint Analysis:

    • Continue to monitor and score arthritis development as described in the CIA protocol.

    • At the end of the treatment period, euthanize the animals and collect tissues for further analysis.

    • Radiological analysis of the knee and ankle joints can be performed to assess bone damage.

    • Histopathological analysis of the joints can be conducted to evaluate inflammation, cartilage destruction, and bone erosion.

Visualizations

Signaling Pathway of p38 MAPK in Inflammation

p38_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds p38_MAPK p38 MAPK TLR4->p38_MAPK activates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors activates Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) Transcription_Factors->Proinflammatory_Cytokines induces transcription Org48762_0 This compound Org48762_0->p38_MAPK inhibits

Caption: p38 MAPK signaling pathway in inflammation and its inhibition by this compound.

Experimental Workflow for this compound in Murine CIA Model

CIA_workflow Day0 Day 0: Primary Immunization (Collagen + CFA) Day21 Day 21: Booster Immunization (Collagen + IFA) Day0->Day21 Arthritis_Onset Day 26-35: Onset of Arthritis Day21->Arthritis_Onset Treatment_Start Start of Treatment: This compound (p.o., daily) or Vehicle Arthritis_Onset->Treatment_Start Monitoring Daily Monitoring: Arthritis Scoring Paw Swelling Treatment_Start->Monitoring Termination End of Study (Day 42-56): Euthanasia Monitoring->Termination Analysis Endpoint Analysis: Radiology Histopathology Termination->Analysis

Caption: Experimental workflow for the therapeutic administration of this compound in the CIA model.

References

Application Notes and Protocols: Measuring the Efficacy of Org 48762-0 in an LPS-Induced TNFα Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for an in vitro lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNFα) release assay to evaluate the efficacy of investigational compounds. As a case study, we focus on Org 48762-0, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor. Included are comprehensive experimental procedures for both murine macrophage cell lines (RAW 264.7) and primary human peripheral blood mononuclear cells (PBMCs), along with a detailed protocol for the quantification of TNFα by enzyme-linked immunosorbent assay (ELISA). Additionally, we present data on the inhibitory effects of this compound and provide diagrams of the relevant signaling pathway and experimental workflow.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. A key mediator in the inflammatory cascade is TNFα, a pro-inflammatory cytokine primarily produced by macrophages and monocytes in response to pathogens or tissue injury. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNFα production through the Toll-like receptor 4 (TLR4) signaling pathway. This pathway involves the activation of downstream signaling cascades, including the p38 MAPK pathway, which plays a crucial role in the transcriptional and translational regulation of TNFα.

The p38 MAPK pathway is a well-established therapeutic target for inflammatory diseases. This compound is a selective inhibitor of p38α and p38β kinases.[1][2] By inhibiting p38 MAPK, this compound is expected to reduce the production of TNFα. The LPS-induced TNFα release assay is a standard and robust in vitro model to assess the anti-inflammatory potential of compounds like this compound.

Signaling Pathway of LPS-Induced TNFα Production

LPS initiates a signaling cascade by binding to the TLR4 receptor complex on the surface of immune cells. This binding is facilitated by LPS-binding protein (LBP) and CD14. The activation of TLR4 leads to the recruitment of adaptor proteins, primarily MyD88 and TRIF, initiating two distinct downstream pathways. The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB and the p38 MAPK pathway. Both NF-κB and activated p38 are critical for the transcription and translation of the TNFα gene, leading to the synthesis and subsequent release of the TNFα protein.[3][4][5]

LPS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS LBP LBP LPS->LBP binds CD14 CD14 LBP->CD14 transfers LPS to TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 presents LPS to MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK p38_MAPK p38 MAPK TAK1->p38_MAPK activates IkappaB IκB IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus translocates to p38_MAPK->Nucleus activates transcription factors Org48762 This compound Org48762->p38_MAPK inhibits TNFa_mRNA TNFα mRNA TNFa_Protein TNFα Protein TNFa_mRNA->TNFa_Protein translation TNFα Release TNFα Release TNFa_Protein->TNFα Release Nucleus->TNFa_mRNA transcription

Caption: LPS-induced TNFα signaling pathway.

Experimental Protocols

The following protocols provide a framework for assessing the inhibitory effect of this compound on LPS-induced TNFα release.

Protocol 1: LPS-Induced TNFα Release in RAW 264.7 Macrophages

Materials:

  • RAW 264.7 cells (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • This compound

  • 96-well cell culture plates

  • TNFα ELISA kit (murine)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete DMEM. The next day, carefully remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control. Incubate for 1 hour at 37°C.

  • LPS Stimulation: Prepare a 2X working solution of LPS in complete DMEM. Add 100 µL of the LPS solution to each well to achieve a final concentration of 10-100 ng/mL. For the negative control wells, add 100 µL of medium without LPS.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well for TNFα quantification. Store supernatants at -80°C if not analyzed immediately.

  • TNFα Quantification: Measure the concentration of TNFα in the supernatants using a murine TNFα ELISA kit, following the manufacturer's instructions.

Protocol 2: LPS-Induced TNFα Release in Human PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Ficoll-Paque

  • Lipopolysaccharide (LPS) from E. coli O55:B5

  • This compound

  • 96-well cell culture plates

  • TNFα ELISA kit (human)

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and seed them into a 96-well plate at a density of 2 x 10^5 cells/well.

  • Compound Pre-treatment: Add this compound at various concentrations to the wells. Include a vehicle control.

  • LPS Stimulation: Immediately after adding the compound, stimulate the cells with LPS at a final concentration of 2 ng/mL.

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. A 5-hour incubation is often sufficient to detect TNFα release.

  • Supernatant Collection: Centrifuge the plate and collect the supernatants as described in Protocol 1.

  • TNFα Quantification: Determine the TNFα concentration using a human TNFα ELISA kit according to the manufacturer's protocol.

Protocol 3: TNFα Quantification by ELISA

General Procedure (example):

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for TNFα overnight at 4°C.

  • Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: Wash the plate again and add the collected cell supernatants and a serial dilution of recombinant TNFα standards to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for TNFα. Incubate for 1 hour at room temperature.

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance values of the known standards and calculate the concentration of TNFα in the samples.

Experimental Workflow

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 cells or Isolate PBMCs Cell_Seeding Seed cells in 96-well plate Cell_Culture->Cell_Seeding Pre_incubation Pre-incubate with This compound or Vehicle Cell_Seeding->Pre_incubation LPS_Stimulation Stimulate with LPS Pre_incubation->LPS_Stimulation Incubation Incubate for 6-24h LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Perform TNFα ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data and Calculate IC50 ELISA->Data_Analysis

Caption: General experimental workflow.

Data Presentation

The inhibitory effect of this compound on LPS-induced TNFα release is typically quantified by determining the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).

Table 1: Inhibitory Effect of this compound on LPS-Induced TNFα Release in Human PBMCs

CompoundCell TypeLPS ConcentrationEC50 (µM)Reference
This compoundHuman PBMCsNot Specified0.06 ± 0.01

Table 2: Representative Dose-Dependent Inhibition of TNFα Release by a p38 Inhibitor (Org 48775-0) in an ex vivo LPS-induced whole blood assay

Compound ConcentrationPercent Inhibition of TNFα Release
30 mg (in vivo dose)42.3%
70 mg (in vivo dose)53-80%
150 mg (in vivo dose)77-92%
Data for Org 48775-0, a similar p38 inhibitor, is presented to illustrate a typical dose-response relationship.

Conclusion

The LPS-induced TNFα release assay is a fundamental tool for evaluating the anti-inflammatory properties of compounds targeting the TLR4 signaling pathway. The detailed protocols provided herein for both RAW 264.7 cells and human PBMCs offer a robust framework for assessing the efficacy of inhibitors such as this compound. The data on this compound demonstrates its potent inhibition of TNFα release, consistent with its mechanism of action as a p38 MAPK inhibitor. These application notes and protocols serve as a valuable resource for researchers in the field of inflammation and drug discovery.

References

Application Notes and Protocols for Org 48762-0 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of Org 48762-0, a potent and selective p38α mitogen-activated protein kinase (MAPK) inhibitor, for in vivo mouse studies. This document includes detailed protocols for two key inflammatory models: Lipopolysaccharide (LPS)-induced endotoxemia and Collagen-Induced Arthritis (CIA). Additionally, it summarizes pharmacokinetic and pharmacodynamic data, and outlines the known signaling pathways involved. This guide is intended to assist researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.

Introduction

This compound is a small molecule inhibitor targeting the p38α MAPK signaling pathway.[1][2] The p38 MAPK pathway is a critical regulator of inflammatory responses, primarily through the post-transcriptional control of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1β (IL-1β).[1][3][4] By inhibiting p38α kinase, this compound effectively reduces the production of these key inflammatory mediators, making it a promising candidate for the treatment of various inflammatory diseases. Preclinical studies in mice have demonstrated its efficacy in models of acute inflammation and rheumatoid arthritis.

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is activated by a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNFα, IL-1) and cellular stressors like lipopolysaccharide (LPS). Activation of upstream kinases leads to the dual phosphorylation and subsequent activation of p38 MAPK. Activated p38 then phosphorylates downstream substrates, most notably MAPK-activated protein kinase 2 (MK2). This phosphorylation event is crucial for the stabilization and translation of mRNAs encoding pro-inflammatory cytokines. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α, thereby preventing the downstream signaling events that lead to cytokine production.

p38_signaling_pathway LPS LPS / Inflammatory Stimuli TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 activates Upstream_Kinases Upstream Kinases (MKK3/6) TLR4->Upstream_Kinases activates p38_MAPK p38 MAPK Upstream_Kinases->p38_MAPK phosphorylates MK2 MAPK-activated protein kinase 2 (MK2) p38_MAPK->MK2 phosphorylates Org_48762_0 This compound Org_48762_0->p38_MAPK inhibits mRNA_Destabilization mRNA Stabilization & Translation MK2->mRNA_Destabilization Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) mRNA_Destabilization->Cytokines leads to Inflammation Inflammatory Response Cytokines->Inflammation

p38 MAPK Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo mouse studies.

Table 1: In Vitro Potency of this compound

AssaySystemParameterValue
p38α Kinase InhibitionBiochemical AssayIC500.10 µM
LPS-induced TNFα ReleaseHuman PBMCsEC500.06 ± 0.01 µM
Stress-induced MK2 TranslocationCellular AssayEC500.69 ± 0.12 µM

Table 2: Pharmacokinetic Parameters of this compound in Male Balb/c Mice

ParameterIntravenous (1.6 mg/kg)Oral (4.0 mg/kg)
Bioavailability-85%
Volume of Distribution (Vss)50.0 ml/kg-
Clearance (CL)9.0 ml/h/kg-
Mean Residence Time5.3 h-
Systemic Exposure (>1 µM)-Sustained for 24 h

Table 3: In Vivo Efficacy of this compound in Mouse Models

ModelMouse StrainDosageEffect
LPS-induced EndotoxemiaFemale Balb/c3 mg/kg (oral)~90% inhibition of LPS-induced TNFα production
Collagen-Induced ArthritisNot Specified5 mg/kg (oral, daily)49% improvement in clinical arthritis score; 52% improvement in radiological score
Collagen-Induced ArthritisNot Specified25 mg/kg (oral, daily)70% improvement in clinical arthritis score; 63% improvement in radiological score

Experimental Protocols

Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia Model

This model is used to evaluate the acute anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Vehicle: 0.5% gelatin/5% mannitol in sterile water

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, endotoxin-free saline

  • Female Balb/c mice (7-8 weeks old)

  • Gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • ELISA kit for mouse TNFα

Procedure:

  • Preparation of this compound Formulation:

    • Prepare the vehicle by dissolving 0.5 g of gelatin and 5 g of mannitol in 100 mL of sterile water. Warm gently to dissolve the gelatin completely and then cool to room temperature.

    • Suspend this compound in the vehicle to the desired concentration (e.g., for a 3 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 0.3 mg/mL). Ensure a stable and homogeneous suspension.

  • Animal Dosing:

    • Acclimatize female Balb/c mice for at least one week before the experiment.

    • Administer this compound or vehicle orally via gavage at the desired dose (e.g., 3 mg/kg).

  • Induction of Endotoxemia:

    • One hour after treatment with this compound or vehicle, intraperitoneally challenge the mice with LPS dissolved in sterile saline.

  • Sample Collection and Analysis:

    • At a predetermined time point post-LPS challenge (typically 1.5-2 hours), collect blood samples via cardiac puncture or another appropriate method.

    • Separate plasma and measure TNFα levels using a commercially available ELISA kit according to the manufacturer's instructions.

Experimental Workflow:

LPS_workflow Acclimatization Acclimatize Mice (Female Balb/c, 7-8 weeks) Dosing Oral Administration (this compound or Vehicle) Acclimatization->Dosing LPS_Challenge Intraperitoneal LPS Challenge (1 hour post-dosing) Dosing->LPS_Challenge Blood_Collection Blood Collection (1.5-2 hours post-LPS) LPS_Challenge->Blood_Collection Analysis Measure Plasma TNFα (ELISA) Blood_Collection->Analysis

LPS-Induced Endotoxemia Experimental Workflow.
Protocol 2: Collagen-Induced Arthritis (CIA) Model

This is a widely used model for rheumatoid arthritis to assess the therapeutic efficacy of anti-inflammatory compounds.

Materials:

  • This compound

  • Vehicle: 0.5% gelatin/5% mannitol in sterile water

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M acetic acid

  • Male DBA/1 mice (8-10 weeks old)

  • Syringes and needles for immunization and dosing

  • Calipers for paw thickness measurement

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Create an emulsion by mixing the collagen solution with an equal volume of CFA.

  • Primary Immunization (Day 0):

    • Anesthetize male DBA/1 mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a new emulsion of type II collagen with IFA.

    • Administer a 100 µL booster injection intradermally at a different site near the base of the tail.

  • Treatment with this compound:

    • Prepare the this compound formulation as described in Protocol 1.

    • Begin daily oral administration of this compound (e.g., 1, 5, or 25 mg/kg) or vehicle at the onset of clinical signs of arthritis (typically around day 21-28) and continue for a specified duration (e.g., 3 weeks).

  • Assessment of Arthritis:

    • Monitor mice daily for the onset and severity of arthritis.

    • Score each paw based on a scale of 0-4 for inflammation, swelling, and redness (0 = normal, 4 = severe inflammation with ankylosis). The maximum score per mouse is 16.

    • Measure paw thickness regularly using calipers.

    • At the end of the study, radiological and histopathological analyses of the joints can be performed to assess bone and cartilage damage.

Logical Relationship Diagram:

CIA_protocol_logic Immunization Primary Immunization (Collagen + CFA, Day 0) Booster Booster Immunization (Collagen + IFA, Day 21) Immunization->Booster Arthritis_Onset Onset of Arthritis (Day 21-28) Booster->Arthritis_Onset Treatment Daily Oral Treatment (this compound or Vehicle) Arthritis_Onset->Treatment Assessment Clinical & Radiological Assessment Treatment->Assessment ongoing Efficacy_Evaluation Efficacy Evaluation Assessment->Efficacy_Evaluation

Logical Flow of the Collagen-Induced Arthritis Protocol.

Safety and Toxicology

While specific toxicology studies for this compound in mice are not detailed in the provided search results, it is important to note that some p38 inhibitors have been associated with side effects such as CNS inflammation and liver toxicity in both mice and dogs. Therefore, it is recommended to monitor for any adverse effects during in vivo studies with this compound, including changes in body weight, behavior, and overall health. For long-term studies, histopathological examination of major organs is advisable.

Conclusion

This compound is a valuable tool for investigating the role of the p38 MAPK pathway in inflammatory diseases. The protocols and data presented in these application notes provide a solid foundation for conducting in vivo mouse studies to further characterize its therapeutic potential. Careful consideration of experimental design, including appropriate controls and endpoints, will be crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: Preparation and Use of Org 48762-0 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Org 48762-0 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms α and β.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress, playing a key role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).[1][3] Due to its inhibitory action on this pathway, this compound is a valuable tool for research in areas such as rheumatoid arthritis, inflammation, autoimmune diseases, and neuropathic pain.

This document provides detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (DMSO) and guidelines for its application in common in-vitro experiments.

Physicochemical and Biological Properties

Proper preparation and handling of this compound require an understanding of its key properties. The data below is compiled from publicly available sources.

PropertyValueReference
IUPAC Name 4,6-bis(4-fluorophenyl)-2-methyl-5-pyridin-4-ylpyrazolo[3,4-b]pyridine
Molecular Formula C₂₄H₁₆F₂N₄
Molecular Weight 398.41 g/mol
CAS Number 755753-89-0
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
Mechanism of Action Selective inhibitor of p38α and p38β MAPK
Storage Temperature Store powder at +4°C

Mechanism of Action: The p38 MAPK Signaling Pathway

This compound exerts its effect by inhibiting the p38 MAPK cascade. This pathway is activated by various extracellular stimuli, including cytokines (e.g., IL-1β) and bacterial components (e.g., lipopolysaccharide or LPS), leading to the downstream production of inflammatory mediators. This compound directly targets p38α/β, preventing the phosphorylation of its substrates and thereby blocking the inflammatory response.

p38_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cascade stimuli Extracellular Stimuli (LPS, IL-1β, Stress) upstream Upstream Kinases (MKK3, MKK6) stimuli->upstream p38 p38 MAPK (α/β) upstream->p38 Phosphorylates downstream Downstream Targets (MK2, HSP27) p38->downstream Phosphorylates inhibitor This compound inhibitor->p38 Inhibits response Cellular Response (↑ TNFα, IL-1β, IL-6 production) downstream->response

Figure 1: p38 MAPK Signaling Pathway Inhibition by this compound.

Protocol for Preparing this compound Stock Solution

This protocol details the steps to prepare a concentrated stock solution of this compound in DMSO.

Materials
  • This compound powder (CAS 755753-89-0)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipettes and sterile tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Experimental Workflow

stock_workflow start Start weigh 1. Weigh This compound Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Figure 2: Workflow for Preparing this compound Stock Solution.
Step-by-Step Protocol

  • Safety First: Perform all steps involving dry powder and DMSO in a chemical fume hood. Wear appropriate PPE.

  • Calculation: Determine the mass of this compound and the volume of DMSO required for your desired stock concentration. The formula is: Mass (mg) = Desired Concentration (mM) × Volume (mL) × Molecular Weight (398.41 mg/mmol)

    • Example for a 10 mM stock solution in 1 mL:

      • Mass (mg) = 10 mmol/L × 0.001 L × 398.41 g/mol × 1000 mg/g = 3.98 mg

      • You will need to weigh 3.98 mg of this compound and dissolve it in 1 mL of DMSO.

  • Weighing: Carefully weigh the calculated mass of the this compound powder and place it into a sterile vial.

  • Reconstitution: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile amber vials. Store the aliquots at -20°C or -80°C for long-term stability.

Stock Solution Calculation Table

This table provides pre-calculated values for preparing common stock concentrations.

Desired Stock ConcentrationMass for 1 mL StockMass for 5 mL Stock
1 mM 0.40 mg1.99 mg
5 mM 1.99 mg9.96 mg
10 mM 3.98 mg19.92 mg
50 mM 19.92 mg99.60 mg
100 mM 39.84 mg199.21 mg

Application Notes: Use in Cell-Based Assays

The concentrated DMSO stock solution must be diluted to a final working concentration in an appropriate aqueous buffer or cell culture medium before use.

Protocol for Preparing Working Solutions
  • Thaw Stock: Remove one aliquot of the this compound DMSO stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Medium: Warm the required volume of cell culture medium to 37°C.

  • Dilution: Perform a serial dilution. To minimize precipitation, add the DMSO stock solution to the pre-warmed medium while gently vortexing or swirling the tube. Never add aqueous medium directly to the concentrated DMSO stock.

    • Important: The final concentration of DMSO in the cell culture should be kept as low as possible, typically below 0.5%, with <0.1% being ideal to avoid solvent-induced toxicity or off-target effects.

  • Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the medium as your treated samples.

  • Application: Add the final working solution (or vehicle control) to your cells and proceed with the experiment.

working_sol_workflow start Start thaw 1. Thaw Stock Aliquot start->thaw pipette 2. Add Stock to Pre-Warmed Medium thaw->pipette mix 3. Vortex/Mix Gently pipette->mix apply 4. Apply to Cells mix->apply

Figure 3: Workflow for Preparing a Working Solution for Cell Assays.
Summary of In-Vitro Activity

This compound has been characterized in several biochemical and cell-based assays. This data is useful for determining appropriate concentration ranges for experiments.

Assay TypeSystemEndpointReported EC₅₀/IC₅₀Reference
Kinase Assay Enzyme Activityp38α Inhibition0.1 μM
Cell-Based Assay Human PBMCsLPS-induced TNFα Release0.06 μM
Cell-Based Assay THP-1 CellsIL-1β-induced p38/HSP27 PhosphorylationInhibition at 0.1-10 μM
Cell-Based Assay Cellular ModelStress-induced MK2 Translocation0.69 μM

References

Application Notes and Protocols for Oral Administration of Org 48762-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of vehicle formulations for the oral administration of Org 48762-0, a selective p38α and β kinase inhibitor. The provided methodologies are based on established practices for preclinical in vivo studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of a compound is critical for successful formulation development. Key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 398.41 g/mol [1][2]
Molecular Formula C₂₄H₁₆F₂N₄[1][2]
CAS Number 755753-89-0[1]
Appearance White to off-white solid
Purity ≥98%
Solubility - DMSO: up to 100 mM - 1eq. HCl: up to 50 mM - Ethanol: up to 100 mM
Oral Bioavailability (mice) 85%

Vehicle Formulations for Oral Administration

The selection of an appropriate vehicle is paramount for ensuring the stability, solubility, and bioavailability of the investigational compound. Based on published preclinical studies involving this compound, two vehicle formulations have been identified as suitable for oral administration in mice.

Formulation 1: Cremophor-based Solution

This formulation is a solution suitable for compounds with poor aqueous solubility. Cremophor EL is a non-ionic surfactant used to enhance the solubility of hydrophobic substances.

Composition:

ComponentConcentration
Dimethyl sulfoxide (DMSO)0.5% (v/v)
Cremophor EL0.5% (v/v)
Mannitol5% (w/v)
Sterile Water for Injectionq.s. to final volume
Formulation 2: Gelatin-based Suspension

This formulation provides a stable and homogeneous suspension, which can be advantageous for compounds that are not fully soluble in a given vehicle.

Composition:

ComponentConcentration
Gelatin0.5% (w/v)
Mannitol5% (w/v)
Sterile Water for Injectionq.s. to final volume

Experimental Protocols

The following protocols provide step-by-step instructions for the preparation of the described vehicle formulations. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

Protocol for Preparation of Cremophor-based Solution (Formulation 1)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cremophor EL

  • Mannitol

  • Sterile Water for Injection

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. Calculate the required mass of this compound, Mannitol, and the volumes of DMSO and Cremophor EL.

  • Prepare the Vehicle: a. In a sterile conical tube, add the required volume of Sterile Water for Injection. b. Add the calculated mass of Mannitol to the water and vortex until fully dissolved. c. Add the required volume of Cremophor EL to the mannitol solution. d. Add the required volume of DMSO. e. Vortex the solution thoroughly until it is clear and homogenous.

  • Prepare the Dosing Solution: a. Weigh the required amount of this compound. b. To a separate sterile tube, add the weighed this compound. c. Add a small volume of the prepared vehicle to the tube containing this compound and vortex to create a slurry. d. Gradually add the remaining vehicle to the slurry while continuously vortexing to ensure complete dissolution.

  • Final Preparation and Storage: a. Once the this compound is fully dissolved, the formulation is ready for administration. b. Store the prepared solution at 4°C, protected from light, for short-term storage. For longer-term storage, consult stability data for the specific compound and formulation.

Protocol for Preparation of Gelatin-based Suspension (Formulation 2)

Materials:

  • This compound

  • Gelatin (Type A or B, from porcine or bovine source)

  • Mannitol

  • Sterile Water for Injection

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Pipettes and sterile tips

  • Magnetic stirrer and stir bar

  • Hot plate

  • Vortex mixer

  • Analytical balance

Procedure:

  • Calculate Required Quantities: Determine the total volume of the formulation needed and calculate the required mass of this compound, Gelatin, and Mannitol.

  • Prepare the Vehicle: a. In a sterile beaker with a magnetic stir bar, add approximately 80% of the final required volume of Sterile Water for Injection. b. Gently heat the water to approximately 40-50°C while stirring. c. Slowly add the calculated mass of Gelatin to the warm water while continuously stirring to prevent clumping. Continue stirring until the gelatin is completely dissolved. d. Add the calculated mass of Mannitol and continue stirring until it is fully dissolved. e. Remove the beaker from the hot plate and allow the solution to cool to room temperature. f. Transfer the cooled solution to a sterile conical tube and add Sterile Water for Injection to reach the final desired volume.

  • Prepare the Dosing Suspension: a. Weigh the required amount of this compound. b. In a separate sterile tube, add the weighed this compound. c. Add a small volume of the prepared gelatin/mannitol vehicle to the this compound and vortex to create a paste. d. Gradually add the remaining vehicle to the paste while continuously vortexing to form a uniform suspension.

  • Final Preparation and Storage: a. The suspension should be continuously stirred or vortexed immediately before each administration to ensure homogeneity. b. Store the prepared suspension at 4°C.

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway in LPS-Induced TNFα Production

This compound is a selective inhibitor of p38α and β kinases. In the context of inflammation, Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a signaling cascade that leads to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNFα). The p38 MAPK pathway plays a crucial role in this process. The diagram below illustrates this signaling cascade.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_secretion Secretion LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK_complex IKK Complex TAK1->IKK_complex p38_MAPK p38 MAPK (α/β) MKK3_6->p38_MAPK TNFa_gene TNFα Gene p38_MAPK->TNFa_gene enhances transcription & translation Org48762_0 This compound Org48762_0->p38_MAPK inhibits IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocates NFkappaB_n->TNFa_gene activates transcription TNFa_mRNA TNFα mRNA TNFa_gene->TNFa_mRNA TNFa_protein TNFα Protein TNFa_mRNA->TNFa_protein

Caption: p38 MAPK signaling pathway in LPS-induced TNFα production.

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for evaluating the in vivo efficacy of this compound in a lipopolysaccharide (LPS)-induced inflammation model is depicted below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_formulation Prepare this compound Formulation oral_admin Oral Administration of This compound or Vehicle prep_formulation->oral_admin animal_acclimation Animal Acclimation animal_acclimation->oral_admin lps_challenge LPS Challenge (e.g., intraperitoneal injection) oral_admin->lps_challenge blood_collection Blood Collection (e.g., retro-orbital or cardiac puncture) lps_challenge->blood_collection cytokine_analysis Cytokine Analysis (e.g., ELISA for TNFα) blood_collection->cytokine_analysis data_analysis Statistical Analysis of Cytokine Levels cytokine_analysis->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: In vivo experimental workflow for this compound efficacy testing.

References

Application Notes and Protocols for Org 48762-0 in THP-1 Cell Line Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 48762-0 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly targeting the p38α and p38β isoforms. The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation in immune cells like monocytes and macrophages leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). The human monocytic leukemia cell line, THP-1, is widely used as a model to study monocyte and macrophage functions.[1] Upon differentiation into macrophage-like cells, THP-1 cells become highly responsive to inflammatory stimuli like lipopolysaccharide (LPS) and IL-1β, making them an excellent in vitro system to evaluate the efficacy of anti-inflammatory compounds.

These application notes provide detailed protocols for utilizing this compound in THP-1 cell-based assays to study the inhibition of the p38 MAPK pathway and subsequent cytokine production.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by directly interfering with the kinase activity of p38 MAPK.[2] In THP-1 cells stimulated with IL-1β, this compound has been shown to inhibit the phosphorylation of p38 kinase itself, as well as its downstream substrate, Heat Shock Protein 27 (HSP27).[2] By blocking this signaling cascade, this compound effectively reduces the production and release of pro-inflammatory cytokines.

Data Summary

The following tables summarize the quantitative data regarding the activity of this compound and the typical responses of THP-1 cells in relevant assays.

Table 1: In Vitro Activity of this compound

ParameterCell TypeValueReference
EC₅₀ for p38α kinase inhibitionEnzyme Assay0.10 ± 0.01 µM[2]
EC₅₀ for LPS-induced TNFα releaseHuman PBMCs0.06 ± 0.01 µM[2]
Effective Concentration in THP-1 cellsTHP-10.1 - 10 µM

Table 2: Expected Cytokine Expression in Stimulated THP-1 Macrophages

StimulusCytokineTypical Concentration Range (pg/mL)
LPS (1 µg/mL)TNF-α1000 - 5000
IL-1β (10 ng/mL)TNF-α500 - 2000
LPS (100 ng/mL)IL-6500 - 3000
LPS (100 ng/mL)IL-810000 - 50000
IL-1β (10 ng/mL)IL-61000 - 8000

Note: These values are illustrative and can vary based on specific experimental conditions, including cell density, passage number, and stimulation time.

Experimental Protocols

Protocol 1: General Culture and Maintenance of THP-1 Monocytes

This protocol describes the routine culture of undifferentiated THP-1 cells.

Materials:

  • THP-1 cell line (ATCC® TIB-202™)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • 0.05% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture THP-1 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • The cells grow in suspension. Subculture the cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 8 x 10⁵ cells/mL.

  • To subculture, transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.

Protocol 2: Differentiation of THP-1 Monocytes into Macrophage-like Cells

This protocol details the differentiation of THP-1 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 monocytes in culture

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

  • Culture plates (e.g., 24-well or 96-well plates)

  • Complete RPMI-1640 medium

Procedure:

  • Seed THP-1 monocytes in the desired culture plates at a density of 5 x 10⁵ cells/mL.

  • Add PMA to the culture medium to a final concentration of 50-200 ng/mL (81-324 nM).

  • Incubate the cells for 48-72 hours at 37°C with 5% CO₂. During this time, the cells will adhere to the plate and exhibit a macrophage-like morphology.

  • After the differentiation period, carefully aspirate the PMA-containing medium.

  • Gently wash the adherent cells twice with sterile PBS or fresh, warm medium to remove any remaining PMA.

  • Add fresh, complete RPMI-1640 medium without PMA to the cells.

  • Allow the differentiated cells to rest for at least 24 hours before proceeding with experiments.

Protocol 3: Inhibition of Cytokine Production in Differentiated THP-1 Cells with this compound

This protocol outlines the procedure to assess the inhibitory effect of this compound on cytokine production in PMA-differentiated THP-1 cells stimulated with LPS or IL-1β.

Materials:

  • PMA-differentiated THP-1 cells in culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli or recombinant human IL-1β

  • Complete RPMI-1640 medium

  • Cell culture incubator

  • ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 10 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).

  • Aspirate the medium from the rested, differentiated THP-1 cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Pre-incubate the cells with the inhibitor for 30 minutes at 37°C with 5% CO₂.

  • Prepare the inflammatory stimulus. For LPS, a final concentration of 100 ng/mL to 1 µg/mL is commonly used. For IL-1β, a final concentration of 10 ng/mL is effective.

  • Add the stimulus to the wells containing the inhibitor-treated cells. Also, include a negative control group of cells that are not stimulated.

  • Incubate the plates for 4-24 hours at 37°C with 5% CO₂. The optimal incubation time will depend on the specific cytokine being measured.

  • After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to pellet any detached cells.

  • Analyze the clarified supernatants for cytokine concentrations using appropriate ELISA kits according to the manufacturer's instructions.

Visualizations

Signaling Pathway

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (LPS, IL-1β) MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors phosphorylates Org48762_0 This compound Org48762_0->p38 HSP27 HSP27 MK2->HSP27 phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription_Factors->Cytokines induce gene expression

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

experimental_workflow start Start: THP-1 Monocytes in Suspension Culture differentiate Differentiate with PMA (50-200 ng/mL, 48-72h) start->differentiate wash_rest Wash and Rest (24h) differentiate->wash_rest pre_incubate Pre-incubate with this compound (0.1-10 µM, 30 min) wash_rest->pre_incubate stimulate Stimulate with LPS or IL-1β (4-24h) pre_incubate->stimulate collect Collect Supernatants stimulate->collect analyze Analyze Cytokines (ELISA) collect->analyze end End: Quantify Cytokine Inhibition analyze->end

Caption: Workflow for assessing this compound's effect on cytokine production.

References

Application Notes and Protocols for MK2 Translocation Assay Using Org 48762-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress.[1][2] A key downstream substrate of p38 MAPK is the MAPK-activated protein kinase 2 (MK2), which, upon activation, translocates from the nucleus to the cytoplasm.[2][3] This translocation event is a crucial step in the production of pro-inflammatory cytokines like TNFα and IL-6, making it an important therapeutic target for a range of inflammatory diseases.[4] The MK2 translocation assay serves as a robust, cell-based method to screen for and characterize inhibitors of the p38 MAPK pathway.

Org 48762-0 is a potent, orally active, and selective inhibitor of p38α and p38β kinases. It has been shown to effectively reduce the release of LPS-induced TNFα and prevent bone damage in murine models of collagen-induced arthritis. This document provides detailed application notes and a comprehensive protocol for utilizing this compound as a reference compound in an MK2 translocation assay to identify and characterize novel p38 MAPK inhibitors.

Signaling Pathway

The p38 MAPK pathway is activated by various extracellular stimuli, including cytokines and cellular stress. This activation leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates MK2, leading to a conformational change that exposes a nuclear export signal (NES) on MK2. This results in the translocation of the p38/MK2 complex from the nucleus to the cytoplasm, where MK2 can then phosphorylate its downstream targets, leading to the stabilization of mRNAs for pro-inflammatory cytokines. This compound inhibits the kinase activity of p38, thereby preventing the phosphorylation and subsequent translocation of MK2.

p38_MK2_pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Stimuli Stress / Cytokines p38_inactive_nuc p38 MAPK (inactive) Stimuli->p38_inactive_nuc Activates p38_inactive_cyto p38 MAPK (inactive) MK2_active_cyto MK2 (active) mRNA Pro-inflammatory mRNA MK2_active_cyto->mRNA Stabilizes Cytokines Cytokine Production mRNA->Cytokines p38_active_nuc p38 MAPK (active) p38_inactive_nuc->p38_active_nuc Phosphorylation MK2_inactive_nuc MK2 (inactive) MK2_inactive_nuc->MK2_active_cyto Translocation p38_active_nuc->MK2_inactive_nuc Phosphorylates Org487620 This compound Org487620->p38_active_nuc Inhibits

Caption: p38/MK2 Signaling Pathway and Inhibition by this compound.

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various assays, demonstrating its efficacy as a p38 MAPK inhibitor. The following table summarizes the key quantitative data for this compound and a common reference compound, SB203580.

CompoundAssayMeasurementValueReference
This compound p38α Kinase ActivityEC500.10 ± 0.01 µM
LPS-induced TNFα release (PBMCs)EC500.06 ± 0.01 µM
Stress-induced MK2 Translocation EC50 0.69 ± 0.12 µM
SB203580p38α Kinase ActivityEC500.10 ± 0.01 µM
LPS-induced TNFα release (PBMCs)EC500.28 ± 0.07 µM
Stress-induced MK2 TranslocationEC504.67 ± 0.29 µM

Experimental Protocol: MK2 Translocation Assay

This protocol outlines a cell-based immunofluorescence assay to measure the translocation of MK2 from the nucleus to the cytoplasm upon cellular stress and its inhibition by this compound. This method can be adapted for high-content screening (HCS) platforms.

Materials
  • Cell Line: U2OS cells stably expressing a green fluorescent protein-MK2 fusion protein (GFP-MK2).

  • Compound: this compound (Stock solution in DMSO).

  • Inducer: Anisomycin or other stress inducers like sorbitol or UV radiation.

  • Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • G418 (for maintaining stable cell line)

    • Phosphate Buffered Saline (PBS)

    • Formaldehyde (4% in PBS)

    • Triton X-100 (0.1% in PBS)

    • Bovine Serum Albumin (BSA) (1% in PBS)

    • DAPI (4',6-diamidino-2-phenylindole) nuclear stain

  • Equipment:

    • 96-well clear-bottom imaging plates

    • Automated fluorescence microscope or high-content imaging system

    • Standard cell culture incubator (37°C, 5% CO2)

Experimental Workflow

experimental_workflow A 1. Cell Seeding Seed U2OS-GFP-MK2 cells in 96-well plates B 2. Compound Treatment Add serial dilutions of This compound A->B C 3. Stress Induction Add Anisomycin to induce p38 activation B->C D 4. Fixation & Permeabilization Fix with formaldehyde, permeabilize with Triton X-100 C->D E 5. Staining Stain nuclei with DAPI D->E F 6. Imaging Acquire images using a high-content imager E->F G 7. Image Analysis Quantify nuclear and cytoplasmic GFP-MK2 fluorescence intensity F->G H 8. Data Analysis Calculate Nuc/Cyto ratio and determine EC50 values G->H logical_relationship cluster_condition Experimental Conditions cluster_observation Observed MK2 Localization cluster_conclusion Conclusion Unstimulated Unstimulated Cells Nuclear MK2 Predominantly Nuclear Unstimulated->Nuclear Stimulated Stimulated Cells (Anisomycin) Cytoplasmic MK2 Translocated to Cytoplasm Stimulated->Cytoplasmic Stimulated_Inhibited Stimulated + this compound Nuclear_Restored MK2 Remains Nuclear Stimulated_Inhibited->Nuclear_Restored Inactive_Pathway Inactive p38 Pathway Nuclear->Inactive_Pathway Active_Pathway Active p38 Pathway Cytoplasmic->Active_Pathway Inhibited_Pathway Inhibited p38 Pathway Nuclear_Restored->Inhibited_Pathway

References

Application Notes: Org 48762-0 Treatment in Peripheral Blood Mononuclear Cells (PBMCs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Org 48762-0 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, particularly the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[3] In peripheral blood mononuclear cells (PBMCs), which are critical components of the adaptive and innate immune systems, activation of the p38 pathway is a crucial step in the response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2] By inhibiting p38α/β, this compound effectively reduces the release of these cytokines, making it a valuable tool for immunology research and a potential therapeutic agent for inflammatory diseases.

These application notes provide a detailed protocol for the treatment of human PBMCs with this compound to assess its inhibitory effect on LPS-induced cytokine production.

Compound Specifications
PropertyValueReference
IUPAC Name (4,6-Bis(4-fluorophenyl)-2-methyl-5-(4-pyridyl)-2H-pyrazolo[3,4-b]pyridine)
Molecular Formula C₂₄H₁₆F₂N₄
Molecular Weight 398.41 g/mol
CAS Number 755753-89-0
Purity ≥98%
Solubility Soluble to 100 mM in DMSO
Storage Store at +4°C
Quantitative Data Summary

This compound has been demonstrated to be a highly effective inhibitor of p38 kinase and subsequent inflammatory responses. The following table summarizes key quantitative metrics from published studies.

ParameterCell/SystemValueConditionsReference
EC₅₀ (p38α) Kinase Assay0.1 µMIn vitro kinase activity
EC₅₀ (MK2 Translocation) Cellular Assay0.69 ± 0.12 µMStress-induced translocation
Inhibition of TNF-α LPS-stimulated PBMCsDose-dependent reductionEx vivo cellular assay
Inhibition of TNF-α Murine Model>90% inhibition3 mg/kg, LPS-induced

Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder (CAS 755753-89-0)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving 3.98 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Isolation and Culture of Human PBMCs

Objective: To isolate a viable population of PBMCs from human whole blood for subsequent treatment.

Materials:

  • Human whole blood collected in heparin- or EDTA-containing tubes

  • Ficoll-Paque PLUS or equivalent density gradient medium

  • Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺/Mg²⁺

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 100 U/mL penicillin-streptomycin (Complete RPMI)

  • Sterile 50 mL conical tubes

  • Serological pipettes

  • Centrifuge with swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque in a 50 mL conical tube, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.

  • Transfer the collected PBMCs to a new 50 mL tube and add sterile PBS to a final volume of 45 mL.

  • Centrifuge at 300 x g for 10 minutes at room temperature to wash the cells.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of Complete RPMI.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

  • Resuspend the cells in Complete RPMI to a final concentration of 1 x 10⁶ viable cells/mL.

  • Plate the cells in a sterile 96-well flat-bottom plate at 1 x 10⁵ cells/well (100 µL/well) and incubate at 37°C, 5% CO₂ for 2-4 hours to allow cells to rest before treatment.

Protocol 3: PBMC Treatment and LPS Stimulation

Objective: To evaluate the efficacy of this compound in inhibiting LPS-induced TNF-α production in PBMCs.

Materials:

  • PBMC culture (from Protocol 2)

  • This compound stock solution (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli O111:B4 (1 mg/mL stock in sterile water)

  • Complete RPMI medium

  • Sterile 96-well cell culture plates

Procedure:

  • Prepare Drug Dilutions: Prepare serial dilutions of this compound in Complete RPMI. A typical final concentration range to test is 0.01 µM to 10 µM. Remember to include a vehicle control (DMSO at the highest concentration used, typically ≤0.1%).

  • Pre-treatment: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells of the PBMC plate.

  • Incubate the plate for 1 hour at 37°C, 5% CO₂.

  • Prepare LPS Solution: Dilute the LPS stock in Complete RPMI to a working concentration that yields a final concentration of 10-100 ng/mL in the wells.

  • Stimulation: Add 50 µL of the LPS working solution to all wells except the unstimulated control wells (add 50 µL of medium instead).

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.

  • Analysis: Quantify TNF-α levels in the supernatants using a commercially available ELISA kit, following the manufacturer’s instructions.

Visualizations

Experimental Workflow

The following diagram outlines the complete experimental procedure from PBMC isolation to data analysis.

G cluster_prep Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis A Isolate PBMCs from Whole Blood B Seed Cells (1x10^5/well) A->B C Pre-treat with This compound (1 hr) B->C D Stimulate with LPS (18-24 hr) C->D E Collect Supernatant D->E F Quantify TNF-α (ELISA) E->F G Data Analysis F->G

Caption: Workflow for assessing this compound inhibition of LPS-induced TNF-α in PBMCs.

p38 MAPK Signaling Pathway Inhibition

This diagram illustrates the mechanism of action for this compound in the context of LPS-stimulated PBMCs.

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MK2 p38->MK2 Activates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_Protein TNF-α Protein (Release) TNF_mRNA->TNF_Protein Translation Org48762 This compound Org48762->p38 Inhibits

References

Application Notes and Protocols for p38 Kinase Activity IMAP Assay Featuring Org 48762-0

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in intracellular signaling cascades. These pathways are activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors. The activation of p38 MAPK signaling is implicated in a range of cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle regulation. Consequently, p38 kinases, particularly the α and β isoforms, have emerged as significant therapeutic targets for inflammatory diseases.

This document provides a detailed protocol for determining the activity of p38α kinase using the Immobilized Metal Affinity-based Phosphorescence (IMAP®) assay. This homogeneous, non-radioactive assay platform is well-suited for high-throughput screening of potential kinase inhibitors. The protocol includes the use of Org 48762-0, a potent and selective inhibitor of p38α and p38β kinases, as a reference compound.

Principle of the IMAP Assay

The IMAP assay is a robust method for measuring kinase activity by quantifying the phosphorylation of a fluorescently labeled peptide substrate.[1][2] The fundamental principle of the assay is the high-affinity interaction between trivalent metal-containing nanoparticles and the phosphate group of the phosphorylated substrate.[1][2]

In the assay, the p38 kinase phosphorylates a fluorescently labeled peptide substrate in the presence of ATP. Following the kinase reaction, an IMAP binding solution, containing the nanoparticles, is added. The phosphorylated fluorescent peptides bind to these large nanoparticles, which significantly reduces their rotational speed. This change in molecular motion leads to an increase in the fluorescence polarization (FP) of the sample. The magnitude of the FP signal is directly proportional to the extent of substrate phosphorylation and, therefore, to the kinase activity.

p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is initiated by various cellular stresses and inflammatory signals that activate MAP kinase kinase kinases (MAP3Ks). These MAP3Ks then phosphorylate and activate MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Subsequently, MKK3/6 dually phosphorylate p38 MAPK at conserved threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation. Activated p38 can then phosphorylate a multitude of downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and transcription factors such as ATF-2, regulating gene expression and various cellular responses. Small molecule inhibitors, such as this compound, typically act by competing with ATP for the binding site on the p38 kinase, thereby preventing the phosphorylation of its substrates.

p38_pathway stimuli Environmental Stress / Inflammatory Cytokines map3k MAP3K (e.g., TAK1, ASK1) stimuli->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38 p38 MAPK mkk3_6->p38 substrates Downstream Substrates (e.g., MK2, ATF-2) p38->substrates org This compound org->p38 response Cellular Response (Inflammation, Apoptosis, etc.) substrates->response

p38 MAPK signaling cascade and the point of inhibition by this compound.

Featured Inhibitor: this compound

This compound is a potent, orally active, and selective inhibitor of p38α and p38β kinases.[3] It has demonstrated a high degree of selectivity for p38α/β over a broad panel of other human kinases. In biochemical assays, this compound exhibits an EC50 value of 0.10 µM for p38α kinase. Its ability to reduce the release of pro-inflammatory cytokines, such as TNFα, makes it a valuable tool for studying the therapeutic potential of p38 inhibition in inflammatory conditions like rheumatoid arthritis.

Quantitative Data: Dose-Response of this compound on p38α Kinase Activity

The following table summarizes the representative data from a p38α kinase IMAP assay in the presence of varying concentrations of this compound. The data is normalized to the enzyme activity in the absence of the inhibitor.

This compound Concentration (µM)Average Fluorescence Polarization (mP)% Inhibition
0 (No Inhibitor)3500
0.0132512.5
0.0328035
0.1020075
0.30140105
1.00125112.5
3.00120115
10.00118116

Note: The data presented is illustrative, based on the reported EC50 of 0.10 µM. Actual results may vary based on specific experimental conditions.

Experimental Protocol: p38α Kinase IMAP Assay

This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents
  • Enzyme: Recombinant human p38α kinase

  • Substrate: Fluorescently labeled peptide substrate for p38 (e.g., FAM-IPTTPITTTYFFFKKK)

  • Inhibitor: this compound

  • ATP

  • IMAP Assay Kit: Containing Reaction Buffer (5x), IMAP Binding Buffer, and IMAP Binding Reagent (nanoparticles)

  • Assay Plates: Low-volume, black, 384-well plates

  • DTT

  • DMSO

  • Plate Reader: Capable of measuring fluorescence polarization

Assay Workflow

imap_workflow prep Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) dispense_inhibitor Dispense this compound Serial Dilutions prep->dispense_inhibitor add_enzyme Add p38α Kinase dispense_inhibitor->add_enzyme pre_incubate Pre-incubate (e.g., 10 min at RT) add_enzyme->pre_incubate start_reaction Initiate Reaction with Substrate/ATP Mix pre_incubate->start_reaction incubate_reaction Incubate (e.g., 60 min at RT) start_reaction->incubate_reaction stop_reaction Stop Reaction with IMAP Binding Solution incubate_reaction->stop_reaction incubate_binding Incubate (e.g., 30 min at RT, protected from light) stop_reaction->incubate_binding read_plate Read Fluorescence Polarization incubate_binding->read_plate

Experimental workflow for the p38α kinase IMAP assay.

Detailed Methodology
  • Reagent Preparation:

    • 1x Complete Reaction Buffer: Prepare the 1x reaction buffer from the 5x stock provided in the IMAP kit. Supplement with 1 mM DTT. Keep on ice.

    • p38α Kinase Working Solution: Dilute the recombinant p38α kinase to the desired working concentration (e.g., 2x final concentration) in 1x Complete Reaction Buffer. The optimal concentration should be determined empirically.

    • Substrate/ATP Mix: Prepare a 2x working solution containing the fluorescent peptide substrate and ATP in 1x Complete Reaction Buffer. Final concentrations of 100 nM for the substrate and an ATP concentration close to its Km for p38α are recommended starting points.

    • This compound Serial Dilutions: Prepare a serial dilution of this compound in DMSO. Subsequently, dilute these stocks into 1x Complete Reaction Buffer to create the final working solutions. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Assay Procedure:

    • Inhibitor Dispensing: Add 5 µL of the diluted this compound solutions or vehicle control (DMSO in buffer) to the wells of the 384-well plate.

    • Enzyme Addition: Add 5 µL of the p38α kinase working solution to each well.

    • Pre-incubation: Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Reaction Initiation: Start the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well. The total reaction volume is now 20 µL.

    • Kinase Reaction Incubation: Incubate the plate for 60-90 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is within the linear range.

    • Reaction Termination: Stop the reaction by adding 60 µL of the IMAP Binding Solution (prepared according to the manufacturer's instructions) to each well.

    • Binding Incubation: Incubate the plate for at least 30 minutes at room temperature, protected from light, to allow for the binding of the phosphorylated substrate to the nanoparticles.

    • Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

  • Controls:

    • Positive Control (100% Activity): Reaction with enzyme but no inhibitor (vehicle control).

    • Negative Control (0% Activity): Reaction without enzyme.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - [(FP_inhibitor - FP_negative) / (FP_positive - FP_negative)])

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Conclusion

The IMAP assay provides a sensitive, reliable, and high-throughput compatible method for measuring p38 kinase activity and screening for inhibitors. The use of the well-characterized p38 inhibitor, this compound, serves as an excellent control for validating assay performance and comparing the potency of novel compounds. This application note and protocol offer a comprehensive guide for researchers to establish and conduct p38 kinase activity assays in their laboratories.

References

Application Notes and Protocols for Western Blot Analysis of p38 Phosphorylation Following Org 48762-0 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Dysregulation of this pathway is implicated in a host of diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Org 48762-0 (also known as UR13870) is a potent and selective, orally active inhibitor of p38α and p38β kinases.[1][2][3] It has been demonstrated to effectively reduce the release of pro-inflammatory cytokines, such as TNFα, by inhibiting the p38 MAPK signaling cascade.[1][2]

Western blotting is a fundamental technique for elucidating the efficacy and mechanism of action of kinase inhibitors like this compound. By quantifying the levels of phosphorylated p38 MAPK (p-p38) relative to the total p38 MAPK protein, researchers can directly measure the inhibitory effect of the compound on the pathway. A decrease in the ratio of p-p38 to total p38 upon treatment with this compound is a direct indicator of target engagement and inhibition.

These application notes provide a comprehensive protocol for the Western blot analysis of p38 phosphorylation in cells treated with this compound.

Data Presentation: Quantitative Analysis of p38 Phosphorylation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent inhibitory effect of this compound on p38 MAPK phosphorylation in a suitable cell line (e.g., THP-1 cells) stimulated with a known p38 activator, such as Interleukin-1β (IL-1β). The data is presented as the ratio of phosphorylated p38 (p-p38) to total p38, normalized to the stimulated control.

Treatment ConditionThis compound Concentration (µM)p-p38 / Total p38 Ratio (Normalized)Percent Inhibition (%)
Unstimulated Control00.15N/A
Stimulated Control (IL-1β)01.000
This compound0.010.8515
This compound0.10.5248
This compound10.2179
This compound100.1684

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and antibody performance.

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

p38_signaling_pathway extracellular Extracellular Stimuli (e.g., IL-1β, LPS, Stress) receptor Cell Surface Receptor extracellular->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK map2k->p38 Phosphorylation downstream Downstream Targets (e.g., MAPKAPK-2, Transcription Factors) p38->downstream Phosphorylation org48762 This compound org48762->p38 response Cellular Response (e.g., Cytokine Production, Apoptosis) downstream->response

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

western_blot_workflow cell_culture 1. Cell Culture treatment 2. Treatment with this compound and/or Stimulant (e.g., IL-1β) cell_culture->treatment lysis 3. Cell Lysis and Protein Extraction treatment->lysis quantification 4. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 5. SDS-PAGE quantification->sds_page transfer 6. Protein Transfer to Membrane (PVDF or Nitrocellulose) sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (anti-p-p38 and anti-total p38) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation primary_ab->secondary_ab detection 10. Detection (Chemiluminescence) secondary_ab->detection analysis 11. Data Analysis and Quantification detection->analysis

Caption: Experimental workflow for Western blot analysis of p38 phosphorylation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol describes the treatment of a human monocytic cell line (THP-1) to investigate the effect of this compound on IL-1β-induced p38 phosphorylation.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO)

  • Recombinant Human IL-1β (dissolved in sterile PBS)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Cell Starvation (Optional): To reduce basal levels of p38 phosphorylation, you may serum-starve the cells for 4-6 hours prior to treatment.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 30-60 minutes at 37°C in a CO2 incubator.

  • Stimulation: Stimulate the cells by adding IL-1β to a final concentration of 10 ng/mL.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Cell Harvesting: Following incubation, immediately place the plates on ice and proceed to cell lysis.

Protocol 2: Western Blot Analysis of p38 Phosphorylation

This protocol details the subsequent steps for analyzing p38 phosphorylation in the treated cell lysates.

Materials:

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 10-12%)

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

    • Rabbit anti-total p38 MAPK antibody

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis:

    • Aspirate the media from the wells and wash the cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Include a protein ladder to determine molecular weights.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing for Total p38:

    • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed for total p38 MAPK.

    • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

    • Wash the membrane thoroughly and re-block before incubating with the primary antibody for total p38 MAPK.

    • Repeat the secondary antibody incubation and detection steps as described above.

  • Data Analysis:

    • Quantify the band intensities for both p-p38 and total p38 using densitometry software (e.g., ImageJ).

    • Calculate the ratio of p-p38 to total p38 for each sample.

    • Normalize the ratios to the stimulated control to determine the fold change in p38 phosphorylation.

References

Application Notes and Protocols: Long-Term Stability of Org 48762-0 in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Org 48762-0 is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPK), crucial mediators of cellular responses to inflammatory cytokines and environmental stress. The reliability and reproducibility of in vitro and in vivo studies involving this compound are contingent upon the stability of the compound in solution. These application notes provide a summary of known stability information, detailed protocols for assessing stability, and a visual representation of the relevant signaling pathway.

Data Presentation: Stability of this compound Solutions

Quantitative long-term stability data for this compound in various solvents and under diverse conditions are not extensively available in the public domain. The following table summarizes the recommended storage conditions for stock solutions based on information from suppliers. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental conditions.

Table 1: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureRecommended DurationSource
DMSO-20°CUp to 1 month
DMSO-80°CUp to 6 months

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes. The use of freshly opened, anhydrous DMSO is also advised, as the solvent is hygroscopic and absorbed water can impact compound solubility and stability.

Experimental Protocols

The following protocols provide standardized methods for researchers to determine the stability of this compound in their specific solutions and experimental setups.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass or polypropylene vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder and transfer it to a sterile vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM). This compound is soluble up to 100 mM in DMSO.[1]

  • Vortex the solution for 2-5 minutes to facilitate dissolution.

  • If necessary, sonicate the vial for 5-10 minutes in a water bath to ensure complete dissolution.

  • Visually inspect the solution to confirm that it is clear and free of particulates.

  • Aliquot the stock solution into single-use volumes in sterile, tightly sealed amber vials.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of Long-Term Stability in Solution by HPLC

This protocol outlines a method to quantify the degradation of this compound in a specific solvent over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound solution (prepared in the solvent of interest)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other appropriate mobile phase modifier

  • Autosampler vials

Procedure:

  • Preparation of Stability Samples: Prepare a solution of this compound in the desired solvent (e.g., DMSO, PBS, cell culture medium) at a known concentration. Aliquot this solution into multiple vials, one for each time point and storage condition.

  • Storage Conditions: Store the vials under the desired conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, 37°C). Protect samples from light by using amber vials or wrapping them in foil.

  • Time Points: Designate specific time points for analysis (e.g., T=0, 1, 3, 7, 14, 30, 60, and 90 days).

  • HPLC Analysis (T=0): Immediately after preparation, take a T=0 sample, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline.

  • HPLC Method:

    • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products. A typical starting point for a small molecule like this compound would be a C18 column with a gradient elution using a mobile phase of water and acetonitrile with 0.1% formic acid.

    • Set the UV detector to a wavelength where this compound has maximum absorbance.

  • Analysis at Subsequent Time Points: At each designated time point, retrieve a sample vial from each storage condition. Allow it to equilibrate to room temperature, dilute as necessary, and analyze by HPLC.

  • Data Analysis:

    • Calculate the percentage of the initial this compound peak area remaining at each time point.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Plot the percentage of remaining this compound against time for each storage condition.

Protocol 3: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating analytical method.

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system (as described in Protocol 2)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1N HCl. Incubate at 60°C for a designated period (e.g., 2, 6, 24 hours). Neutralize the solution with NaOH before HPLC analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1N NaOH. Incubate at 60°C for a designated period. Neutralize the solution with HCl before HPLC analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a designated period. Analyze by HPLC.

  • Thermal Degradation: Incubate the this compound solution at a high temperature (e.g., 80°C) for a designated period. Analyze by HPLC.

  • Photostability: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be protected from light. Analyze both samples by HPLC.

  • Analysis: For each condition, analyze the stressed sample and a control sample (stored at -80°C) by HPLC. Compare the chromatograms to identify degradation products and quantify the loss of the parent compound.

Mandatory Visualizations

The following diagrams illustrate the p38 MAPK signaling pathway, a general workflow for assessing solution stability, and a decision tree for troubleshooting solubility issues.

p38_MAPK_Signaling_Pathway extracellular Environmental Stress Inflammatory Cytokines (e.g., TNFα, IL-1β) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKK, ASK1, TAK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 mk2 MK2/MK3 p38->mk2 hsp27 HSP27 p38->hsp27 transcription_factors Transcription Factors (ATF2, MEF2C, STAT1) p38->transcription_factors org48762 This compound org48762->p38 substrates Downstream Substrates cellular_response Cellular Response (Inflammation, Apoptosis, Cytokine Production) mk2->cellular_response hsp27->cellular_response transcription_factors->cellular_response

Caption: p38 MAPK signaling pathway with the inhibitory action of this compound.

Stability_Assessment_Workflow start Start: Prepare this compound solution in solvent of interest t0 T=0 Analysis: Quantify initial concentration by HPLC start->t0 storage Store aliquots under different conditions (Temp, Light) t0->storage timepoint At each time point... storage->timepoint hplc_analysis Analyze sample by HPLC timepoint->hplc_analysis data_analysis Calculate % remaining Identify degradation products hplc_analysis->data_analysis data_analysis->timepoint end End: Determine stability profile and shelf-life data_analysis->end

Caption: Experimental workflow for assessing the long-term stability of this compound.

Solubility_Troubleshooting start Compound precipitates upon dilution in aqueous buffer? yes Yes start->yes no No start->no yes_node start->yes_node no_node start->no_node step1 Lower final concentration step2 Add surfactant (e.g., Tween-20) to aqueous buffer step1->step2 step3 Increase % of organic co-solvent (if tolerable by assay) step2->step3 proceed Proceed with experiment yes_node->step1 no_node->proceed

Caption: Decision tree for troubleshooting this compound precipitation in aqueous solutions.

References

Troubleshooting & Optimization

Org 48762-0 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Org 48762-0, a selective p38α and p38β kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPK).[1][2] By inhibiting these kinases, it blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β).[1] This makes it a valuable tool for studying inflammatory processes and diseases like rheumatoid arthritis.

Q2: What are the recommended solvents for dissolving this compound?

This compound exhibits good solubility in dimethyl sulfoxide (DMSO) and acidic solutions.[2] It is also reported to be soluble in ethanol. For most in vitro experiments, preparing a concentrated stock solution in DMSO is the recommended starting point.

Q3: How should I store stock solutions of this compound?

Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.

Q4: Can this compound be used in in vivo studies?

Yes, this compound is orally bioavailable and has been used in in vivo studies in mice. For oral administration, specific vehicle formulations are required to ensure its solubility and stability.

Troubleshooting Guide

Issue: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer for my experiment.

This is a common issue for compounds with low aqueous solubility. Here are several steps you can take to troubleshoot this problem:

  • Increase the final DMSO concentration: While it is ideal to keep the final DMSO concentration low to avoid solvent effects on cells, a slightly higher concentration (e.g., 0.5% or even 1%) may be necessary to maintain the solubility of this compound. Always include a vehicle control with the same final DMSO concentration in your experiment.

  • Use a pre-warmed aqueous buffer: Gently warming your aqueous buffer (e.g., to 37°C) before adding the DMSO stock solution can sometimes help to keep the compound in solution.

  • Sonicate the final solution: After diluting the DMSO stock into the aqueous buffer, briefly sonicate the solution. This can help to break up any small precipitates and re-dissolve the compound.

  • Prepare the working solution fresh: Do not store diluted aqueous solutions of this compound. Prepare them immediately before use to minimize the chances of precipitation over time.

  • Consider a different vehicle for in vivo studies: For animal studies, using a formulation with co-solvents and surfactants can significantly improve solubility. Refer to the experimental protocols section for examples.

Quantitative Data

Solubility of this compound

SolventMaximum SolubilityReference
DMSO100 mM
1 eq. HCl50 mM
Ethanol100 mM

Note: This data is for guidance only. Please refer to the Certificate of Analysis for batch-specific information.

Experimental Protocols

1. Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder. The molecular weight is approximately 398.41 g/mol ; however, always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis.

  • To prepare 1 mL of a 10 mM stock solution, you will need approximately 3.98 mg of the compound.

  • Add the appropriate volume of high-purity DMSO to the vial. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

2. In Vivo Formulation for Oral Administration in Mice

For in vivo studies, a stable suspension is often required. Two vehicle formulations have been reported for the oral administration of this compound in mice:

  • Formulation A: 0.5% dimethyl sulfoxide (DMSO) and 0.5% Cremophor in a 5% mannitol aqueous solution.

  • Formulation B: 0.5% gelatin and 5% mannitol in water.

Protocol for preparing Formulation A:

  • Prepare a 5% mannitol solution in sterile water.

  • In a separate tube, dissolve the required amount of this compound in DMSO to create a concentrated stock.

  • In another tube, mix the appropriate volumes of the 5% mannitol solution and Cremophor.

  • Slowly add the this compound DMSO stock to the mannitol/Cremophor mixture while vortexing to ensure a stable suspension. The final concentration of DMSO should be 0.5%.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (UV, Osmotic Shock) Inflammatory_Cytokines Inflammatory Cytokines (TNFα, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory_Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAPK (α, β) MAP2K->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Org_48762_0 This compound Org_48762_0->p38_MAPK Cytokine_Production Pro-inflammatory Cytokine Production (TNFα, IL-6) Downstream_Kinases->Cytokine_Production Transcription_Factors->Cytokine_Production

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

experimental_workflow Prepare_Stock Prepare 10 mM Stock Solution in DMSO Store_Stock Aliquot and Store at -80°C Prepare_Stock->Store_Stock Dilute_Working Prepare Working Solution in Aqueous Buffer Store_Stock->Dilute_Working Troubleshoot Troubleshooting: Precipitation? Dilute_Working->Troubleshoot Sonication Increase DMSO%, Warm Buffer, Sonicate Troubleshoot->Sonication Yes Perform_Assay Perform In Vitro Assay Troubleshoot->Perform_Assay No Sonication->Dilute_Working End End Perform_Assay->End

Caption: A logical workflow for preparing and using this compound in experiments.

References

Technical Support Center: Optimizing Org 48762-0 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Org 48762-0 in cell culture experiments. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α and p38β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress stimuli. By inhibiting p38α and p38β, this compound can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα), making it a valuable tool for studying inflammatory processes.

Q2: What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, a good starting point for many applications is in the range of 0.1 µM to 10 µM. For example, an EC50 of 0.1 µM has been reported for the inhibition of p38α kinase activity. In functional cellular assays, this compound inhibited lipopolysaccharide (LPS)-induced TNFα release from peripheral blood mononuclear cells (PBMCs) with an EC50 of 0.06 µM.[2] In other studies, concentrations up to 10 µM have been used in Jurkat T cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, a concentration of 10 mM in DMSO is commonly used. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: I am observing unexpected cell death after treating my cells with this compound. What could be the cause?

While specific cytotoxicity data for this compound is limited in the public domain, unexpected cell death could be due to several factors:

  • High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration.

  • DMSO Toxicity: The final concentration of DMSO in your culture medium might be too high. Ensure it does not exceed 0.1%.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line might be particularly sensitive to p38 MAPK inhibition.

  • Off-Target Effects: Although this compound is highly selective for p38α and p38β, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.[2]

Q5: My results with this compound are inconsistent. What are the potential reasons?

Inconsistent results can arise from several sources:

  • Cell Passage Number: The characteristics of cell lines can change with high passage numbers. Ensure you are using cells within a consistent and low passage range.

  • Experimental Variability: Minor variations in cell seeding density, incubation times, and reagent concentrations can lead to inconsistent results. Maintain strict consistency in your experimental protocols.

Data Presentation

Table 1: Reported Effective Concentrations of this compound

ApplicationCell TypeEffective Concentration (EC50/IC50)Reference
p38α Kinase InhibitionEnzyme Assay0.1 µM[2]
Inhibition of LPS-induced TNFα releaseHuman PBMCs0.06 µM[2]
Inhibition of p38 MAPK signalingJurkat T cells10 µM

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT Assay)

This protocol can be used to determine the cytotoxic effects of this compound on a specific cell line.

  • Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 2: Inhibition of LPS-induced TNFα Production in THP-1 Macrophages

This protocol describes how to assess the inhibitory effect of this compound on cytokine production in a human macrophage model.

  • THP-1 Differentiation: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium. Differentiate the monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 50-100 ng/mL and incubating for 48-72 hours.

  • Pre-treatment with this compound: After differentiation, replace the medium with fresh complete RPMI-1640 containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO). Pre-incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 4-24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • TNFα Measurement: Quantify the amount of TNFα in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNFα concentration against the this compound concentration to determine the IC50 for TNFα inhibition.

Mandatory Visualization

p38_MAPK_Pathway Stimuli Stress / Cytokines (e.g., LPS, TNFα) MKK3_6 MKK3/6 Stimuli->MKK3_6 p38 p38 MAPK (α, β) MKK3_6->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2) p38->Downstream_Kinases phosphorylates Org48762_0 This compound Org48762_0->p38 inhibits Transcription_Factors Transcription Factors (e.g., ATF2, CREB) Downstream_Kinases->Transcription_Factors activate Inflammatory_Response Inflammatory Response (e.g., TNFα, IL-6 production) Transcription_Factors->Inflammatory_Response induce

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start seed_cells Seed Cells (e.g., THP-1, PBMCs) start->seed_cells pre_treat Pre-treat with This compound seed_cells->pre_treat stimulate Stimulate with LPS or other agonist pre_treat->stimulate incubate Incubate stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant analyze Analyze Cytokine Levels (e.g., ELISA) collect_supernatant->analyze end End analyze->end

Caption: General experimental workflow for assessing the effect of this compound.

troubleshooting_logic problem Problem: Unexpected Cell Death check_concentration Is this compound concentration too high? problem->check_concentration check_dmso Is final DMSO concentration > 0.1%? check_concentration->check_dmso No solution_concentration Solution: Perform dose-response and use lower concentration. check_concentration->solution_concentration Yes check_cell_line Is the cell line known to be sensitive? check_dmso->check_cell_line No solution_dmso Solution: Reduce DMSO concentration in final culture volume. check_dmso->solution_dmso Yes solution_cell_line Solution: Consult literature for cell line specific data. check_cell_line->solution_cell_line Yes

Caption: Troubleshooting logic for unexpected cell death with this compound.

References

Navigating Potential Off-Target Effects of Org 48762-0: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing Org 48762-0, a potent and selective p38α/β mitogen-activated protein kinase (MAPK) inhibitor. While this compound demonstrates high selectivity, understanding and troubleshooting potential off-target effects is crucial for accurate experimental interpretation and therapeutic development. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a selective inhibitor of p38α and p38β kinases, with a reported EC50 of 0.1 μM for p38α.[1][2]

Q2: How selective is this compound?

This compound exhibits a high degree of kinase selectivity. In a study by Mihara et al. (2008), it was screened against a panel of 50 human kinases at a concentration of 10 μM. The results showed potent inhibition of only p38α and p38β, with less than 25% inhibition observed for the other 48 kinases, suggesting a greater than 100-fold selectivity for its primary targets.[1]

Q3: Is a comprehensive list of the screened kinases publicly available?

The complete list of the 50 human kinases and the precise percentage of inhibition for each is not detailed in the primary publication. Therefore, researchers should be aware that while highly selective, the full off-target profile of this compound across the entire human kinome is not exhaustively documented in the public domain.

Q4: What are common off-target effects observed with p38 MAPK inhibitors in general?

While this compound is highly selective, some less selective p38 MAPK inhibitors have been associated with off-target effects leading to toxicities. These can include liver toxicity, central nervous system (CNS) side effects, and skin rashes. Such effects often arise from cross-reactivity with other kinases.

Q5: What is the recommended approach if I suspect an off-target effect in my experiment?

If you observe an unexpected phenotype or experimental result that cannot be attributed to p38α/β inhibition, it is recommended to perform a kinase selectivity profiling experiment. This can be done by screening this compound against a broad panel of kinases, particularly those relevant to the observed phenotype.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in your experiments.

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected cellular phenotype inconsistent with p38α/β inhibition. The phenotype may be mediated by the inhibition of a secondary, off-target kinase.1. Validate with a structurally different p38 inhibitor: Use another selective p38 inhibitor with a known and different off-target profile. If the phenotype persists with this compound but not the alternative inhibitor, it suggests an off-target effect of this compound. 2. Perform a rescue experiment: If the suspected off-target kinase is known, attempt to rescue the phenotype by activating that kinase's pathway downstream of the inhibited kinase. 3. Conduct a kinase screen: Screen this compound against a panel of kinases relevant to the observed biological process to identify potential off-targets.
Inconsistent results between in vitro kinase assays and cell-based assays. Cellular context can influence inhibitor activity. Off-target effects may be more pronounced in a complex cellular environment due to the presence of numerous other potential targets.1. Titrate the concentration of this compound: Use the lowest effective concentration that inhibits p38α/β to minimize the potential for off-target engagement. 2. Confirm target engagement in cells: Use a downstream marker of p38 activity (e.g., phosphorylation of MK2 or HSP27) to confirm that the intended target is being inhibited at the concentrations used.
Observed toxicity in cell culture or animal models at higher concentrations. While reported to have a good safety profile, high concentrations of any inhibitor can lead to off-target toxicity.1. Determine the therapeutic window: Conduct dose-response studies to identify the concentration range that provides p38 inhibition without significant toxicity. 2. Investigate markers of common p38 inhibitor toxicities: Assess markers for liver function (e.g., ALT, AST) and perform histological analysis of relevant tissues in animal studies.

Data on the Selectivity of this compound

The following table summarizes the known inhibitory activity of this compound.

Target Kinase EC50 / % Inhibition Reference
p38α 0.1 μM[1][2]
p38β Potently inhibited
Panel of 48 other human kinases < 25% inhibition at 10 μM

Experimental Protocols

Protocol: General Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of this compound against a putative off-target kinase.

Materials:

  • Purified recombinant kinase of interest

  • Specific substrate peptide or protein for the kinase

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (e.g., P81)

  • Phosphoric acid (0.75%)

  • Scintillation counter and vials

  • Microcentrifuge tubes

Procedure:

  • Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase.

  • Prepare Inhibitor Dilutions: Perform serial dilutions of this compound in kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.

  • Initiate the Reaction:

    • Add the diluted this compound or DMSO control to the kinase reaction mix.

    • Pre-incubate for 10 minutes at 30°C.

    • Initiate the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.

    • Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C. The optimal time should be within the linear range of the kinase reaction.

  • Stop the Reaction and Spot:

    • Stop the reaction by adding a small volume of phosphoric acid.

    • Spot a portion of each reaction mixture onto a labeled phosphocellulose paper square.

  • Wash the Phosphocellulose Papers:

    • Wash the papers three times for 5-10 minutes each in a bath of 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantify Phosphorylation:

    • Place each dried paper square into a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated ³²P using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

p38_Signaling_Pathway Stress Stress Stimuli (UV, Osmotic Shock, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2C) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis CellCycle Cell Cycle Arrest p38->CellCycle Org48762_0 This compound Org48762_0->p38 HSP27 HSP27 MK2->HSP27 Inflammation Inflammation (TNF-α, IL-6 production) TranscriptionFactors->Inflammation

Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_troubleshooting Troubleshooting invitro_assay Biochemical Kinase Assay (Primary Target & Off-Target Panel) determine_ic50 Determine IC50 values invitro_assay->determine_ic50 cell_treatment Treat Cells with This compound target_validation Confirm p38 Inhibition (e.g., Western Blot for p-MK2) cell_treatment->target_validation phenotype_assay Assess Cellular Phenotype cell_treatment->phenotype_assay unexpected_result Unexpected Phenotype? phenotype_assay->unexpected_result off_target_screen Perform Broad Kinase Selectivity Screen unexpected_result->off_target_screen Yes alternative_inhibitor Validate with Structurally Different p38 Inhibitor unexpected_result->alternative_inhibitor Yes

Caption: General experimental workflow for investigating the effects and potential off-targets of this compound.

References

Technical Support Center: Mitigating Potential Toxicity of p38 Inhibitors In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with p38 MAPK inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate potential in vivo toxicities associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common in vivo toxicities associated with p38 inhibitors?

A1: The most frequently reported in vivo toxicities associated with p38 inhibitors primarily stem from the on-target inhibition of p38α, the most abundant isoform in inflammatory cells. These toxicities often lead to the discontinuation of clinical trials. The primary adverse effects include:

  • Hepatotoxicity: Elevation of liver enzymes, such as alanine transaminase (ALT) and aspartate transaminase (AST), is a significant concern and a common reason for the failure of p38 inhibitors in clinical trials.

  • Skin Rash: Acneiform or papulopustular rashes are frequently observed cutaneous reactions.

  • Gastrointestinal (GI) Toxicity: Symptoms can include diarrhea, mucosal hemorrhages, and lymphoid necrosis in gut-associated lymphoid tissue (GALT).

  • Immunosuppression: Inhibition of p38 can suppress the production of pro-inflammatory cytokines, which, while therapeutically desirable in some contexts, can increase susceptibility to infections.

  • Cardiotoxicity: Potential for cardiovascular adverse effects, including changes in heart rate and contractility, has been noted in preclinical studies.[1]

  • Central Nervous System (CNS) Effects: Some early-generation inhibitors were associated with CNS inflammation in preclinical models, which prompted the design of newer compounds with limited CNS penetration.[2]

Q2: Why is hepatotoxicity a major concern with p38 inhibitors and how can it be monitored?

A2: Hepatotoxicity is a major dose-limiting toxicity for many p38 inhibitors. The underlying mechanism is thought to be related to the critical role of p38α in maintaining hepatocyte homeostasis and regulating inflammatory responses within the liver. Inhibition of p38α can disrupt these processes, leading to cellular stress, apoptosis, and an exaggerated inflammatory response, which manifests as elevated liver enzymes.

Monitoring for Hepatotoxicity: A robust monitoring plan is crucial. This should include:

  • Regular Blood Chemistry: Frequent monitoring of serum levels of ALT, AST, alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: At the end of a study, or if signs of toxicity are observed, liver tissue should be collected for histopathological analysis to assess for necrosis, inflammation, and steatosis.

Q3: What is the mechanism behind p38 inhibitor-induced skin rash and can it be prevented?

A3: p38 MAPK is involved in skin homeostasis and inflammatory responses. Inhibition of this pathway can disrupt the normal functioning of skin cells and trigger an inflammatory cascade, leading to the development of papulopustular rashes. While the exact mechanism is complex, it is considered an on-target effect.

Prevention Strategies: Prophylactic treatment has been shown to be effective in reducing the severity of skin rashes associated with kinase inhibitors. Co-administration of tetracycline antibiotics, such as minocycline or doxycycline, is a common strategy. These agents are thought to work through their anti-inflammatory properties rather than their antibiotic effects.

Q4: How do p38 inhibitors cause immunosuppression?

A4: The primary therapeutic rationale for many p38 inhibitors is their ability to block the production of pro-inflammatory cytokines like TNF-α and IL-1β. However, this same mechanism can lead to a broader immunosuppressive effect, potentially impairing the host's ability to mount an effective immune response to pathogens. This is a critical consideration in the overall safety assessment of these compounds.

Troubleshooting Guides

Issue: Observed elevation in liver enzymes (ALT/AST).
Possible CauseRecommended Action
On-Target Hepatotoxicity 1. Confirm with Histopathology: Perform H&E staining on liver sections to assess the nature and extent of liver damage (e.g., necrosis, inflammation).2. Dose Reduction/Intermittent Dosing: Evaluate if a lower dose or an intermittent dosing schedule can maintain efficacy while reducing liver enzyme elevation.3. Monitor Inflammatory Markers: Measure hepatic levels of pro-inflammatory cytokines to assess the inflammatory component of the liver injury.
Off-Target Effects 1. Kinase Profiling: Screen the inhibitor against a broad panel of kinases to identify potential off-target interactions that could contribute to hepatotoxicity.2. Structure-Activity Relationship (SAR) Analysis: Synthesize and test analogs of the inhibitor to determine if hepatotoxicity can be dissociated from the on-target p38 inhibition.
Vehicle Toxicity 1. Run Vehicle-Only Control: Ensure that the vehicle used to deliver the inhibitor is not contributing to the observed hepatotoxicity.

Experimental Workflow for Investigating Hepatotoxicity

Hepatotoxicity_Workflow start Elevated ALT/AST Observed histology Perform Liver Histopathology (H&E Staining) start->histology dose_response Conduct Dose-Response Study start->dose_response vehicle_control Run Vehicle-Only Control start->vehicle_control data_analysis Analyze Data & Determine Mitigation Strategy histology->data_analysis intermittent_dosing Evaluate Intermittent Dosing dose_response->intermittent_dosing intermittent_dosing->data_analysis off_target Assess Off-Target Kinase Inhibition off_target->data_analysis vehicle_control->data_analysis

Caption: Workflow for investigating p38 inhibitor-induced hepatotoxicity.

Issue: Development of skin rash in test animals.
Possible CauseRecommended Action
On-Target Dermatological Toxicity 1. Prophylactic Co-treatment: Implement a prophylactic co-treatment regimen with oral minocycline or doxycycline. Start treatment concurrently with or just before the p38 inhibitor.2. Topical Treatments: In some models, topical application of corticosteroids may be considered to manage localized inflammation.3. Dose Adjustment: Assess if a lower dose of the p38 inhibitor can reduce the severity of the skin rash.
Hypersensitivity Reaction 1. Evaluate for Immune Markers: Assess skin biopsies for signs of an allergic reaction, such as eosinophilic infiltration.

Signaling Pathway Implicated in Skin Toxicity

Skin_Toxicity_Pathway Stress Environmental Stressors p38 p38 MAPK Stress->p38 Inflammation Inflammatory Cytokine Production p38->Inflammation Keratinocyte Keratinocyte Dysfunction p38->Keratinocyte Rash Skin Rash Inflammation->Rash Keratinocyte->Rash p38_Inhibitor p38 Inhibitor p38_Inhibitor->p38

Caption: Simplified pathway of p38 MAPK in skin inflammation.

Data Presentation: Summary of Potential Toxicities and Mitigation Strategies

ToxicityMonitoring ParametersMitigation Strategies
Hepatotoxicity Serum ALT, AST, ALP, Bilirubin; Liver Histopathology (H&E Staining)Dose reduction, intermittent dosing, development of isoform-selective or allosteric inhibitors.
Skin Rash Visual scoring of rash severity; Histopathology of skin biopsiesProphylactic oral minocycline or doxycycline; Topical corticosteroids.
Cardiotoxicity ECG, echocardiography, serum cardiac troponins (cTnI, cTnT)[1]Careful dose selection, development of inhibitors with improved kinase selectivity.
Immunosuppression Complete blood count (CBC) with differential; Flow cytometry for immune cell populations (T-cells, B-cells, macrophages); Cytokine profiling (e.g., TNF-α, IL-6)Intermittent dosing, development of inhibitors targeting downstream substrates (e.g., MK2 inhibitors).

Experimental Protocols

Protocol 1: Prophylactic Co-administration of Minocycline to Mitigate Skin Rash
  • Animal Model: Utilize a relevant rodent model (e.g., BALB/c mice).

  • Groups:

    • Group 1: Vehicle control.

    • Group 2: p38 inhibitor at the target dose.

    • Group 3: p38 inhibitor at the target dose + Minocycline (e.g., 50 mg/kg, oral gavage, daily).

  • Procedure:

    • Begin minocycline administration one day prior to the first dose of the p38 inhibitor and continue for the duration of the study.

    • Administer the p38 inhibitor according to the study design.

    • Visually score the severity of skin rash daily or every other day using a standardized scoring system (e.g., 0 = no rash, 4 = severe, ulcerative rash).

    • At the end of the study, collect skin samples for histopathological analysis to assess inflammation and tissue damage.

  • Endpoints:

    • Primary: Reduction in the average skin rash score in the co-treated group compared to the p38 inhibitor alone group.

    • Secondary: Histopathological improvement, body weight, and general clinical signs.

Protocol 2: Assessment of Hepatotoxicity
  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

  • Procedure:

    • Administer the p38 inhibitor at various doses for the desired study duration (e.g., 14 or 28 days).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at regular intervals during the study (e.g., weekly).

    • Process blood to obtain serum and analyze for ALT and AST levels using a clinical chemistry analyzer.

    • At necropsy, collect liver tissue. Fix a portion in 10% neutral buffered formalin for histopathology and snap-freeze the remaining tissue for biomarker analysis.

  • Histopathology:

    • Embed fixed liver tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

    • A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and steatosis using a semi-quantitative scoring system.[3][4]

  • Endpoints:

    • Dose-dependent changes in serum ALT and AST levels.

    • Histopathological scores for liver injury.

Protocol 3: Evaluation of Immunosuppression via Flow Cytometry
  • Animal Model: Typically mice (e.g., C57BL/6).

  • Procedure:

    • Treat animals with the p38 inhibitor or vehicle for the study duration.

    • At selected time points, collect whole blood and/or spleens.

    • Prepare single-cell suspensions from the spleen. For whole blood, red blood cell lysis will be necessary.

  • Staining:

    • Stain cells with a panel of fluorescently-conjugated antibodies to identify key immune cell populations (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, B220 for B-cells, F4/80 for macrophages).

    • Include a viability dye to exclude dead cells from the analysis.

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the percentage and absolute number of different immune cell populations in treated versus control animals.

  • Endpoints:

    • Changes in the relative proportions or absolute numbers of key immune cell subsets.

Next-Generation p38 Inhibitors: A Mitigation Strategy

The toxicity of early p38 inhibitors has driven the development of next-generation compounds with improved safety profiles. Key strategies include:

  • Isoform-Selective Inhibitors: Designing inhibitors that selectively target p38α while sparing other isoforms (β, γ, δ) may reduce off-target effects. However, since many of the primary toxicities are linked to on-target p38α inhibition, this strategy has its limitations.

  • Allosteric Inhibitors: Unlike traditional ATP-competitive inhibitors, allosteric inhibitors bind to a site on the kinase distinct from the ATP-binding pocket. This can lead to greater selectivity and a different pharmacological profile, potentially with reduced toxicity. BIRB 796 is an early example of an allosteric p38 inhibitor.

  • Inhibitors of Downstream Targets: Targeting kinases downstream of p38, such as MAPK-activated protein kinase 2 (MK2), is an alternative approach. This may allow for more selective modulation of the p38 pathway, potentially sparing some of the functions of p38 that are important for normal cellular homeostasis and thereby reducing toxicity.

Logical Flow for Developing Safer p38 Inhibitors

Safer_Inhibitors_Flow start High-Throughput Screening atp_competitive Identify ATP-Competitive Hits start->atp_competitive allosteric Identify Allosteric Hits start->allosteric sar Structure-Activity Relationship (SAR) Studies atp_competitive->sar allosteric->sar isoform_selectivity Optimize for Isoform Selectivity sar->isoform_selectivity off_target_screening Broad Kinase Panel Screening isoform_selectivity->off_target_screening in_vivo_tox In Vivo Toxicity Assessment off_target_screening->in_vivo_tox lead_candidate Select Lead Candidate with Improved Safety Profile in_vivo_tox->lead_candidate

Caption: A logical workflow for the discovery and development of p38 inhibitors with an improved safety profile.

References

Technical Support Center: Org 48762-0 Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the kinase selectivity profile of Org 48762-0. The following question-and-answer format addresses potential issues and frequently asked questions that may arise during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) isoforms, specifically p38α and p38β.[1][2] Its mechanism of action involves the direct inhibition of p38 kinase activity.

Q2: What is the inhibitory potency of this compound against its primary target?

In enzymatic assays, this compound exhibits a half-maximal effective concentration (EC50) of 0.10 µM for p38α kinase.[1][3]

Q3: How selective is this compound for p38 kinases?

This compound demonstrates a high degree of selectivity for p38α and p38β over a broad range of other human kinases. In a screening panel of 50 human kinases, potent inhibition was observed only for p38α and p38β. The other 48 kinases in the panel showed less than 25% inhibition at a concentration of 10 µM, indicating a selectivity of over 100-fold.

Troubleshooting Guide

Q4: I am not observing the expected inhibition of my target pathway in cells. What could be the reason?

Several factors could contribute to a lack of efficacy in cellular assays:

  • Cellular Potency: The cellular potency of this compound for inhibiting downstream p38 signaling, such as measured by the inhibition of stress-induced MK2 translocation, has an EC50 value of 0.69 μM. For complete inhibition of lipopolysaccharide (LPS)-induced TNFα release from peripheral blood mononuclear cells (PBMCs), an EC50 of 0.06 μM was reported. Ensure your experimental concentration is within the effective range.

  • Cell Type and Stimulation: The cellular context is crucial. The inhibitory effect of this compound on signaling cascades has been demonstrated in cells stimulated with IL-1β or LPS. Confirm that your chosen cell line and stimulus are appropriate for activating the p38 pathway.

  • Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration.

Q5: I am observing unexpected off-target effects in my experiment. Is this consistent with the known selectivity profile?

Based on available data, this compound is highly selective for p38α and p38β. At a concentration of 10 µM, it showed minimal inhibition (<25%) of 48 other kinases. If you are observing off-target effects, consider the following:

  • High Concentrations: Using concentrations significantly higher than the EC50 for p38 inhibition may increase the likelihood of engaging other kinases.

  • Specific Kinome of Your Model System: The selectivity was determined against a specific panel of 50 kinases. Your experimental system may express kinases not included in this panel that could be sensitive to this compound.

  • Indirect Effects: The observed phenotype might be an indirect consequence of p38 inhibition in your specific cellular model, rather than a direct off-target kinase interaction.

Data Presentation

Table 1: Potency of this compound against p38α Kinase

TargetAssay TypeParameterValue (µM)
p38αEnzymaticEC500.10

Table 2: Selectivity Profile of this compound

Kinase TargetConcentration Tested (µM)Inhibition
p38α-Potent Inhibition
p38β10Potent Inhibition
48 Other Human Kinases10< 25%

Note: The specific list of the 48 other human kinases is not detailed in the cited public literature.

Experimental Protocols

General Protocol for In Vitro p38 Kinase Activity Assay (IMAP-based)

This protocol is a generalized procedure based on the Immobilized Metal Affinity-based Phosphorescence (IMAP) assay format, which was used to determine the EC50 of this compound.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, and a source of ATP).

    • Dilute the p38α kinase enzyme to the desired concentration in the reaction buffer.

    • Prepare a fluorescently labeled substrate peptide for p38 kinase (e.g., a peptide derived from ATF2).

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a microplate, add the p38α kinase enzyme.

    • Add the serially diluted this compound or vehicle control.

    • Initiate the kinase reaction by adding the ATP and fluorescently labeled substrate peptide mixture.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the IMAP binding solution containing trivalent metal-coated nanoparticles.

    • Incubate to allow the phosphorylated substrate to bind to the nanoparticles.

    • Measure the fluorescence polarization or TR-FRET signal using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

General Protocol for LPS-Induced TNFα Release in THP-1 Cells

This protocol provides a general workflow for assessing the inhibitory effect of this compound on cytokine release in a human monocytic cell line.

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Differentiate the THP-1 cells into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Plate the differentiated THP-1 cells in a multi-well plate.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce TNFα production.

    • Incubate for an appropriate time (e.g., 4-24 hours).

  • TNFα Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNFα in the supernatant using a commercially available ELISA or HTRF assay kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNFα release for each concentration of this compound compared to the LPS-stimulated vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

p38_signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., UV, IL-1, TNFα, LPS) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Cytokines->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors Org48762 This compound Org48762->p38 Gene_Expression Inflammatory Gene Expression (e.g., TNFα, IL-6) MK2->Gene_Expression Transcription_Factors->Gene_Expression

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Assay Kinase Purified p38α Kinase Reaction Kinase Reaction Kinase->Reaction Substrate Fluorescent Substrate + ATP Substrate->Reaction Inhibitor This compound (Serial Dilution) Inhibitor->Reaction Detection IMAP Detection (Fluorescence Polarization) Reaction->Detection EC50_vitro EC50 Determination Detection->EC50_vitro Cells THP-1 Cells / PBMCs Treatment Pre-incubation with This compound Cells->Treatment Stimulation LPS Stimulation Treatment->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant ELISA TNFα ELISA / HTRF Supernatant->ELISA EC50_cell EC50 Determination ELISA->EC50_cell

Caption: General experimental workflows for in vitro and cell-based assays.

References

Technical Support Center: Refinement of Animal Models for Org 48762-0 Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing animal models in the study of Org 48762-0, a selective p38α/β kinase inhibitor.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with murine models of inflammation for this compound research.

Murine Collagen-Induced Arthritis (CIA) Model

Question: We are observing low incidence and severity of arthritis in our CIA mouse model. What are the potential causes and how can we troubleshoot this?

Answer:

Low disease incidence and severity in the CIA model can stem from several factors. Here are key areas to investigate and potential solutions:

  • Animal Supply and Strain: The genetic background and gut microbiome of mice can significantly influence their susceptibility to CIA.[1] It is recommended to test mice from different vendors to find a colony with high susceptibility. DBA/1 and B10.RIII mice are known to be highly susceptible to CIA induced with bovine or chick type II collagen.[2]

  • Housing Conditions: Suboptimal housing can impact the immune response. Maintaining a specific-pathogen-free (SPF) environment is crucial to minimize variability.[1][2] Conventional housing may alter the gut microbiome, affecting CIA susceptibility.[1]

  • Collagen Emulsion Quality: The preparation of the collagen/Complete Freund's Adjuvant (CFA) emulsion is critical. An improper emulsion will lead to a poor immune response.

    • Method: Avoid the double syringe method as it can produce variable results. A homogenizer is recommended for creating a stable, thick emulsion.

    • Quality Check: Perform a "water drop test." A stable emulsion will not disperse when a drop of water is placed on its surface.

  • Injection Technique: Incorrect injection technique can lead to failed immunization.

    • Location: Injections should be administered subcutaneously at the base of the tail. The primary immunization should be about 2 cm from the base, and the booster (if applicable) about 3 cm from the base.

    • Leakage: Avoid injecting into the tail vein, as this can be lethal to the mice.

Question: How can we accurately and consistently monitor disease progression in our CIA model?

Answer:

Consistent monitoring is essential for evaluating the efficacy of this compound. A multi-parameter approach is recommended:

  • Clinical Scoring: This is a standard, non-invasive method. A widely used scoring system is as follows:

    • 0 = No evidence of erythema or swelling.

    • 1 = Erythema and mild swelling confined to the tarsals or ankle joint.

    • 2 = Erythema and mild swelling extending from the ankle to the tarsals.

    • 3 = Erythema and moderate swelling extending from the ankle to metatarsal joints.

    • 4 = Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb. The scores for each paw are summed for a total score per animal (maximum of 16).

  • Histopathological Analysis: This provides a detailed assessment of joint inflammation, cartilage destruction, and bone erosion. Standardized scoring systems should be used for synovitis, pannus formation, cartilage damage, and bone resorption.

  • Biomarkers: Serum levels of Matrix Metalloproteinase-3 (MMP-3) have been shown to strongly correlate with inflammation, cartilage destruction, and bone erosion in the CIA model.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

Question: We are observing high variability in the inflammatory response of our mice to LPS administration. How can we reduce this variability?

Answer:

Variability in the LPS-induced endotoxemia model is a common challenge. The following factors should be carefully controlled:

  • Mouse Strain: Different mouse strains exhibit varying sensitivity to LPS. For instance, C3H/HeJ and C57BL/10ScCr strains are resistant to LPS-induced endotoxemia. Commonly used strains like C57BL/6 and BALB/c have a lethal dose (LD50) of around 10 mg/kg body weight. It is crucial to select and consistently use an appropriate strain.

  • Hygiene Status: The microbiota of the animals can influence their response to LPS. Using specific-pathogen-free (SPF) animals is recommended to ensure a more uniform response.

  • LPS Preparation and Administration: Ensure that the LPS is properly dissolved and administered consistently (e.g., intraperitoneally). The dose of LPS is critical and should be carefully calculated based on the mouse strain and the desired severity of the inflammatory response.

Question: What is the expected timeline for cytokine release after LPS injection, and what are the best methods for analysis?

Answer:

The cytokine response to LPS is rapid. Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 typically peak in the serum within 1 to 6 hours after LPS injection.

  • Cytokine Analysis:

    • Multiplex Bead Assays: This technology allows for the simultaneous measurement of multiple cytokines from a small sample volume, providing a comprehensive profile of the inflammatory response.

    • ELISA: A standard method for quantifying individual cytokine levels in serum or tissue homogenates.

    • qPCR: To analyze the gene expression levels of cytokines in tissues like the spleen, liver, and colon.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of p38α and p38β mitogen-activated protein kinases (MAPKs). The p38 MAPK pathway is a key signaling cascade involved in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. By inhibiting p38α/β, this compound reduces the release of these cytokines, thereby exerting its anti-inflammatory effects.

Q2: How should this compound be administered to mice in experimental models?

This compound is orally bioavailable. In murine studies, it has been successfully administered via oral gavage. A common vehicle used for administration is a solution of 0.5% gelatin and 5% mannitol in water.

Q3: What are the known pharmacokinetic properties of this compound in mice?

Pharmacokinetic studies in mice have shown that this compound has drug-like properties. It exhibits good oral bioavailability and sustained exposure in the bloodstream.

Q4: What are the potential adverse effects of p38 MAPK inhibitors like this compound in animal models?

While this compound has shown a high degree of selectivity, systemic inhibition of the p38 MAPK pathway can have potential side effects. In general, p38 inhibitors have been associated with adverse effects in some clinical trials, including liver toxicity, central nervous system effects, and skin reactions. Therefore, it is important to monitor for any signs of toxicity in animal models, such as changes in behavior, weight loss, or organ abnormalities upon histopathological examination.

Data Presentation

Table 1: Summary of Pharmacokinetic Parameters of this compound in Male Balb/c Mice

ParameterIntravenous (1.6 mg/kg)Oral (4.0 mg/kg)
Bioavailability N/A85%
Volume of Distribution (Vss) 50.0 ml/kgN/A
Clearance (CL) 9.0 ml/h/kgN/A
Mean Residence Time 5.3 hN/A
Systemic Exposure N/A>1 µM over 24 h

Table 2: Histopathological Scoring System for Murine Collagen-Induced Arthritis

ParameterScore 0Score 1Score 2Score 3Score 4Score 5
Inflammation NormalMinimal inflammatory infiltrateMild infiltrateModerate infiltrateMarked infiltrateSevere infiltrate
Pannus NormalMinimal pannus formationMild pannus with some cartilage erosionModerate pannus with significant cartilage erosionMarked pannus with severe cartilage and subchondral bone erosionSevere pannus with total destruction of joint architecture
Cartilage Damage NormalMinimal loss of proteoglycanMild to moderate loss of proteoglycanSevere loss of proteoglycanFull-thickness cartilage loss in focal areasWidespread full-thickness cartilage loss
Bone Resorption NormalMinimal bone erosion at marginal zonesMild bone erosionModerate bone erosionMarked bone erosion extending to the entire jointSevere bone erosion with complete loss of joint integrity

This is a generalized scoring system. Researchers should refer to specific publications for detailed criteria.

Experimental Protocols

Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animal Preparation: Use male DBA/1 mice, 8-10 weeks old. Allow them to acclimate for at least one week before the experiment.

  • Reagent Preparation:

    • Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.

    • Prepare an emulsion by homogenizing the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.

  • Primary Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Inject 100 µL of the collagen/IFA emulsion subcutaneously at a site near the primary injection.

  • Disease Monitoring:

    • Begin clinical scoring of arthritis three times a week starting from day 21.

    • At the end of the study, collect paws for histopathological analysis.

Protocol 2: LPS-Induced Endotoxemia in C57BL/6 Mice
  • Animal Preparation: Use male C57BL/6 mice, 8-10 weeks old.

  • Reagent Preparation: Dissolve Lipopolysaccharide (LPS) from E. coli in sterile, pyrogen-free saline to the desired concentration (e.g., 5 mg/kg).

  • LPS Administration:

    • Administer the LPS solution via intraperitoneal (i.p.) injection.

    • Administer an equal volume of sterile saline to the control group.

  • Sample Collection and Analysis:

    • Collect blood samples via cardiac puncture or tail vein at various time points (e.g., 1, 2, 4, 6, and 24 hours) post-injection.

    • Separate serum for cytokine analysis using ELISA or multiplex assays.

    • At the study endpoint, harvest tissues (spleen, liver) for gene expression analysis (qPCR) or histopathology.

Mandatory Visualization

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors Org48762_0 This compound Org48762_0->p38_MAPK Cytokine_mRNA Cytokine mRNA (TNF-α, IL-1β, IL-6) MK2->Cytokine_mRNA mRNA stabilization Transcription_Factors->Cytokine_mRNA Transcription Proinflammatory_Cytokines Pro-inflammatory Cytokines Cytokine_mRNA->Proinflammatory_Cytokines Translation Inflammation Inflammation Proinflammatory_Cytokines->Inflammation

Caption: Simplified signaling pathway of p38 MAPK activation by LPS and its inhibition by this compound.

experimental_workflow start Start CIA Experiment immunization Primary Immunization (Collagen + CFA) start->immunization booster Booster Immunization (Collagen + IFA) immunization->booster Day 21 treatment Initiate this compound or Vehicle Treatment booster->treatment At onset of arthritis monitoring Clinical Scoring (3 times/week) treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Sample Collection & Analysis (Blood, Paws) endpoint->analysis histopathology Histopathology analysis->histopathology biomarkers Biomarker Analysis (e.g., MMP-3) analysis->biomarkers

Caption: General experimental workflow for evaluating this compound in a murine CIA model.

References

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors: Org 48762-0 versus SB203580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. Its role in inflammation has made it a key target for therapeutic intervention in diseases such as rheumatoid arthritis. This guide provides a detailed comparison of two notable p38 MAPK inhibitors, Org 48762-0 and SB203580, with a focus on their inhibitory potency, selectivity, and cellular effects, supported by experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and SB203580, facilitating a direct comparison of their biochemical and cellular activities.

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssayEC50 / IC50 (nM)Reference
This compound p38αIMAP Assay100 ± 10[1]
p38β-Potent Inhibition[1]
SB203580 p38α (SAPK2a)-50[2][3]
p38β2 (SAPK2b)-500[2]
p38αIMAP Assay100 ± 10

Table 2: Cellular Activity

CompoundCell TypeAssayEndpointEC50 / IC50 (µM)Reference
This compound Human PBMCLPS-induced TNFα releaseTNFα quantification0.06 ± 0.01
SB203580 Human PBMCLPS-induced TNFα releaseTNFα quantification0.28 ± 0.07
SB203580 THP-1 cells--0.3 - 0.5
SB203580 Primary human T cells, murine CT6 T cells, or BAF F7 B cellsIL-2-induced proliferationProliferation3 - 5

Table 3: Selectivity Profile

CompoundSelectivity NoteReference
This compound High degree of selectivity (>100-fold) over a broad range of 50 human kinases.
SB203580 Displays 100-500-fold selectivity over LCK, GSK-3β, and PKBα.

p38 MAPK Signaling Pathway

The diagram below illustrates the canonical p38 MAPK signaling cascade, which is activated by various extracellular stimuli and leads to downstream cellular responses.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core p38 MAPK Core cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAPKKKs (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNFα, IL-1) Cytokines->MAP3K MAP2K MAPKKs (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (ATF2, MEF2C) p38->TranscriptionFactors phosphorylates Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycle Cell Cycle Arrest TranscriptionFactors->CellCycle Inhibitor This compound / SB203580 Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

p38α Kinase Activity Assay (IMAP)

This assay determines the inhibitory potency of compounds on p38α kinase activity.

  • Principle: The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

  • Procedure:

    • The p38α enzyme is incubated with the test compound (this compound or SB203580) at various concentrations.

    • A fluorescently labeled peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • A binding solution containing trivalent metal-based nanoparticles is added. These nanoparticles bind to the phosphate group of the phosphorylated substrate.

    • The fluorescence polarization of the solution is measured. Binding of the phosphorylated substrate to the large nanoparticles slows its rotation, leading to an increase in fluorescence polarization.

    • The EC50 value is calculated by plotting the percentage of inhibition against the compound concentration. Data is normalized to the enzyme activity in the absence of an inhibitor.

LPS-Induced TNFα Release in Human PBMCs

This functional cellular assay assesses the ability of the inhibitors to block the production of the pro-inflammatory cytokine TNFα.

  • Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates peripheral blood mononuclear cells (PBMCs) to produce and release TNFα. The amount of TNFα released into the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Procedure:

    • Human PBMCs are isolated from whole blood.

    • The cells are pre-treated with a range of concentrations of the p38 inhibitor (this compound or SB203580) for 30 minutes.

    • LPS is then added to the cell culture to stimulate TNFα production.

    • The cells are incubated for 4 hours.

    • After incubation, the cell culture supernatant is collected.

    • The concentration of TNFα in the supernatant is quantified using a standard TNFα ELISA kit.

    • The EC50 value is determined by normalizing the data to TNFα levels obtained in the absence of the inhibitor and plotting against the inhibitor concentration.

Kinase Selectivity Profiling

This experiment evaluates the specificity of the p38 inhibitors against a broader panel of human kinases.

  • Principle: The inhibitory activity of a compound is tested against a large number of different kinases to determine its selectivity profile.

  • Procedure:

    • This compound and SB203580 are tested at a fixed concentration (e.g., 10 µM) against a panel of 50 different human kinases.

    • The activity of each kinase is measured in the presence and absence of the inhibitor.

    • The percentage of inhibition for each individual kinase is calculated.

    • The results are plotted to visualize the selectivity profile of each compound.

Conclusion

Both this compound and SB203580 are potent inhibitors of p38 MAPK. In direct comparative enzymatic assays, both compounds exhibit identical EC50 values for p38α. However, in a cellular context, this compound demonstrates approximately four-fold greater potency in inhibiting LPS-induced TNFα release from human PBMCs compared to SB203580. Both inhibitors show a high degree of selectivity for p38 kinases over other kinases. The choice between these inhibitors may depend on the specific experimental context, with this compound offering an advantage in cellular potency for inflammatory responses. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies.

References

A Comparative Guide: Org 48762-0 and Anti-TNFα Antibody Therapy in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two distinct therapeutic strategies for inflammatory diseases: the small molecule p38 MAPK inhibitor, Org 48762-0, and the established class of biologics, anti-TNFα antibodies. We will delve into their mechanisms of action, present comparative preclinical data, and provide detailed experimental protocols for key assays cited in the evaluation of these therapies.

Introduction

The management of chronic inflammatory diseases, such as rheumatoid arthritis, has been revolutionized by the advent of targeted therapies. Among these, anti-tumor necrosis factor-alpha (anti-TNFα) antibodies have become a cornerstone of treatment. These biologic agents directly neutralize the pro-inflammatory cytokine TNFα, a key mediator in the inflammatory cascade.

More recently, intracellular signaling pathways that regulate the production of TNFα and other inflammatory cytokines have emerged as attractive targets for small molecule inhibitors. This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a critical enzyme in the signaling cascade that leads to the synthesis of TNFα and other pro-inflammatory mediators. This guide offers a head-to-head comparison of these two therapeutic modalities, providing a comprehensive overview for researchers and drug development professionals.

Mechanisms of Action

The fundamental difference between this compound and anti-TNFα antibodies lies in their point of intervention in the inflammatory process. Anti-TNFα antibodies act extracellularly by binding to and neutralizing TNFα, while this compound acts intracellularly to inhibit a key kinase in the signaling pathway responsible for TNFα production.

This compound: A Selective p38 MAPK Inhibitor

This compound is a selective inhibitor of p38α and p38β kinases[1]. The p38 MAPK signaling pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream activation of transcription factors and ultimately, the increased expression of inflammatory genes[2][3][4]. By inhibiting p38α and p38β, this compound effectively blocks this cascade, resulting in the reduced production of key pro-inflammatory cytokines, including TNFα, interleukin-1β (IL-1β), and interleukin-6 (IL-6)[5].

Org_48762_0_Pathway cluster_intracellular Intracellular Stress_Stimuli Stress Stimuli (e.g., LPS, IL-1) MAP3K MAPKKK Stress_Stimuli->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α/β) MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF-2, CREB) p38_MAPK->Transcription_Factors Cytokine_mRNA Pro-inflammatory Cytokine mRNA (TNFα, IL-1β, IL-6) MK2->Cytokine_mRNA mRNA stabilization Transcription_Factors->Cytokine_mRNA Gene transcription Org_48762_0 This compound Org_48762_0->p38_MAPK

This compound Signaling Pathway.
Anti-TNFα Antibody Therapy

Anti-TNFα antibodies are monoclonal antibodies that bind with high affinity to both soluble and transmembrane forms of TNFα. This binding prevents TNFα from interacting with its receptors, TNFR1 and TNFR2, on the surface of target cells. By blocking this interaction, anti-TNFα antibodies inhibit the downstream signaling pathways, such as the NF-κB and MAPK pathways, that are activated by TNFα and lead to a pro-inflammatory response. Some anti-TNFα antibodies may also induce other effector functions, such as antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the lysis of TNFα-expressing cells.

Anti_TNFa_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR TNFR1 / TNFR2 TNFa->TNFR Anti_TNFa_Ab Anti-TNFα Antibody Anti_TNFa_Ab->TNFa Signaling_Complex Signaling Complex (TRADD, TRAF2, RIPK1) TNFR->Signaling_Complex NFkB_Pathway NF-κB Pathway Signaling_Complex->NFkB_Pathway MAPK_Pathway MAPK Pathway Signaling_Complex->MAPK_Pathway Inflammatory_Response Pro-inflammatory Gene Expression NFkB_Pathway->Inflammatory_Response MAPK_Pathway->Inflammatory_Response

Anti-TNFα Antibody Signaling Pathway.

Comparative Preclinical Data

A key study directly compared the therapeutic efficacy of this compound and a neutralizing anti-mouse TNFα (anti-mTNFα) antibody in a murine model of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis.

In Vitro Potency
CompoundAssayTargetEC50 / IC50Reference
This compoundp38α Kinase Activity Assayp38α kinase0.10 ± 0.01 µM
This compoundLPS-induced TNFα release in human PBMCsEndogenous p380.06 ± 0.01 µM
In Vivo Efficacy in Murine Collagen-Induced Arthritis (CIA) Model

The following table summarizes the key findings from the comparative study in the murine CIA model. Treatment was initiated after the onset of clinical signs of arthritis.

Treatment GroupDosing RegimenMean Arthritis Score (Day 42)Inhibition of Arthritis Score vs. Vehicle (%)Radiological Score (Day 42)Protection against Bone Damage vs. Vehicle (%)Reference
VehicleDaily p.o.~10-~12-
This compound (5 mg/kg)Daily p.o.~3~70%~5~58% (statistically significant)
Anti-mTNFα Antibodyi.p. three times a week~3~70%~8~33% (not statistically significant)

Note: Values are approximated from graphical data presented in the source.

These results indicate that while both this compound and the anti-mTNFα antibody demonstrated comparable efficacy in reducing the clinical signs of arthritis, this compound showed a more pronounced and statistically significant protective effect on bone damage as assessed by radiological analysis.

Pharmacokinetics of this compound in Mice
ParameterValueDosingReference
Oral Bioavailability85%4.0 mg/kg p.o.
Mean Residence Time5.3 h1.6 mg/kg i.v.
Sustained Exposure>1 µM for 24 h4.0 mg/kg p.o.

Detailed Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the comparison of this compound and anti-TNFα antibody therapy.

p38 Kinase Inhibition Assay

Objective: To determine the in vitro potency of a compound to inhibit the enzymatic activity of p38 kinase.

Methodology:

  • Assay Principle: A common method is a fluorescence polarization-based immunoassay (e.g., IMAP™ assay) or a radiometric assay (e.g., using [γ-³²P]ATP). The assay measures the phosphorylation of a specific p38 substrate by the p38 kinase enzyme.

  • Reagents: Recombinant human p38α kinase, a specific peptide substrate (e.g., derived from ATF-2), ATP, and the test compound (this compound).

  • Procedure:

    • The p38α kinase, substrate, and varying concentrations of the test compound are incubated in a kinase reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 30-60 minutes).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. An IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

LPS-Induced TNFα Release in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the cellular potency of a compound in inhibiting the production of TNFα from primary human immune cells.

Methodology:

  • Cell Isolation: PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum.

  • Procedure:

    • PBMCs are pre-incubated with various concentrations of the test compound (this compound) for a specified time (e.g., 30-60 minutes).

    • The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNFα production.

    • The cell cultures are incubated for a further period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

    • The cell culture supernatant is collected.

  • Quantification: The concentration of TNFα in the supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of TNFα release inhibition is calculated for each compound concentration compared to the LPS-stimulated vehicle control. An EC50 value (the concentration of the compound that produces 50% of the maximal inhibitory effect) is determined.

Murine Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the in vivo efficacy of a therapeutic agent in a preclinical model of rheumatoid arthritis.

Methodology:

  • Animals: Genetically susceptible mouse strains, such as DBA/1 mice, are used.

  • Induction of Arthritis:

    • An emulsion of type II collagen (e.g., bovine or chicken) and Complete Freund's Adjuvant (CFA) is prepared.

    • Mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.

    • A booster immunization with type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.

  • Treatment:

    • Treatment with the test compounds (this compound or anti-mTNFα antibody) is initiated after the onset of clinical signs of arthritis (e.g., when the arthritis score reaches a predefined level).

    • This compound is administered orally (p.o.) daily.

    • Anti-mTNFα antibody is administered intraperitoneally (i.p.) on a less frequent schedule (e.g., three times a week).

  • Efficacy Assessment:

    • Clinical Scoring: The severity of arthritis in each paw is visually scored on a scale of 0-4, based on the degree of erythema and swelling. The scores for all four paws are summed to give a total clinical score per mouse.

    • Radiological Analysis: At the end of the study, the hind paws are X-rayed, and the images are scored for bone erosion and joint space narrowing.

  • Data Analysis: The mean arthritis scores and radiological scores for each treatment group are compared to the vehicle-treated control group to determine the therapeutic efficacy.

Summary and Conclusion

This guide has provided a detailed comparison of this compound, a selective p38 MAPK inhibitor, and anti-TNFα antibody therapy. While both approaches have demonstrated significant efficacy in preclinical models of arthritis, they operate through distinct mechanisms of action.

  • Anti-TNFα antibodies offer a proven clinical strategy by directly targeting and neutralizing the key inflammatory cytokine, TNFα.

  • This compound represents a small molecule approach that targets an intracellular signaling node, thereby inhibiting the production of a broader range of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.

Preclinical data from the murine CIA model suggests that while both treatments can effectively reduce clinical inflammation, p38 MAPK inhibition with this compound may offer superior protection against bone and cartilage destruction. However, it is important to note that several p38 MAPK inhibitors have faced challenges in clinical development due to off-target effects or a lack of sustained efficacy. Further research and clinical evaluation are necessary to fully understand the therapeutic potential of this compound and other p38 MAPK inhibitors in the treatment of inflammatory diseases.

This guide provides a foundation for researchers to understand the key differences and comparative performance of these two important therapeutic strategies. The detailed experimental protocols offer a starting point for the design and execution of further comparative studies.

References

Efficacy of Org 48762-0 in the Landscape of p38 MAPK Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the p38 MAPK inhibitor Org 48762-0 with other notable alternatives. Supported by experimental data, this document delves into the efficacy, selectivity, and preclinical performance of these compounds, offering insights to inform research and development decisions.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease.[1] While first-generation p38 MAPK inhibitors showed initial promise, their clinical development was often hindered by off-target effects and toxicity.[1] This has spurred the development of next-generation inhibitors with improved selectivity and potency.[1] This guide focuses on this compound, a potent and selective p38 inhibitor, and compares its performance against other p38 MAPK inhibitors based on available preclinical data.

Comparative Analysis of Inhibitor Potency and Selectivity

This compound has demonstrated potent inhibition of p38α kinase.[2][3] In comparative studies, it has shown superior or comparable efficacy to other well-known p38 MAPK inhibitors.

InhibitorTarget IsoformsPotency (IC50/EC50)SelectivityKey Findings
This compound p38α, p38βp38α: ~0.1 µM (EC50)High degree of kinase selectivity for p38α and p38β over a broad range of other human kinases (>100-fold).Potently inhibits p38α and β kinases with high selectivity. Reduces LPS-induced TNFα release in cellular assays and in vivo.
SB203580 p38α, p38β-Promiscuous selectivity profile, inhibiting other kinases.A widely used research tool, but its lack of selectivity can confound experimental results. Less potent in cellular assays compared to this compound (EC50 for MK2 translocation: 4.67±0.29 μM vs 0.69±0.12 μM for this compound).
BIRB-796 p38α, p38βp38α: ~0.1 nM (IC50)HighAn allosteric inhibitor that has been investigated in clinical trials for inflammatory diseases. Its development has been hampered by issues such as liver toxicity.
Ralimetinib (LY2228820) p38α, p38β-Potent and selective inhibitor of p38α and p38β isoforms.Has been evaluated in a Phase I clinical trial for advanced cancer, showing inhibition of p38 MAPK-induced phosphorylation of MAPKAP-K2.
VX-745 p38α-More selective for p38α than p38β.One of the first p38 inhibitors to advance to clinical trials, but its development was hindered by toxicity.
UR-13756 p38αIC50 = 80 nMPotent p38-inhibiting activity.A pyrazolo[3,4-b]pyridine derivative noted for its p38 inhibitory action.

In Vivo Efficacy: Preclinical Models

Preclinical studies in animal models of inflammation have been crucial in evaluating the in vivo potential of p38 MAPK inhibitors.

LPS-Induced Cytokine Production in Mice:

In a lipopolysaccharide (LPS)-induced inflammation model in mice, this compound demonstrated potent in vivo activity. Oral administration of this compound dose-dependently inhibited the production of TNFα, with a dose of 3 mg/kg resulting in almost complete inhibition (~90%). In the same model, a 10-fold higher dose of SB203580 was required to achieve a similar effect. Furthermore, this compound significantly reduced the serum levels of other pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, MIP-1α/β, RANTES, and MCP-1.

Murine Collagen-Induced Arthritis (CIA):

In a murine model of collagen-induced arthritis, a preclinical model for rheumatoid arthritis, this compound was compared with anti-mTNFα antibody treatment. Both treatments equally inhibited the macroscopic development of arthritis. However, the study suggested that pharmacological targeting of p38 kinase with this compound provided good protection against joint tissue damage, with neutralization of mTNFα producing less prominent suppression of bone damage.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for assessing inhibitor efficacy.

p38_MAPK_Signaling_Pathway stress Cellular Stress / Inflammatory Cytokines mkk MKK3 / MKK6 stress->mkk p38 p38 MAPK mkk->p38 downstream Downstream Kinases (e.g., MAPKAPK2) p38->downstream transcription Transcription Factors (e.g., ATF2, CREB) p38->transcription cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) downstream->cytokines transcription->cytokines inhibitor p38 MAPK Inhibitors (e.g., this compound) inhibitor->p38

Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.

Preclinical_Workflow start Start: Compound Synthesis invitro In Vitro Kinase Assay (IC50 Determination) start->invitro cellbased Cell-Based Assay (e.g., LPS-induced TNF-α release, EC50) invitro->cellbased pk Pharmacokinetic Studies (e.g., in mice) cellbased->pk invivo In Vivo Efficacy Models (e.g., CIA, LPS challenge) pk->invivo end Lead Candidate invivo->end

Caption: Preclinical workflow for p38 MAPK inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of p38 MAPK inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Methodology:

  • Reagents: Recombinant active p38 MAPK enzyme, a specific substrate peptide, ATP, and the test inhibitor at various concentrations.

  • Procedure: The kinase reaction is initiated by mixing the enzyme, substrate, and ATP in a suitable buffer. The test inhibitor is added at varying concentrations.

  • Detection: The phosphorylation of the substrate is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assay for Cytokine Inhibition

Objective: To measure the ability of an inhibitor to block the production of pro-inflammatory cytokines in a cellular context.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured.

  • Treatment: Cells are pre-incubated with the p38 MAPK inhibitor at various concentrations for a specified time (e.g., 30 minutes).

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce cytokine production.

  • Sample Collection: After an incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The concentration of the target cytokine (e.g., TNF-α) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of cytokine inhibition is plotted against the logarithm of the inhibitor concentration to determine the EC50 value.

In Vivo Lipopolysaccharide (LPS) Challenge

Objective: To assess the in vivo efficacy of an inhibitor in an acute inflammation model.

Methodology:

  • Animals: Typically, mice (e.g., female Balb/c) are used.

  • Dosing: The test inhibitor (e.g., this compound) is administered orally at different doses.

  • Challenge: After a specified time, the animals are challenged with an intraperitoneal injection of LPS to induce an inflammatory response.

  • Blood Collection: At a peak time for cytokine production (e.g., 1-2 hours post-LPS), blood samples are collected.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA.

  • Data Analysis: The reduction in cytokine levels in the treated groups is compared to the vehicle-treated control group to determine the in vivo potency of the inhibitor.

Conclusion

The available preclinical data suggests that this compound is a potent and highly selective inhibitor of p38α and p38β MAPK. Its superior selectivity profile compared to older inhibitors like SB203580 makes it a more reliable tool for studying the specific roles of p38 MAPK. Furthermore, its demonstrated in vivo efficacy in animal models of inflammation highlights its therapeutic potential. The development of next-generation p38 MAPK inhibitors like this compound, with improved potency and selectivity, represents a significant advancement in the pursuit of effective anti-inflammatory therapies. However, it is important to note that many p38 MAPK inhibitors have faced challenges in clinical trials, often due to toxicity or lack of efficacy. Continued research and carefully designed clinical studies will be essential to fully realize the therapeutic promise of this class of drugs.

References

A Comparative Analysis of p38 MAPK Inhibitors: Org 48762-0 and BIRB 796

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent p38 mitogen-activated protein kinase (MAPK) inhibitors, Org 48762-0 and BIRB 796. The p38 MAPK signaling pathway is a critical mediator of inflammatory responses, making it a key target for the development of therapeutics for a range of diseases, including rheumatoid arthritis and other autoimmune disorders. This document summarizes key performance data, details relevant experimental protocols, and visualizes associated biological pathways to aid researchers in selecting the appropriate tool compound for their studies.

Mechanism of Action and Kinase Selectivity

Both this compound and BIRB 796 are potent inhibitors of p38 MAPK, but they exhibit different mechanisms of action and selectivity profiles.

This compound , also known as UR13870, is a potent and highly selective inhibitor of p38α and p38β kinases.[1][2] It functions as an ATP-competitive inhibitor.[3] In a panel of 50 human kinases, this compound demonstrated a high degree of selectivity, with significant inhibition observed only for p38α and p38β.[1]

BIRB 796 , also known as Doramapimod, is a highly potent, allosteric inhibitor of p38 MAPK.[4] It belongs to the diaryl urea class of inhibitors and binds to a site distinct from the ATP-binding pocket, stabilizing an inactive conformation of the kinase. This unique mechanism results in very slow dissociation rates. BIRB 796 is considered a pan-p38 inhibitor, with activity against all four isoforms (α, β, γ, and δ). While highly potent for p38 kinases, BIRB 796 also shows inhibitory activity against other kinases at nanomolar concentrations, including JNK2α2, c-Raf-1, and B-Raf.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and BIRB 796, providing a direct comparison of their potency and cellular activity.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 / EC50 / KdReference(s)
This compound p38αEC50: 100 nM
p38βPotent Inhibition (IC50 not specified)
Panel of 48 other kinases<25% inhibition at 10 µM
BIRB 796 p38αIC50: 38 nM
p38βIC50: 65 nM
p38γIC50: 200 nM
p38δIC50: 520 nM
p38αKd: 0.1 nM
JNK2α2IC50: 98 nM
c-Raf-1IC50: 1.4 µM
B-RafIC50: 83 nM

Table 2: Cellular Activity

CompoundAssayCell TypeIC50 / EC50Reference(s)
This compound LPS-induced TNFα releaseHuman PBMCsEC50: 60 nM
BIRB 796 LPS-induced TNFα releaseHuman PBMCsIC50: 21 nM

Table 3: In Vivo Pharmacokinetics in Mice

CompoundDose & RouteKey FindingsReference(s)
This compound 4.0 mg/kg, oralOral bioavailability of 85%; sustained systemic exposure (>1 µM) for 24 h.
BIRB 796 10 mg/kg, oralGood pharmacokinetic performance.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro p38 MAPK Kinase Assay

This assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of purified p38 MAPK.

  • Materials:

    • Recombinant active p38α kinase

    • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

    • Substrate (e.g., ATF2)

    • ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, cold ATP)

    • Test compounds (this compound or BIRB 796)

    • 96-well plates

    • Phosphocellulose paper or other method for capturing phosphorylated substrate

    • Scintillation counter (for radioactive assay) or appropriate plate reader (for non-radioactive assays)

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the substrate, and the test compound or vehicle control (DMSO).

    • Add the recombinant active p38α kinase to each well.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction (e.g., by adding phosphoric acid).

    • Transfer a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

LPS-Induced TNF-α Release Assay in Human PBMCs

This cell-based assay measures the functional consequence of p38 MAPK inhibition by quantifying the suppression of the pro-inflammatory cytokine TNF-α.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs)

    • RPMI-1640 medium supplemented with fetal bovine serum (FBS)

    • Lipopolysaccharide (LPS)

    • Test compounds (this compound or BIRB 796)

    • 96-well cell culture plates

    • Human TNF-α ELISA kit

  • Procedure:

    • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

    • Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 with FBS.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle control for 1 hour at 37°C in a CO2 incubator.

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate the plate for 18-24 hours at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Collect the cell culture supernatants.

    • Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50/EC50 value.

Western Blot Analysis of p38 MAPK Phosphorylation

This assay determines the ability of an inhibitor to block the activation of p38 MAPK within a cellular context by measuring its phosphorylation status.

  • Materials:

    • A suitable human cell line (e.g., THP-1 or HeLa)

    • Cell culture medium and supplements

    • A known p38 MAPK activator (e.g., anisomycin or IL-1β)

    • Test compounds (this compound or BIRB 796)

    • Cell lysis buffer containing protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

    • HRP-conjugated secondary antibody

    • SDS-PAGE gels, transfer apparatus, and western blotting reagents

    • Chemiluminescence detection system

  • Procedure:

    • Seed cells in multi-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 1 hour.

    • Stimulate the cells with the p38 MAPK activator for a short period (e.g., 15-30 minutes).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate.

    • Strip the membrane and re-probe with the anti-total p38 MAPK antibody to normalize for protein loading.

    • Quantify the band intensities and calculate the ratio of phosphorylated p38 to total p38 for each treatment condition.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_receptor Receptor Level cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Targets cluster_cellular_response Cellular Response Stress Stress Receptor Receptor Stress->Receptor Cytokines Cytokines Cytokines->Receptor MAP3K MAP3K Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylation MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest Inhibitors This compound BIRB 796 Inhibitors->p38_MAPK

Caption: p38 MAPK Signaling Pathway and Points of Inhibition.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (anti-p-p38) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Quantification 10. Densitometry & Normalization Detection->Quantification

Caption: Experimental Workflow for Western Blot Analysis.

logical_relationship cluster_criteria Selection Criteria cluster_compounds Compounds Inhibitor_Selection Inhibitor Selection Potency Potency (IC50/EC50) Inhibitor_Selection->Potency Selectivity Selectivity Profile Inhibitor_Selection->Selectivity Mechanism Mechanism of Action (Allosteric vs. ATP-competitive) Inhibitor_Selection->Mechanism Cellular_Activity Cellular Activity (e.g., TNF-α inhibition) Inhibitor_Selection->Cellular_Activity Org_48762_0 This compound Potency->Org_48762_0 EC50: 100 nM (p38α) BIRB_796 BIRB 796 Potency->BIRB_796 IC50: 38 nM (p38α) Selectivity->Org_48762_0 High for p38α/β Selectivity->BIRB_796 Pan-p38, some off-targets Mechanism->Org_48762_0 ATP-competitive Mechanism->BIRB_796 Allosteric Cellular_Activity->Org_48762_0 EC50: 60 nM (TNF-α) Cellular_Activity->BIRB_796 IC50: 21 nM (TNF-α)

Caption: Logical Relationship for Inhibitor Selection.

References

Org 48762-0: A Comparative Analysis of its Cross-reactivity with other MAP kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective p38 mitogen-activated protein (MAP) kinase inhibitor, Org 48762-0, and its cross-reactivity with other key members of the MAP kinase family, namely Extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK). This document summarizes available quantitative data, presents detailed experimental protocols for relevant assays, and includes visualizations to illustrate key pathways and workflows.

High Selectivity Profile of this compound

This compound is a potent inhibitor of the p38α and p38β isoforms of the MAP kinase family.[1][2][3] Experimental data demonstrates a high degree of selectivity for these primary targets over a broad range of other human kinases.

A key study by Mihara et al. (2008) evaluated the kinase selectivity of this compound against a panel of 50 human kinases. The findings revealed that at a concentration of 10 μM, this compound exhibited potent inhibition of p38α and p38β, while showing minimal activity against the other 48 kinases, with inhibition levels of less than 25%.[2] This indicates a selectivity of over 100-fold for p38α over other kinases tested, including other MAP kinases such as JNKs.[2]

Comparative Inhibition Data

The following table summarizes the known inhibitory activity of this compound against its primary targets and provides a qualitative comparison for other MAP kinases based on available screening data.

Kinase TargetThis compound ActivityReference
p38α MAPK EC50: 0.10 ± 0.01 μM
p38β MAPK Potent Inhibition
ERK (MAPK1/3) <25% inhibition at 10 μM
JNK (MAPK8/9/10) <25% inhibition at 10 μM

Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical MAP kinase signaling cascade and highlights the specific point of inhibition by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors (e.g., c-Fos, c-Jun) Transcription Factors (e.g., c-Fos, c-Jun) ERK1/2->Transcription Factors (e.g., c-Fos, c-Jun) MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors (e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors (e.g., ATF2, MEF2C) MAP3K_JNK MAP3K MKK4/7 MKK4/7 MAP3K_JNK->MKK4/7 JNK JNK MKK4/7->JNK Transcription Factors (e.g., c-Jun) Transcription Factors (e.g., c-Jun) JNK->Transcription Factors (e.g., c-Jun) Org_48762_0 This compound Org_48762_0->p38 MAPK Cellular Response Cellular Response Transcription Factors (e.g., c-Fos, c-Jun)->Cellular Response Transcription Factors (e.g., ATF2, MEF2C)->Cellular Response Transcription Factors (e.g., c-Jun)->Cellular Response

MAPK signaling cascade with this compound inhibition point.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

Biochemical Kinase Inhibition Assay (IMAP-based)

This protocol outlines a representative method for determining the in vitro potency of an inhibitor against a specific kinase, similar to the assay used for characterizing this compound. The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a common method for measuring kinase activity.

Objective: To determine the EC50 value of a test compound (e.g., this compound) for a specific kinase (e.g., p38α).

Materials:

  • Recombinant human p38α kinase

  • Fluorescently labeled peptide substrate for p38α

  • ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

  • Test compound (this compound) serially diluted in DMSO

  • IMAP binding solution containing trivalent metal-coated nanoparticles

  • 384-well microplate, black, low-volume

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, recombinant p38α kinase, and the fluorescently labeled peptide substrate.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • ATP Addition: To start the reaction, add a solution of ATP in kinase reaction buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Termination of Reaction: Stop the kinase reaction by adding the IMAP binding solution to each well.

  • Binding Incubation: Incubate the plate for at least 60 minutes at room temperature to allow the phosphorylated substrate to bind to the nanoparticles.

  • Detection: Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Workflow for a biochemical kinase inhibition assay.
Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context. This protocol describes a general method for assessing the inhibition of a MAP kinase pathway in a cellular setting.

Objective: To determine the cellular potency of a test compound (e.g., this compound) by measuring the inhibition of phosphorylation of a downstream substrate of the target kinase.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes or HeLa cells)

  • Cell culture medium and supplements

  • Stimulant to activate the p38 MAPK pathway (e.g., Lipopolysaccharide (LPS) or Anisomycin)

  • Test compound (this compound)

  • Lysis buffer

  • Primary antibodies against the phosphorylated and total forms of a downstream substrate (e.g., phospho-HSP27 and total HSP27)

  • Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)

  • Detection reagents (e.g., chemiluminescent substrate or fluorescent imaging system)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation: Add the stimulant (e.g., LPS) to the wells to activate the p38 MAPK pathway and incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well to prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting or ELISA:

    • Western Blotting: Separate equal amounts of protein from each lysate by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated and total forms of the downstream substrate. Then, incubate with the appropriate secondary antibody and visualize the protein bands using a suitable detection system.

    • ELISA: Use a sandwich ELISA kit specific for the phosphorylated substrate to quantify its levels in the cell lysates.

  • Data Analysis: Quantify the levels of the phosphorylated substrate and normalize to the total amount of the substrate or a housekeeping protein. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell_Based_Assay A Seed cells in multi-well plate B Pre-treat with this compound A->B C Stimulate with LPS/Anisomycin B->C D Lyse cells and quantify protein C->D E Analyze phospho-protein levels (Western Blot/ELISA) D->E F Calculate % inhibition and IC50 E->F

Workflow for a cell-based kinase inhibition assay.

Conclusion

The available data strongly supports the classification of this compound as a highly selective inhibitor of p38α and p38β MAP kinases. Its minimal cross-reactivity with other MAP kinases, such as ERK and JNK, makes it a valuable tool for specifically investigating the roles of the p38 signaling pathway in various biological processes and a promising candidate for therapeutic development where targeted p38 inhibition is desired. The provided experimental protocols offer a foundation for researchers to independently verify and further explore the activity of this and other kinase inhibitors.

References

Org 48762-0 vs. next-generation p38 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Org 48762-0 and Next-Generation p38 Inhibitors for Researchers

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a significant therapeutic target for a variety of inflammatory diseases.[1] The activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] The pursuit of p38 inhibitors has led to the development of multiple generations of compounds, from early molecules to more refined next-generation inhibitors with improved clinical potential.

This guide provides a detailed comparison between this compound, a potent and selective preclinical p38 inhibitor, and the broader class of next-generation p38 inhibitors. It aims to provide researchers, scientists, and drug development professionals with a clear overview of their properties, supported by experimental data and protocols.

Profile: this compound

This compound (also known as UR13870) is a potent, orally active, and selective inhibitor of p38 MAPK.[3][4] It primarily targets the p38α and p38β isoforms. Its high selectivity and efficacy in preclinical models of inflammation, such as murine collagen-induced arthritis, have established it as a valuable research tool for studying the therapeutic potential of p38 inhibition.

Profile: Next-Generation p38 Inhibitors

First-generation p38 inhibitors, while promising, were often limited by off-target effects and toxicity issues, which hindered their clinical development. This led to the development of next-generation inhibitors designed for improved selectivity, potency, and better safety profiles. These compounds include a diverse range of chemical structures and mechanisms, including both ATP-competitive and allosteric inhibitors. Examples that have been evaluated in clinical trials include BIRB-796, VX-702, pamapimod, SCIO-469, and LY2228820. These newer agents have been investigated for a wide array of conditions, including rheumatoid arthritis, Crohn's disease, and various cancers.

Quantitative Data Comparison

The following tables summarize key quantitative data for this compound and representative next-generation p38 inhibitors. Data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.

Table 1: Inhibitor Potency and Selectivity

InhibitorTarget IsoformsMechanismEC50 / IC50Selectivity Profile
This compound p38α, p38βATP-competitive0.1 µM (EC50 for p38α)>100-fold selectivity over a broad panel of 48-50 other human kinases.
SB203580 (Reference) p38α, p38βATP-competitive0.1 µM (EC50 for p38α)Inhibits other kinases at higher concentrations.
BIRB-796 p38α, p38β, p38γ, p38δAllosteric (DFG-out)Pan-p38 inhibitorInhibited several non-p38 kinases despite a novel mechanism.
LY2228820 p38α, p38βATP-competitivePotent inhibitorSelective for p38α/β.
VX-745 p38α > p38βATP-competitivePotent inhibitorMore selective for p38α than p38β.

Table 2: In Vitro and In Vivo Activity

InhibitorCellular AssayIn Vivo Model (Example)Key Findings
This compound Inhibits LPS-induced TNFα release in PBMCs (EC50 = 0.06 µM).Murine Collagen-Induced Arthritis (CIA)Reduced inflammatory symptoms and protected against joint and bone damage.
BIRB-796 Attenuated LPS-induced TNFα and IL-6 in healthy humans.Crohn's Disease Clinical TrialNo efficacy was observed, and liver toxicity was a concern.
LY2228820 Inhibits tumor proliferation in various cancer cell lines.In vivo cancer models (e.g., melanoma, lung, ovarian)Significantly inhibited tumor growth.

Table 3: Pharmacokinetic and Clinical Profile

InhibitorOral BioavailabilityKey Pharmacokinetic FeaturesClinical Status
This compound 85% in mice.Sustained systemic exposure (>1 µM) for 24h in mice.Preclinical.
BIRB-796 Orally active.N/AInvestigated in Phase III trials; development hampered by toxicity.
LY2228820 Orally active.N/AAdvanced to clinical trials for cancer.
VX-702 Orally active.Well-tolerated in clinical studies.Advanced to clinical trials.

Signaling and Experimental Workflow Diagrams

To visualize the underlying biology and experimental approaches, the following diagrams are provided.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stress Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (α, β, γ, δ) MAPKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 activates TranscriptionFactors Transcription Factors (e.g., ATF2, MEF2) p38->TranscriptionFactors activates Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-6) MK2->Cytokine_Production TranscriptionFactors->Cytokine_Production Inhibitors This compound & Next-Gen Inhibitors Inhibitors->p38

Caption: The p38 MAPK signaling cascade and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay Biochemical Kinase Assay (Quantify p38 phosphorylation) CellAssay Cell-Based Assay (e.g., PBMC stimulation) CytokineMeasurement Cytokine Measurement (ELISA for TNF-α, IL-6) CellAssay->CytokineMeasurement AnimalModel Animal Model of Inflammation (e.g., Collagen-Induced Arthritis) Dosing Oral Administration of Inhibitor AnimalModel->Dosing Endpoint Endpoint Analysis (Clinical scores, Histology, Biomarkers) Dosing->Endpoint Inhibitor Test Inhibitor (this compound or Next-Gen) Inhibitor->KinaseAssay Inhibitor->CellAssay Inhibitor->Dosing

Caption: General experimental workflow for evaluating p38 inhibitors.

Experimental Protocols

Below are representative methodologies for key experiments used to characterize p38 inhibitors.

p38α Kinase Inhibition Assay
  • Objective: To determine the in vitro potency of an inhibitor against purified p38α kinase.

  • Materials:

    • Recombinant human p38α kinase.

    • Kinase substrate (e.g., ATF2).

    • ATP (radiolabeled or non-radiolabeled).

    • Test inhibitor (e.g., this compound) at various concentrations.

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Kinase detection reagent (e.g., phosphospecific antibody, ADP-Glo™).

  • Procedure:

    • Pre-incubate the p38α kinase, substrate, and serially diluted test inhibitor in the assay buffer in a 96-well plate for 15-30 minutes at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP.

    • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Quantify the amount of phosphorylated substrate or ADP produced using an appropriate detection method (e.g., ELISA, luminescence).

    • Calculate the EC50 or IC50 value by fitting the dose-response data to a four-parameter logistic curve.

LPS-Induced TNF-α Release in Human PBMCs
  • Objective: To measure the inhibitor's effect on cytokine production in a cellular context.

  • Materials:

    • Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from whole blood.

    • Lipopolysaccharide (LPS).

    • Test inhibitor at various concentrations.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • ELISA kit for human TNF-α.

  • Procedure:

    • Plate freshly isolated PBMCs in a 96-well plate.

    • Pre-treat the cells with various concentrations of the test inhibitor for 30-60 minutes.

    • Stimulate the cells with LPS (e.g., 10 ng/mL) to induce TNF-α production.

    • Incubate the plate for a defined period (e.g., 4-18 hours) at 37°C in a CO2 incubator.

    • Centrifuge the plate to pellet the cells and collect the supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Determine the EC50 value from the dose-response curve.

In Vivo Efficacy in a Murine Model of Arthritis
  • Objective: To evaluate the therapeutic efficacy of the inhibitor in a preclinical disease model.

  • Materials:

    • DBA/1 mice.

    • Bovine type II collagen and Complete Freund's Adjuvant (CFA).

    • Test inhibitor formulated for oral gavage.

    • Calipers for measuring paw swelling.

  • Procedure:

    • Induce arthritis by immunizing mice with an emulsion of type II collagen and CFA, followed by a booster immunization.

    • Once arthritis develops (typically around day 21), randomize mice into treatment groups (vehicle control, test inhibitor).

    • Administer the test inhibitor orally (e.g., once daily) at one or more dose levels.

    • Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and a macroscopic arthritis score.

    • At the end of the study, sacrifice the animals and collect paws for histological analysis to assess inflammation, cartilage damage, and bone erosion.

    • Compare the outcomes between the inhibitor-treated groups and the vehicle control group to determine therapeutic efficacy.

References

Benchmarking Org 48762-0 Against Novel Arthritis Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical p38 MAPK inhibitor, Org 48762-0, with recently developed and emerging treatments for rheumatoid arthritis (RA) and osteoarthritis (OA). The following sections detail the mechanism of action, available efficacy data, and experimental protocols for this compound, alongside a review of clinical findings for novel therapeutic agents, including Janus kinase (JAK) inhibitors, Bruton's tyrosine kinase (BTK) inhibitors for RA, and targeted therapies for OA.

Section 1: this compound - A Preclinical Overview

This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[1][2][3] Its therapeutic potential has been evaluated in preclinical models of rheumatoid arthritis.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting p38α and p38β kinases.[1][4] This inhibition prevents the activation of downstream targets, ultimately reducing the release of key inflammatory mediators such as tumor necrosis factor-alpha (TNFα), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).

Preclinical Efficacy in a Murine Arthritis Model

In a murine collagen-induced arthritis (CIA) model, a well-established animal model for rheumatoid arthritis, oral administration of this compound demonstrated significant therapeutic effects. Treatment with this compound led to a dose-dependent reduction in clinical arthritis scores and provided protection against bone and joint damage.

Table 1: Preclinical Efficacy of this compound in Murine Collagen-Induced Arthritis

EndpointVehicle ControlThis compound (5 mg/kg/day)This compound (25 mg/kg/day)Anti-mTNFα Antibody
Mean Arthritis Score HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Radiological Score (Bone Damage) HighSignificantly ReducedSignificantly ReducedReduced (less prominent)

Source: Data compiled from preclinical studies on this compound in a murine CIA model.

Experimental Protocols: Murine Collagen-Induced Arthritis (CIA)
  • Induction of Arthritis: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is administered 21 days later.

  • Treatment: Upon the onset of clinical signs of arthritis, animals are randomized to receive daily oral doses of this compound, a vehicle control, or intraperitoneal injections of an anti-mouse TNFα antibody.

  • Efficacy Assessment: The severity of arthritis is evaluated using a clinical scoring system based on the swelling and erythema of the paws. Radiological analysis of the joints is performed at the end of the study to assess bone and cartilage damage.

  • Cytokine Analysis: Blood samples are collected to measure the levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6 using enzyme-linked immunosorbent assay (ELISA).

Section 2: Novel Treatments for Rheumatoid Arthritis (RA)

The treatment landscape for RA has evolved significantly with the introduction of targeted synthetic and biologic disease-modifying antirheumatic drugs (DMARDs).

Janus Kinase (JAK) Inhibitors

JAK inhibitors are oral small molecules that target the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines involved in the pathogenesis of RA. Several JAK inhibitors, including tofacitinib, baricitinib, and upadacitinib, are now approved for the treatment of RA.

Table 2: Clinical Efficacy of Selected JAK Inhibitors in RA (Phase III Clinical Trial Data)

DrugMechanism of ActionACR20 Response Rate (vs. Placebo)DAS28-CRP Reduction (vs. Placebo)
Tofacitinib JAK1/JAK3 inhibitorSignificantly higherSignificantly greater
Baricitinib JAK1/JAK2 inhibitorSignificantly higherSignificantly greater
Upadacitinib Selective JAK1 inhibitorSignificantly higherSignificantly greater

Source: Data compiled from various Phase III clinical trials. ACR20 denotes a 20% improvement in the American College of Rheumatology criteria. DAS28-CRP is a measure of disease activity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a key signaling molecule in B cells, which play a significant role in the autoimmune response in RA. BTK inhibitors are being investigated as a novel oral therapy for RA. Fenebrutinib is one such inhibitor that has shown promise in clinical trials.

Section 3: Novel Treatments for Osteoarthritis (OA)

Recent research in OA has focused on developing disease-modifying osteoarthritis drugs (DMOADs) that can slow or reverse the structural damage to joints.

Cathepsin K Inhibitors

Cathepsin K is an enzyme involved in the degradation of bone and cartilage. MIV-711 is a selective cathepsin K inhibitor that was evaluated for its potential as a DMOAD.

Table 3: Clinical Efficacy of MIV-711 in Knee OA (Phase IIa Clinical Trial Data)

EndpointPlaceboMIV-711 (100 mg/day)MIV-711 (200 mg/day)
Change in WOMAC Pain Score -1.4-1.7-1.5
Change in Medial Femur Bone Area IncreaseSignificantly ReducedSignificantly Reduced
Change in Medial Femur Cartilage Thickness LossReduced LossReduced Loss

Source: Data from a 6-month, randomized, double-blind, placebo-controlled Phase IIa trial. In a post-hoc analysis of patients with predominantly unilateral knee pain, the 100 mg dose of MIV-711 showed a significant reduction in WOMAC pain compared to placebo.

Fibroblast Growth Factor 18 (FGF-18) Analogues

Sprifermin, a recombinant human FGF-18, is being investigated for its potential to stimulate cartilage growth and repair.

Table 4: Clinical Efficacy of Sprifermin in Knee OA (FORWARD Phase II Clinical Trial Data)

EndpointPlaceboSprifermin (100 µg every 6 months)Sprifermin (100 µg every 12 months)
Change in Total Femorotibial Cartilage Thickness (at 2 years) -0.02 mm+0.05 mm+0.04 mm
Change in Total WOMAC Score No significant differenceNo significant differenceNo significant difference

Source: Data from the 5-year FORWARD randomized clinical trial. While sprifermin showed a statistically significant increase in cartilage thickness, this did not translate to a significant improvement in pain scores in the overall study population.

Section 4: Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways targeted by these treatments and a typical experimental workflow for preclinical evaluation.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, LPS) MKKK MAPKKK (e.g., TAK1, ASK1) Stress->MKKK MKK MAPKK (e.g., MKK3, MKK6) MKKK->MKK p38 p38 MAPK MKK->p38 Downstream Downstream Kinases & Transcription Factors p38->Downstream Org48762_0 This compound Org48762_0->p38 Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β, IL-6) Downstream->Cytokines

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT JAKi JAK Inhibitor JAKi->JAK STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Nucleus->Gene

Caption: JAK-STAT Signaling Pathway and Inhibition by JAK Inhibitors.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 BTKi BTK Inhibitor BTKi->BTK Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation

Caption: BTK Signaling Pathway in B-Cells and Inhibition by BTK Inhibitors.

Experimental_Workflow Induction Arthritis Induction (Collagen) Onset Disease Onset Induction->Onset Treatment Treatment Initiation (e.g., this compound) Onset->Treatment Monitoring Clinical Scoring & Monitoring Treatment->Monitoring Endpoint Endpoint Analysis: - Radiology - Histology - Cytokine Levels Monitoring->Endpoint

Caption: General Experimental Workflow for Preclinical Arthritis Models.

Conclusion

This compound demonstrates promising anti-inflammatory and joint-protective effects in a preclinical model of rheumatoid arthritis, supporting the therapeutic potential of p38 MAPK inhibition. However, a direct comparison with novel arthritis treatments is limited by the preclinical nature of the available data for this compound versus the extensive clinical trial data for newer agents. JAK inhibitors have established robust efficacy in the clinical setting for RA, representing a significant advancement in oral therapies. For OA, the development of DMOADs like cathepsin K inhibitors and FGF-18 analogues is ongoing, with current data showing modest structural benefits that have not consistently translated into symptomatic improvement. Further research, including potential clinical evaluation of p38 MAPK inhibitors, is warranted to fully understand their comparative efficacy and safety in the treatment of arthritis.

References

Head-to-Head In Vivo Comparison of p38 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a key therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer. The development of potent and selective p38 inhibitors has been a major focus of drug discovery efforts. This guide provides a head-to-head comparison of the in vivo performance of several key p38 inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, which activate upstream MAPK kinase kinases (MAP3Ks or MAPKKKs) such as TAK1, ASK1, and MEKKs. These MAP3Ks then phosphorylate and activate MAPK kinases (MAP2Ks or MKKs), primarily MKK3 and MKK6. In turn, activated MKK3/6 dually phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on a conserved TGY motif. Activated p38 MAPKs then phosphorylate a variety of downstream substrates, including other protein kinases like MAPK-activated protein kinase 2 (MK2) and mitogen- and stress-activated protein kinases (MSK1/2), as well as transcription factors such as ATF-2 and CREB. This signaling cascade ultimately leads to the production of pro-inflammatory cytokines and other cellular responses.

p38_signaling_pathway stimuli Extracellular Stimuli (Cytokines, Stress) map3k MAP3K (TAK1, ASK1, MEKKs) stimuli->map3k map2k MAP2K (MKK3, MKK6) map3k->map2k p38 p38 MAPK (α, β, γ, δ) map2k->p38 downstream_kinases Downstream Kinases (MK2, MSK1/2) p38->downstream_kinases transcription_factors Transcription Factors (ATF-2, CREB) p38->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) downstream_kinases->cellular_response transcription_factors->cellular_response

A simplified diagram of the p38 MAPK signaling cascade.

In Vivo Performance of p38 Inhibitors

The following sections provide a comparative overview of the in vivo efficacy of selected p38 inhibitors based on available preclinical data.

GW856553X vs. GSK678361 in a Murine Model of Arthritis

A head-to-head comparison of these structurally related p38α/β inhibitors was conducted in a collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for rheumatoid arthritis.

ParameterGW856553XGSK678361Reference
Animal Model DBA/1 Mice with Collagen-Induced ArthritisDBA/1 Mice with Collagen-Induced Arthritis[1]
Dosing Regimen Not specified in snippet1 mg/kg and 10 mg/kg, daily[1]
Efficacy Reduced signs and symptoms of both acute and chronic arthritis; protected joints from damage.Dose-dependently reduced arthritis in chronic CIA. Treatment from 14 days post-onset completely reversed signs of established disease and joint destruction. Comparable in vivo efficacy to GW856553X in acute CIA.[1]
Mechanism of Action Insights Inhibited endothelial cell migration and angiogenesis in vitro; reduced pro-inflammatory cytokine production.Confirmed the effect of p38 MAPK inhibition in chronic CIA.[1]
BIRB 796 vs. Other p38 Inhibitors in Inflammatory Models

BIRB 796 (Doramapimod) is a potent p38 inhibitor that has been extensively studied. While direct head-to-head in vivo comparisons in disease models are limited in the public domain, comparative data from cellular and human endotoxemia models provide insights into its relative potency.

ParameterBIRB 796SB203580KR-003048Reference
Model System LPS-induced TNF-α secretion in THP-1 cellsLPS-induced TNF-α secretion in THP-1 cellsLPS-induced TNF-α secretion in THP-1 cells[2]
IC50 (nM) 124549
Model System LPS-induced TNF-α inhibition in human whole bloodNot Reported1222
IC50 (nM) 579Not ReportedNot Reported
Model System Human Endotoxemia (LPS-induced)Not ApplicableNot Applicable
Dosing Regimen 50 mg and 600 mg, oralNot ApplicableNot Applicable
Efficacy High dose (600 mg) inhibited all measured neutrophil responses. Low dose (50 mg) inhibited elastase release.Not ApplicableNot Applicable

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vivo models used in the evaluation of p38 inhibitors.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used autoimmune model of rheumatoid arthritis.

cia_workflow immunization1 Day 0: Primary Immunization (Type II Collagen in CFA) booster Day 21: Booster Immunization (Type II Collagen in IFA) immunization1->booster onset Day 28-35: Onset of Arthritis booster->onset treatment Initiation of p38 Inhibitor Treatment onset->treatment monitoring Monitoring of Disease Progression (Clinical Score, Paw Swelling) treatment->monitoring endpoint Endpoint Analysis (Histology, Cytokine Levels) monitoring->endpoint

Workflow for a typical collagen-induced arthritis study.

Protocol Details:

  • Animals: DBA/1 mice, 8-10 weeks old, are typically used due to their high susceptibility to CIA.

  • Primary Immunization (Day 0): Emulsify bovine or chicken type II collagen in Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

  • Disease Onset and Assessment: Arthritis typically develops between days 28 and 35. Monitor mice regularly for signs of arthritis and score each paw based on the severity of inflammation (e.g., on a scale of 0-4).

  • Treatment: Begin administration of the p38 inhibitor or vehicle control at the onset of disease or at a predetermined time point. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will depend on the pharmacokinetic properties of the compound.

  • Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and harvest paws for histological assessment of joint inflammation, cartilage damage, and bone erosion.

Cancer Xenograft Model

This model is used to evaluate the anti-tumor efficacy of p38 inhibitors in vivo.

Protocol Details:

  • Cell Culture: Culture the desired human cancer cell line (e.g., multiple myeloma, breast cancer) under standard sterile conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in saline or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume.

  • Treatment: Randomize mice into treatment and control groups. Administer the p38 inhibitor or vehicle according to the predetermined dosing schedule and route.

  • Efficacy Evaluation: Monitor tumor growth throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for downstream p38 pathway markers, immunohistochemistry).

Lipopolysaccharide (LPS)-Induced Cytokine Production

This acute model is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of pro-inflammatory cytokines in response to LPS.

Protocol Details:

  • Animals: Use a suitable mouse strain, such as C57BL/6.

  • Treatment: Administer the p38 inhibitor or vehicle control at a specified time before the LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a standardized dose of LPS.

  • Sample Collection: At a predetermined time point after LPS injection (typically 1-2 hours for peak TNF-α levels), collect blood via cardiac puncture or retro-orbital bleeding.

  • Cytokine Analysis: Prepare serum or plasma from the blood samples and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex cytokine assay.

This guide provides a comparative framework for evaluating p38 inhibitors in vivo. The selection of a particular inhibitor for further investigation will depend on the specific research question, the disease model being used, and the desired pharmacological profile. It is crucial to consult the primary literature for detailed experimental conditions and to conduct appropriate dose-response studies to determine the optimal in vivo efficacy of any p38 inhibitor.

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Reagents: A General Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Essential information regarding the proper disposal of the specific chemical "Org 48762-0" is not publicly available in the provided search results. The following guidelines offer a general framework for the safe disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.

The responsible disposal of laboratory waste is paramount to ensuring the safety of personnel and minimizing environmental impact. Adherence to established protocols is not only a matter of best practice but also a legal requirement.

Quantitative Data for Chemical Handling

A thorough understanding of a chemical's properties is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) is the primary source for this critical information. While the specific data for "this compound" is not available, the following table outlines the types of quantitative information that are essential for a risk assessment prior to handling and disposal.

ParameterValueUnitsSource
Physical Properties
Molecular WeightData not available g/mol SDS Section 9
Melting PointData not available°CSDS Section 9
Boiling PointData not available°CSDS Section 9
DensityData not availableg/cm³SDS Section 9
Solubility in WaterData not availablemg/LSDS Section 9
Toxicological Data
LD50 (Oral, Rat)Data not availablemg/kgSDS Section 11
LD50 (Dermal, Rabbit)Data not availablemg/kgSDS Section 11
LC50 (Inhalation, Rat)Data not availablemg/LSDS Section 11
Environmental Fate Data
Bioaccumulation PotentialData not availableSDS Section 12
Persistence and DegradabilityData not availableSDS Section 12

This table is a template. Always refer to the specific SDS for the chemical in use.

Standard Operating Procedure for Chemical Waste Disposal

The following is a generalized protocol for the disposal of chemical waste in a laboratory setting. This procedure is based on common practices and regulatory guidelines.

1. Waste Identification and Segregation:

  • Consult the SDS to determine the hazards associated with the chemical waste.
  • Segregate waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste, solid waste). Never mix incompatible chemicals.

2. Container Selection and Labeling:

  • Use only approved, chemically resistant containers for waste accumulation.
  • Ensure containers are in good condition with secure, tight-fitting lids.
  • Label each container clearly with "Hazardous Waste" and the full chemical names of the contents. The date of accumulation should also be noted.

3. Waste Accumulation:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.
  • Keep containers closed except when adding waste.
  • Do not overfill containers; leave adequate headspace to allow for expansion.

4. Request for Disposal:

  • Once a container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), a request for disposal should be submitted to the institution's Environmental Health and Safety (EHS) department.

5. Packaging for Transport:

  • Follow institutional guidelines for packaging waste for pickup. This may involve placing bottles in secondary containment or specialized boxes.

6. Documentation:

  • Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of laboratory chemical waste.

cluster_0 Preparation cluster_1 Containment cluster_2 Disposal Consult SDS Consult SDS Identify Hazards Identify Hazards Consult SDS->Identify Hazards Determine Properties Segregate Waste Segregate Waste Identify Hazards->Segregate Waste Based on Compatibility Select Container Select Container Segregate Waste->Select Container Label Container Label Container Select Container->Label Container Accumulate Waste Accumulate Waste Label Container->Accumulate Waste Request Pickup Request Pickup Accumulate Waste->Request Pickup Container Full or Time Limit Reached Package for Transport Package for Transport Request Pickup->Package for Transport Maintain Records Maintain Records Package for Transport->Maintain Records

Essential Safety and Handling Protocols for Org 48762-0

Author: BenchChem Technical Support Team. Date: November 2025

For immediate use by researchers, scientists, and drug development professionals, this document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans for the p38 MAPK inhibitor, Org 48762-0.

While a comprehensive Safety Data Sheet (SDS) for this compound should be obtained directly from your supplier for detailed safety information, this guide provides critical operational protocols for immediate laboratory use. The following recommendations are based on standard best practices for handling potent, powdered chemical compounds in a research setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety when handling this compound. The following table summarizes the required equipment for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Dry Powder) Safety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatCertified N95 (or higher) respirator
Solution Preparation and Handling Chemical splash gogglesNitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Cell Culture and In Vitro Assays Safety glassesNitrile glovesLaboratory coatNot generally required
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatCertified N95 (or higher) respirator

Operational Handling and Disposal Plan

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment. The following step-by-step guidance details the handling and disposal of this compound.

Experimental Workflow for Safe Handling

The following diagram illustrates the recommended workflow for handling this compound, from initial receipt to final disposal.

cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Management Receipt Receive and Verify Compound Storage Store at recommended temperature (typically -20°C or -80°C) Receipt->Storage Log and Inspect Weighing Weigh Powder in Fume Hood Storage->Weighing Transport in secondary container Solubilization Dissolve in appropriate solvent (e.g., DMSO) Weighing->Solubilization Use analytical balance in fume hood Experimentation Perform experimental procedures Solubilization->Experimentation Prepare stock solutions Incubation_Analysis Incubate and Analyze Experimentation->Incubation_Analysis Cell treatment, etc. Waste_Segregation Segregate Solid and Liquid Waste Incubation_Analysis->Waste_Segregation Collect all contaminated materials Disposal Dispose as Hazardous Chemical Waste Waste_Segregation->Disposal Follow institutional guidelines

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Org 48762-0
Reactant of Route 2
Reactant of Route 2
Org 48762-0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.